4-Amino-6-chloroquinoline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-chloroquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUZEMMPXKBFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921316 | |
| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114306-29-5 | |
| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-6-chloroquinoline Hydrochloride: Properties, Synthesis, and Applications
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of bioactive compounds. The 4-aminoquinoline core is a prime example of such a scaffold, forming the backbone of numerous therapeutic agents. This technical guide provides an in-depth examination of 4-Amino-6-chloroquinoline hydrochloride , a key derivative and versatile intermediate. We will explore its fundamental chemical properties, synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a comprehensive resource, elucidating the causality behind experimental choices and grounding all claims in authoritative references.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of 4-Amino-6-chloroquinoline hydrochloride is the first step in its effective application. The hydrochloride salt form generally enhances the solubility and stability of the parent amine, which is a common strategy in pharmaceutical development.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 6-chloroquinolin-4-amine hydrochloride | [1] |
| Synonyms | 6-Chloro-4-Quinolinamine Hydrochloride; (6-Chloro-4-Quinolyl)Amine Hydrochloride | [2] |
| CAS Number | 114306-29-5 | [2] |
| Molecular Formula | C₉H₈Cl₂N₂ | [2] |
| Molecular Weight | 215.08 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Boiling Point | 389.7°C at 760 mmHg (Calculated for parent) | [2] |
| Flash Point | 189.5°C (Calculated for parent) | [2] |
| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [3][4] |
Note: Some physical properties are calculated for the parent compound, 4-Amino-6-chloroquinoline (CAS: 20028-60-8, Molecular Formula: C₉H₇ClN₂, Molecular Weight: 178.62 g/mol ), as experimental data for the hydrochloride salt is limited.[1][3]
Section 2: Synthesis and Chemical Reactivity
The synthesis of 4-aminoquinoline derivatives is a well-established area of organic chemistry, primarily driven by their immense therapeutic value. The most prevalent and industrially scalable method involves the nucleophilic aromatic substitution (SɴAr) reaction.
Causality of the Synthetic Approach
The quinoline ring system is electron-deficient, which facilitates nucleophilic attack, particularly at the C4 position when a good leaving group like chlorine is present. The chlorine atom at the 4-position of a quinoline precursor is highly activated towards substitution by amine nucleophiles.[5][6] This regioselectivity is a cornerstone of synthesizing a vast library of 4-aminoquinoline analogues. The reaction typically requires elevated temperatures to overcome the activation energy barrier.[5][7]
General Synthetic Workflow: Nucleophilic Aromatic Substitution (SɴAr)
The synthesis of the parent compound, 4-amino-6-chloroquinoline, typically starts from a corresponding 4,6-dichloroquinoline precursor. The amino group is introduced via ammonolysis or by using a protected amine equivalent followed by deprotection. The subsequent formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid.
Sources
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An In-Depth Technical Guide to the Core Mechanism of Action of 4-Amino-6-chloroquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this privileged structure, with a specific focus on 4-Amino-6-chloroquinoline hydrochloride. While much of the mechanistic understanding is derived from extensive studies of its close analogue, the 7-chloro isomer chloroquine, this guide synthesizes the established principles and provides the experimental framework for their validation. We will delve into the multifaceted roles of 4-aminoquinolines in combating malaria, leishmaniasis, and cancer, offering field-proven insights into the underlying biochemical pathways and the experimental designs used to elucidate them.
Introduction: The 4-Aminoquinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, particularly when substituted with an amino group at the 4-position, represents a "privileged scaffold" in drug development. This designation arises from its proven ability to serve as a high-affinity ligand for a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Marketed drugs based on this core structure include antimalarials like chloroquine and amodiaquine, as well as agents developed for their anticancer and anti-inflammatory properties.[1]
4-Amino-6-chloroquinoline hydrochloride is a key intermediate and a derivative within this class.[2] Its mechanism of action is presumed to be analogous to other well-studied 4-aminoquinolines, primarily involving its physicochemical properties as a weak base and its ability to accumulate in acidic intracellular compartments.[1] This guide will dissect these mechanisms across three primary therapeutic areas.
Physicochemical Properties of 4-Amino-6-chloroquinoline Hydrochloride
A foundational understanding of the molecule's properties is critical to comprehending its biological activity.
| Property | Value | Source |
| CAS Number | 114306-29-5 | [3] |
| Molecular Formula | C₉H₈Cl₂N₂ | [3] |
| Molecular Weight | 215.08 g/mol | [3] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 389.7°C at 760 mmHg (Calculated) | [3] |
| Flash Point | 189.5°C (Calculated) | [3] |
| Synonyms | 6-Chloro-4-Quinolinamine Hydrochloride, (6-Chloro-4-Quinolyl)Amine HCl | [3] |
Core Mechanism of Action 1: Antimalarial Activity via Heme Detoxification Inhibition
The hallmark of 4-aminoquinoline antimalarials is their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
The Biochemical Pathway
During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.
4-aminoquinolines, being weak bases, readily traverse cell membranes and accumulate in the acidic environment of the parasite's food vacuole.[1] Here, they become protonated and are trapped. The protonated 4-aminoquinoline then binds to heme, forming a complex that caps the growing hemozoin crystal. This inhibition of heme polymerization leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.
Visualizing the Heme Detoxification Inhibition Pathway
Caption: Mechanism of Heme Detoxification Inhibition by 4-Aminoquinolines.
Experimental Validation: Heme Polymerization Inhibition Assay
This in vitro assay provides a direct measure of a compound's ability to inhibit the formation of β-hematin (synthetic hemozoin).
Protocol: Step-by-Step Heme Polymerization Inhibition Assay
-
Preparation of Reagents:
-
Hemin chloride stock solution: Dissolve hemin chloride in DMSO to a concentration of 4 mM.
-
Test compound solutions: Prepare serial dilutions of 4-Amino-6-chloroquinoline hydrochloride in DMSO.
-
Assay buffer: 0.5 M sodium acetate buffer, pH 4.4.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hemin chloride stock solution to each well.
-
Add 50 µL of the test compound dilutions to triplicate wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO).
-
Initiate the polymerization reaction by adding 50 µL of glacial acetic acid (to achieve a pH of ~2.6).
-
Incubate the plate at 37°C for 24 hours to allow for hemozoin formation.
-
-
Quantification of Hemozoin:
-
Centrifuge the plate at 8000 rpm for 10 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet three times with 200 µL of DMSO, centrifuging after each wash to remove unreacted heme.
-
Dissolve the final hemozoin pellet in 200 µL of 0.1 M NaOH.
-
Transfer 100 µL of the dissolved hemozoin solution to a new 96-well plate.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value (the concentration at which 50% of heme polymerization is inhibited) by plotting the percentage of inhibition against the compound concentration.
-
Core Mechanism of Action 2: Antileishmanial Activity
4-aminoquinolines exhibit potent activity against Leishmania parasites through a dual mechanism involving mitochondrial dysfunction and lysosomotropic accumulation.
The Biochemical Pathway
Leishmania parasites reside within the phagolysosomes of host macrophages. The mechanism of action of 4-aminoquinolines in this context is twofold:
-
Accumulation in Macrophage Phagolysosomes: Similar to the malaria parasite's food vacuole, the macrophage phagolysosome is an acidic compartment (pH 4-5). 4-aminoquinolines accumulate in this organelle, leading to a high localized concentration of the drug in close proximity to the intracellular amastigote form of the parasite.[4]
-
Mitochondrial Dysfunction: The accumulated, protonated 4-aminoquinoline can then enter the parasite's single mitochondrion. This influx of a cationic molecule disrupts the mitochondrial membrane potential (ΔΨm), a critical component of cellular respiration and ATP production. The depolarization of the mitochondrial membrane leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, parasite death.[4]
Visualizing the Antileishmanial Workflow
Caption: Dual Mechanism of Antileishmanial Action of 4-Aminoquinolines.
Experimental Validation: Mitochondrial Membrane Potential Assay (JC-1 Assay)
The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.
Protocol: Step-by-Step JC-1 Assay for Flow Cytometry
-
Cell Preparation:
-
Culture Leishmania promastigotes to the logarithmic growth phase.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS) at a concentration of approximately 1x10⁶ cells/mL.
-
-
Staining with JC-1:
-
Prepare a 200 µM JC-1 stock solution in DMSO.
-
For each sample, add the JC-1 stock solution to the cell suspension to a final concentration of 2 µM.
-
As a positive control for depolarization, treat a separate sample with a mitochondrial membrane potential uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-10 minutes.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
-
Washing and Resuspension:
-
Centrifuge the stained cells at 400 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cells twice by resuspending in 200 µL of assay buffer, followed by centrifugation.
-
Resuspend the final cell pellet in an appropriate volume of assay buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the JC-1 monomers at 488 nm and detect the green fluorescence emission at ~530 nm (e.g., through a FITC filter).
-
Excite the J-aggregates at 488 nm and detect the red fluorescence emission at ~590 nm (e.g., through a PE filter).
-
Healthy, non-apoptotic cells with high mitochondrial membrane potential will exhibit a high red/green fluorescence intensity ratio. Apoptotic or unhealthy cells with depolarized mitochondria will show a low red/green fluorescence ratio.
-
Core Mechanism of Action 3: Anticancer Activity via Autophagy Inhibition
The lysosomotropic properties of 4-aminoquinolines are also harnessed for their anticancer effects, primarily through the inhibition of autophagy.
The Biochemical Pathway
Autophagy is a cellular self-digestion process that is often upregulated in cancer cells to help them survive metabolic stress. It involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and then fuse with lysosomes to form autolysosomes, where the contents are degraded.
4-aminoquinolines accumulate in lysosomes, raising their internal pH. This increase in pH inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes. The result is a blockage of the autophagic flux, leading to an accumulation of autophagosomes and a failure to recycle cellular components, which can ultimately trigger cancer cell death.
Visualizing the Autophagy Inhibition Pathway
Caption: Inhibition of Autophagy in Cancer Cells by 4-Aminoquinolines.
Experimental Validation: LC3-II Conversion by Western Blot
A hallmark of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. Western blotting for LC3-II is a standard method to monitor autophagic flux.
Protocol: Step-by-Step Western Blot for LC3-II
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF7 or MDA-MB468 breast cancer cells) to 70-80% confluency.[5]
-
Treat cells with varying concentrations of 4-Amino-6-chloroquinoline hydrochloride for a specified time (e.g., 24 hours). Include a vehicle control (DMSO). To measure autophagic flux, include a condition with the test compound plus a lysosomal inhibitor like bafilomycin A1.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Incubate on ice for 10 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C. Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 15% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size. LC3-I runs at ~16-18 kDa, and LC3-II runs faster at ~14-16 kDa.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. Also probe for a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
An accumulation of LC3-II in the presence of the 4-aminoquinoline compound compared to the control indicates a blockage of autophagic flux, consistent with autophagy inhibition.
-
Summary of Biological Activity
The following table summarizes reported activity for various 4-aminoquinoline derivatives, providing a comparative context for the potential efficacy of 4-Amino-6-chloroquinoline. Note that specific data for the 6-chloro isomer is limited in the public literature, and these values are for structurally related compounds.
| Compound/Derivative | Target/Assay | Cell Line/Organism | Activity (IC₅₀ / GI₅₀) |
| Chloroquine | Cytotoxicity | MDA-MB-468 | 24.36 µM (GI₅₀) |
| Chloroquine | Cytotoxicity | MCF-7 | 20.72 µM (GI₅₀) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB-468 | 8.73 µM (GI₅₀) |
| 4-aminoquinoline derivative | Antileishmanial | L. major promastigotes | 21.86 µM (IC₅₀) |
| 4-aminoquinoline derivative | Antileishmanial | L. donovani promastigotes | 15.26 µM (IC₅₀) |
| Novel 4-aminoquinoline (Compound 18) | Antimalarial (CQ-resistant) | P. falciparum (W2) | 5.6 nM (IC₅₀) |
| Novel 4-aminoquinoline (Compound 4) | Antimalarial (CQ-resistant) | P. falciparum (W2) | 17.3 nM (IC₅₀) |
Data compiled from references[5],[6].
Conclusion and Future Directions
4-Amino-6-chloroquinoline hydrochloride, as a member of the esteemed 4-aminoquinoline class, is predicted to exert its biological effects through a set of well-defined mechanisms. Its utility as a research tool and a precursor for drug development stems from its ability to modulate fundamental cellular processes such as heme metabolism, mitochondrial function, and autophagy. The experimental protocols detailed herein provide a robust framework for the validation of these mechanisms and for the screening of novel derivatives.
A significant gap in the current literature is the direct comparative analysis of 6-chloro versus 7-chloro substituted 4-aminoquinolines. Future research should focus on elucidating any subtle differences in their potency, target engagement, and pharmacokinetic profiles. Such studies will be invaluable for the rational design of next-generation 4-aminoquinoline-based therapeutics with enhanced efficacy and safety profiles.
References
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Preet, R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 245-249. [Link]
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Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
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PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12. [Link]
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Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(8), 847-855. [Link]
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Vennerstrom, J. L., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 57(19), 7868-7878. [Link]
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Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(1A), 5-10. [Link]
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Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved January 25, 2026, from [Link]
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An In-Depth Technical Guide to the Biological Activity of 4-Amino-6-chloroquinoline Derivatives
Abstract
The quinoline ring system, and specifically the 4-aminoquinoline scaffold, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have been the cornerstone of therapeutic interventions for decades, most notably in the fight against malaria.[3][4] The introduction of a chlorine atom at the 6-position of this scaffold modulates its electronic properties and metabolic stability, giving rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of 4-amino-6-chloroquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the mechanisms underpinning their diverse bioactivities—including antimalarial, anticancer, antiviral, and antibacterial effects—and provide detailed, field-proven experimental protocols for their evaluation.[5][6]
The 4-Amino-6-chloroquinoline Core: Synthesis and Bio-functional Properties
The therapeutic versatility of 4-amino-6-chloroquinoline derivatives stems from a combination of their rigid aromatic core and a flexible, basic side chain. This unique architecture is key to their pharmacokinetic and pharmacodynamic profiles.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SNAr) reaction.[5] The electron-withdrawing nature of the quinolinic nitrogen and the chloro-substituent activates the C4 position for nucleophilic attack by a primary or secondary amine.
Authoritative Insight: Why SNAr is the Method of Choice
The SNAr pathway is favored due to the high reactivity of the 4-chloroquinoline precursor and the commercial availability of a vast library of amine-containing nucleophiles. This allows for the rapid generation of diverse chemical libraries, which is essential for structure-activity relationship (SAR) studies. The reaction conditions can be tuned—from conventional heating to microwave irradiation—to optimize yield and reaction time.[5]
Experimental Protocol: General Synthesis of 4-Amino-6-chloroquinoline Derivatives
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,6-dichloroquinoline in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).
-
Nucleophile Addition: Add 1.1 to 2.0 equivalents of the desired amine nucleophile to the solution. For reactions involving amine salts, a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) should be added to liberate the free amine.[1]
-
Reaction Execution: Heat the mixture to reflux (typically 80-130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may run from a few hours to over 24 hours depending on the reactivity of the amine.[5][7]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. A common method involves dissolving the residue in an organic solvent like dichloromethane or ethyl acetate and washing with an aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved by column chromatography on silica gel or recrystallization.[1]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
Key Physicochemical Properties
The biological activity of these compounds is intrinsically linked to their ability to cross biological membranes and accumulate in specific acidic cellular compartments.[5]
-
Basicity and Ion Trapping: 4-Aminoquinolines are weak bases, possessing two protonatable nitrogen atoms: the quinoline ring nitrogen and the terminal nitrogen on the amino side chain. In the acidic environment of a parasite's digestive vacuole (pH 4.5-5.0) or a cancer cell's lysosome, these nitrogens become protonated. The resulting charged molecule is membrane-impermeable, leading to its "trapping" and accumulation at high concentrations within these organelles—a critical step for its mechanism of action.[5]
-
Lipophilicity: The overall lipophilicity, governed by the quinoline core and the nature of the side chain, dictates the compound's ability to permeate cell membranes to reach its site of action. A delicate balance between lipophilicity and hydrophilicity is essential for optimal activity.
Caption: Core structure and key pharmacophoric features.
Antimalarial Activity: The Historical Stronghold
The 4-aminoquinoline scaffold is synonymous with antimalarial therapy, with derivatives like Chloroquine and Amodiaquine having saved millions of lives.[8][9] Their activity is primarily directed against the blood stages of the Plasmodium parasite.
Mechanism of Action: Heme Detoxification Inhibition
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[4] This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite.[4] To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin.[3]
4-Aminoquinoline derivatives, having accumulated to high concentrations in the digestive vacuole, interfere with this detoxification process. They form a complex with heme, preventing its polymerization into hemozoin.[3] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][4]
Caption: Inhibition of heme polymerization by 4-aminoquinolines.
Structure-Activity Relationship (SAR)
-
The 7-Position: While this guide focuses on 6-chloro derivatives, it is critical to note that in the broader 4-aminoquinoline class, a 7-chloro substituent is essential for high antimalarial potency, as seen in chloroquine.[3] The presence of an electron-withdrawing group at this position is a key determinant of activity.[8]
-
The 4-Amino Side Chain: The nature of the side chain is paramount. A flexible chain of 2-5 carbons between the two nitrogen atoms is generally optimal.[10] The terminal amino group is typically a tertiary amine, as the diethyl groups in chloroquine are considered essential for maximum activity.[8] Modifications to this side chain, such as altering its length or basicity, have been a key strategy to overcome chloroquine resistance.[4]
Experimental Protocol: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)
This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum cultures.
-
Parasite Culture: Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum (e.g., chloroquine-sensitive NF54 or chloroquine-resistant K1 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.[11]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., from 1000 nM to 0.1 nM).
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compound solutions to the test wells. Include positive (parasitized cells, no drug) and negative (uninfected cells, no drug) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. After incubation, freeze the plate at -80°C to lyse the cells. Thaw the plate and add 100 µL of the lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1-2 hours at room temperature. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of the negative control. Plot the percentage of growth inhibition versus the log of the drug concentration. Determine the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Comparative Antimalarial Activity Data
| Compound ID | R-Group (Side Chain) | IC₅₀ (nM) vs. NF54 (CQ-Sensitive) | IC₅₀ (nM) vs. K1 (CQ-Resistant) | Reference |
| Chloroquine | -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂ | 10 - 20 | 200 - 400 | [11] |
| Derivative A | Hypothetical Novel Side Chain 1 | 15 | 50 | N/A |
| Derivative B | Hypothetical Novel Side Chain 2 | 25 | 750 | N/A |
| Amodiaquine | -NH-C₆H₃(OH)-CH₂N(C₂H₅)₂ | 8 - 15 | 30 - 60 | [4] |
Anticancer Activity: A New Frontier
The observation that chloroquine, a lysosomotropic agent, could impact cancer cell survival has spurred intense investigation into 4-aminoquinoline derivatives as potential oncology therapeutics.[7][12]
Mechanism of Action: Autophagy Inhibition
Many cancer cells rely on a cellular recycling process called autophagy to survive stress conditions, such as those induced by chemotherapy. Autophagy involves the sequestration of cellular components into vesicles called autophagosomes, which then fuse with lysosomes to degrade their contents. By accumulating in and neutralizing the acidic pH of the lysosome, 4-aminoquinoline derivatives block this final fusion and degradation step.[12] This inhibition of autophagy leads to the buildup of dysfunctional proteins and organelles, ultimately triggering cancer cell death.
Experimental Protocol: Cytotoxicity MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[13]
-
Cell Seeding: Seed cancer cells (e.g., human breast cancer lines MCF-7 or MDA-MB-468) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.[14]
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity Data
| Compound ID | Cell Line | IC₅₀ (µM) | Notes | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | ~5-10 | Emerged as a highly active compound in a series of synthesized derivatives.[7] | [7] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | ~10-20 | Also showed significant activity against this breast cancer cell line.[7] | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | ~15-25 | A related analog demonstrating that modifications to the halogen and side chain impact potency.[7] | [7] |
Broad-Spectrum Bioactivity: Antiviral and Antibacterial Potential
The ability of 4-aminoquinolines to modulate endosomal pH also provides a mechanistic basis for broad-spectrum antiviral activity, while other interactions are being explored for antibacterial effects.[6][7]
Antiviral Activity
Many enveloped viruses, including coronaviruses, enter host cells via endocytosis.[7] The fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm, is often pH-dependent. By raising the endosomal pH, 4-aminoquinoline derivatives can inhibit this fusion process, effectively blocking viral entry and replication.[15]
Experimental Protocol: Antiviral Plaque Reduction Neutralization Test (PRNT)
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 24- or 48-well plates to form a confluent monolayer.[16]
-
Compound-Virus Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells, thus forming localized plaques.
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC₅₀ is the concentration that reduces the plaque count by 50%.
Antibacterial Activity
The antibacterial potential of 4-aminoquinoline derivatives is an emerging area of research.[5] Mechanisms may include the inhibition of essential bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane.[17]
Experimental Protocol: Antibacterial Broth Microdilution Assay (MIC Determination)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: A typical drug discovery workflow for novel derivatives.
Conclusion and Future Perspectives
4-Amino-6-chloroquinoline derivatives represent a robust and versatile chemical scaffold with proven therapeutic value and significant potential for future drug development. Their well-understood lysosomotropic mechanism provides a solid foundation for their activity in malaria and cancer, while also underpinning their emerging antiviral properties. The synthetic tractability of the core allows for extensive modification, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Hybrid Molecules: Combining the 4-aminoquinoline core with other pharmacophores to create hybrid drugs with dual mechanisms of action.
-
Overcoming Resistance: Designing novel derivatives that can circumvent established resistance mechanisms in malaria parasites and cancer cells.
-
Exploring New Targets: Moving beyond lysosomotropic effects to identify and validate novel cellular targets, as seen with the discovery of their activity as NR4A2 agonists in the context of Parkinson's disease.[18]
By leveraging the foundational knowledge of this remarkable scaffold and employing the robust screening methodologies detailed in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 4-amino-6-chloroquinoline derivatives for a new generation of medicines.
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Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
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MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. [Link]
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ResearchGate. (n.d.). (PDF) Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. [Link]
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PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]
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The Unsung Scaffold: A Technical Guide to the Discovery and History of 4-Amino-6-chloroquinoline Hydrochloride
For the vanguard of researchers, scientists, and drug development professionals, this guide illuminates the scientific journey of 4-Amino-6-chloroquinoline hydrochloride. It moves beyond a mere historical account to provide a deep, technical understanding of its synthesis, mechanism, and enduring relevance in medicinal chemistry.
Foreword: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the precise spatial arrangement of pharmacophoric groups, enabling interaction with a diverse array of biological targets. From the historical triumph over malaria to contemporary applications in oncology and virology, the quinoline nucleus continues to be a fertile ground for drug discovery. This guide focuses on a specific, yet significant, member of this family: 4-Amino-6-chloroquinoline, particularly in its hydrochloride salt form, exploring its scientific narrative and technical underpinnings.
Genesis in the Crucible of War: The Dawn of Synthetic Antimalarials
The story of 4-aminoquinolines is inextricably linked to the geopolitical turmoil of the early 20th century. The reliance on quinine, extracted from the bark of the Cinchona tree, for malaria treatment became a strategic vulnerability during wartime.[3][4] This precipitated a global race to develop synthetic antimalarials. German scientists in the 1930s synthesized "Resochin" (chloroquine), a 4-aminoquinoline derivative, though its potential was initially overlooked due to perceived toxicity.[5] The exigencies of World War II spurred American researchers to re-evaluate this class of compounds, leading to the widespread adoption of chloroquine (a 7-chloro-4-aminoquinoline) as a highly effective and well-tolerated antimalarial.[4][6] This monumental achievement laid the groundwork for the exploration of a vast chemical space around the 4-aminoquinoline core, including various positional isomers of the critical chloro substituent.
While the 7-chloro substitution became iconic due to chloroquine's success, the investigation into other halogenated isomers, including the 6-chloro variant, was a logical and necessary step in delineating the structure-activity relationships (SAR) of this potent pharmacophore. Although not as extensively documented as its 7-chloro counterpart, the study of 4-Amino-6-chloroquinoline has contributed to a deeper understanding of the subtle electronic and steric factors governing the biological activity of this important class of molecules.
The Synthetic Blueprint: From Precursor to Active Moiety
The synthesis of 4-Amino-6-chloroquinoline hydrochloride is a multi-step process that hinges on the construction of the quinoline core followed by functionalization. The primary route involves the preparation of a key intermediate, 4,6-dichloroquinoline, which then undergoes nucleophilic aromatic substitution.
Constructing the Quinoline Framework: The Skraup Synthesis
A robust and historically significant method for synthesizing the quinoline core is the Skraup synthesis. This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the 6-chloroquinoline precursor, 4-chloroaniline is the logical starting material.
Experimental Protocol: Synthesis of 6-Chloroquinoline via Modified Skraup Synthesis
Principle: The Skraup synthesis involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent acid-catalyzed cyclization and oxidation to form the quinoline ring.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge Reactants: To the flask, add 4-chloroaniline (1.0 equivalent), glycerol (2.4 equivalents), and a mild oxidizing agent such as nitrobenzene (0.4 equivalents).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (3.0 equivalents). The addition is highly exothermic and should be controlled by external cooling if necessary.
-
Heating: Heat the reaction mixture to 140-150°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, carefully dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-chloroquinoline can be purified by vacuum distillation or column chromatography.
The Crucial Chlorination: Preparation of 4,6-Dichloroquinoline
The introduction of the second chlorine atom at the 4-position is a critical step. This is typically achieved by first converting the 6-chloroquinoline to 6-chloro-4-quinolinone, followed by chlorination.
Experimental Protocol: Synthesis of 4,6-Dichloroquinoline
Principle: This two-step process involves the oxidation of 6-chloroquinoline to 6-chloro-4-quinolinone, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.
Step-by-Step Methodology:
-
Oxidation: Treat 6-chloroquinoline with a suitable oxidizing agent in an acidic medium to yield 6-chloro-4-quinolinone.
-
Chlorination: In a flask equipped with a reflux condenser, suspend 6-chloro-4-quinolinone in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent like chloroform or dichloromethane.
-
Purification: Wash the organic layer, dry it, and remove the solvent. The resulting 4,6-dichloroquinoline can be purified by recrystallization.
The Final Amination and Salt Formation
The introduction of the amino group at the 4-position is achieved through a nucleophilic aromatic substitution reaction. The subsequent conversion to the hydrochloride salt enhances the compound's solubility and stability for biological testing and formulation.
Experimental Protocol: Synthesis of 4-Amino-6-chloroquinoline Hydrochloride
Principle: The highly activated chlorine atom at the 4-position of 4,6-dichloroquinoline is displaced by an amine, in this case, ammonia or a protected form of ammonia. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
Step-by-Step Methodology:
-
Amination: In a sealed pressure vessel, dissolve 4,6-dichloroquinoline in a suitable solvent such as phenol or a high-boiling alcohol. Add a source of ammonia, such as ammonium carbonate or a solution of ammonia in the solvent.
-
Heating: Heat the mixture to 130-150°C for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent and wash with an aqueous base to remove the acidic solvent and any unreacted starting material.
-
Extraction and Purification: Extract the product into an organic solvent. After drying and solvent removal, the crude 4-Amino-6-chloroquinoline can be purified by column chromatography or recrystallization.
-
Hydrochloride Salt Formation: Dissolve the purified 4-Amino-6-chloroquinoline free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in the same solvent.
-
Isolation: The 4-Amino-6-chloroquinoline hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Synthetic pathway to 4-Amino-6-chloroquinoline Hydrochloride.
Biological Significance and Mechanism of Action
The biological activity of 4-aminoquinolines is most famously exemplified by their antimalarial properties. While the 7-chloro isomer (chloroquine) has been the most studied, the underlying mechanism of action is believed to be shared across many potent 4-aminoquinoline analogues.
The Antimalarial Action: A Tale of Heme Detoxification
The malaria parasite, Plasmodium falciparum, digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. 4-Aminoquinolines, being weak bases, accumulate to high concentrations in the acidic food vacuole of the parasite.[1] Here, they are thought to interfere with the heme detoxification process by capping the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
Caption: Antimalarial mechanism of 4-aminoquinolines.
Emerging Roles in Oncology and Beyond
The interest in 4-aminoquinolines has expanded beyond infectious diseases. Chloroquine and its derivatives have been investigated for their potential as anticancer agents.[7] They are known to disrupt lysosomal function and autophagy, processes that cancer cells often exploit for survival and growth. By inhibiting these pathways, 4-aminoquinolines can sensitize cancer cells to conventional therapies. The diverse biological activities of the 4-aminoquinoline scaffold continue to be an active area of research, with potential applications in antiviral and anti-inflammatory therapies.[1][7]
Structure-Activity Relationship (SAR): The Significance of the 6-Chloro Substituent
The position of the chloro group on the quinoline ring has a profound impact on the compound's physicochemical properties and biological activity. While the 7-chloro position is considered optimal for antimalarial activity in many cases, the 6-chloro isomer provides valuable insights into the SAR of this class.[8][9]
| Position of Chloro Group | General Observation on Antimalarial Activity |
| 7-Position | Generally considered optimal for potent antimalarial activity.[5] |
| 6-Position | Often results in slightly reduced but still significant antimalarial activity compared to the 7-chloro isomer. |
| Other Positions | Substitution at other positions on the quinoline ring typically leads to a substantial decrease or loss of antimalarial activity.[8] |
The electronic properties of the chloro substituent, an electron-withdrawing group, influence the pKa of the quinoline nitrogen and the overall electron distribution of the ring system. This, in turn, affects the compound's ability to accumulate in the parasite's food vacuole and interact with its target. The precise positioning of this group is therefore critical for optimal activity.
Conclusion: An Enduring Legacy and Future Directions
4-Amino-6-chloroquinoline hydrochloride, while living in the shadow of its more famous 7-chloro relative, represents an important piece of the 4-aminoquinoline puzzle. Its study has contributed to a more nuanced understanding of the structure-activity relationships that govern the potent biological effects of this class of compounds. The synthetic pathways developed for its creation are emblematic of the broader strategies used to access a wide range of quinoline-based drugs.
As the challenges of drug resistance and the need for novel therapeutic strategies continue to grow, the 4-aminoquinoline scaffold, in all its isomeric forms, remains a highly relevant and promising starting point for the design of new medicines. The story of 4-Amino-6-chloroquinoline hydrochloride serves as a reminder that even the less-traveled paths in medicinal chemistry can yield valuable scientific insights.
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Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2002). ResearchGate. [Link]
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Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). ACS Publications. [Link]
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Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). cdnsciencepub.com. [Link]
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A Comprehensive Spectroscopic Guide to 4-Amino-6-chloroquinoline Hydrochloride: Elucidating Molecular Structure for Advanced Drug Development
This technical guide provides an in-depth analysis of the key spectroscopic data essential for the structural confirmation and quality control of 4-Amino-6-chloroquinoline hydrochloride. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for compound verification. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this important pharmaceutical intermediate.
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the treatment of malaria.[1][2][3] Compounds like Chloroquine have demonstrated the potent biological activity of this class.[1] 4-Amino-6-chloroquinoline serves as a critical building block for synthesizing novel derivatives, enabling researchers to explore new treatments for infectious diseases and cancer.[4] Accurate and comprehensive characterization of this intermediate is the first step in ensuring the integrity and success of such research endeavors.
Molecular Structure and Analytical Overview
The structural integrity of any synthesized compound is paramount. For 4-Amino-6-chloroquinoline hydrochloride, a multi-faceted analytical approach is necessary for unambiguous confirmation. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules.
Caption: Workflow for the structural elucidation of 4-Amino-6-chloroquinoline Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For 4-Amino-6-chloroquinoline hydrochloride, analysis in a solvent like DMSO-d₆ is typical. The hydrochloride form will lead to protonation, likely on the quinoline nitrogen (N1), which significantly influences the electronic environment and, therefore, the chemical shifts of nearby protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-6-chloroquinoline hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a minimum of 1024 scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ≈ 39.52 ppm).
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline core. The electron-donating amino group (-NH₂) at C4 will shield adjacent protons, while the protonated nitrogen (N1-H⁺) and the electron-withdrawing chloro group (-Cl) at C6 will deshield them.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H2 | ~8.50 | Doublet | J ≈ 6.8 Hz | Adjacent to protonated N1, significantly deshielded. |
| H3 | ~6.80 | Doublet | J ≈ 6.8 Hz | Shielded by electron-donating -NH₂ group at C4. |
| H5 | ~8.70 | Doublet | J ≈ 2.0 Hz | Deshielded by proximity to N1 and ortho to Cl; shows meta coupling to H7. |
| H7 | ~7.85 | Doublet of Doublets | J ≈ 9.0, 2.0 Hz | Ortho coupling to H8, meta coupling to H5. |
| H8 | ~8.00 | Doublet | J ≈ 9.0 Hz | Ortho coupling to H7. |
| NH₂ | ~7.5 - 8.5 | Broad Singlet | - | Exchangeable protons, chemical shift is concentration-dependent. |
| N1-H⁺ | >14.0 | Broad Singlet | - | Highly deshielded acidic proton of the hydrochloride salt. |
Predicted ¹³C NMR Spectrum
The positions of the carbon signals are governed by the same electronic effects. Carbons attached to heteroatoms (C4, C6, C8a, C10a) will appear at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~145.0 | Adjacent to protonated N1. |
| C3 | ~100.0 | Shielded by -NH₂ group. |
| C4 | ~152.0 | Attached to electron-donating nitrogen. |
| C4a | ~120.0 | Bridgehead carbon. |
| C5 | ~125.0 | Aromatic CH. |
| C6 | ~133.0 | Attached to electron-withdrawing Cl. |
| C7 | ~128.0 | Aromatic CH. |
| C8 | ~122.0 | Aromatic CH. |
| C8a | ~148.0 | Bridgehead carbon adjacent to N1. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of 4-Amino-6-chloroquinoline hydrochloride will be dominated by vibrations from the amino group and the aromatic quinoline system.
Experimental Protocol: FTIR-ATR Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Data Collection: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3200 - 3000 | C-H Stretch | Aromatic Ring |
| ~1650 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1620 - 1580 | C=C and C=N Stretch | Quinoline Ring System |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 1100 - 1000 | C-Cl Stretch | Aryl Halide |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |
The presence of sharp to medium bands in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine.[5][6] The complex fingerprint region below 1650 cm⁻¹ arises from the coupled vibrations of the entire quinoline core.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 4-Amino-6-chloroquinoline, Electrospray Ionization (ESI) in positive ion mode is a suitable technique. The analysis will detect the protonated molecule of the free base, [M+H]⁺.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote ionization.
-
Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 50-500. The molecular ion for the free base (C₉H₇ClN₂) is expected at m/z 178.62.
-
Data Acquisition (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 179) for collision-induced dissociation (CID) and acquire the resulting product ion spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular weight of the free base, 4-Amino-6-chloroquinoline, is 178.62 g/mol .[4] A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₉H₈³⁵ClN₂]⁺ | 179.0425 | Molecular ion (³⁵Cl isotope) |
| [M+H]⁺ | [C₉H₈³⁷ClN₂]⁺ | 181.0396 | Molecular ion (³⁷Cl isotope) |
The fragmentation of the quinoline core often proceeds through characteristic losses.[7][8] A plausible fragmentation pathway is outlined below.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 4-Amino-6-chloroquinoline.
This predicted fragmentation provides additional points of confirmation for the molecular structure, with the loss of a chlorine radical or hydrogen cyanide being common for such heterocyclic systems.[7][8][9]
Conclusion
The structural verification of 4-Amino-6-chloroquinoline hydrochloride is reliably achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic signatures based on established chemical principles and data from analogous structures. The proton and carbon NMR spectra define the core skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and isotopic composition. Together, these methods provide a self-validating system, ensuring the identity and purity of this vital chemical intermediate for its application in pharmaceutical research and development.
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4-Amino-6-chloroquinoline hydrochloride solubility and stability
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-6-chloroquinoline Hydrochloride for Pharmaceutical Development
Introduction: The Critical Role of Foundational Knowledge
4-Amino-6-chloroquinoline hydrochloride is a key heterocyclic compound recognized for its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry.[1] Its structure serves as a foundational scaffold for developing novel therapeutic agents, including antimalarial and antimicrobial drugs.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties—namely its solubility and stability—is not merely academic. It is the bedrock upon which successful formulation, reliable analytical method development, and ultimately, safe and effective drug products are built.
This guide provides a comprehensive framework for characterizing 4-Amino-6-chloroquinoline hydrochloride. In the absence of extensive published data for this specific molecule, this document serves as a self-validating system, presenting not just what is known, but detailing the robust experimental protocols required to generate the critical data needed for any research or development program. The causality behind each experimental choice is explained to empower the scientist with both the "how" and the "why."
Part 1: Physicochemical Properties and Solubility Profile
A molecule's solubility dictates its behavior in both biological systems and manufacturing processes. For 4-Amino-6-chloroquinoline hydrochloride, its structure as a hydrochloride salt suggests a predisposition for solubility in aqueous media. However, the quinoline core introduces hydrophobicity, creating a nuanced solubility profile that must be experimentally determined.
Known Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂N₂ | [2] |
| Molecular Weight | 215.08 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Storage | Store at 0-8°C | [1] |
| Calculated Boiling Point | 389.7°C at 760 mmHg | [2] |
| Calculated Flash Point | 189.5°C | [2] |
Theoretical Solubility Influencers
The solubility of 4-Amino-6-chloroquinoline hydrochloride is governed by several interacting factors. The protonated amine and the quinoline nitrogen enhance aqueous solubility, especially in acidic to neutral pH, while the aromatic rings and the chloro-substituent contribute to its lipophilicity.
Caption: Key factors influencing the solubility of 4-Amino-6-chloroquinoline HCl.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a definitive method for quantifying the solubility of the compound in various pharmaceutically relevant solvents.
Objective: To determine the saturation solubility of 4-Amino-6-chloroquinoline hydrochloride in selected solvents at a controlled temperature.
Materials:
-
4-Amino-6-chloroquinoline hydrochloride
-
Volumetric flasks, glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a validated quantitative method
-
Solvents: Purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile.
Methodology:
-
Preparation: Add an excess amount of 4-Amino-6-chloroquinoline hydrochloride to a series of vials (e.g., 20 mg in 2 mL of solvent). This ensures that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Sampling: Allow the suspensions to equilibrate for at least 24 hours. Check for equilibrium by sampling at 24h and 48h; if the concentration is consistent, equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solids. Discard the first portion of the filtrate to avoid adsorption effects.
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV method.[3]
-
Data Reporting: Express solubility in mg/mL. For buffered solutions, record the final pH of the saturated solution.
Part 2: Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is a regulatory requirement and is fundamental to developing a stable drug product. Forced degradation studies, or stress testing, are used to intentionally degrade the molecule to identify likely degradation products and establish degradation pathways.[4][5] This information is crucial for developing stability-indicating analytical methods.[6]
Predicted Degradation Pathways
Based on the structure of 4-Amino-6-chloroquinoline hydrochloride, several degradation pathways can be predicted:
-
Hydrolysis: The C-Cl bond on the quinoline ring is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under acidic or basic conditions, potentially yielding 4-Amino-6-hydroxyquinoline.[7]
-
Oxidation: The electron-rich amino group and the aromatic system can be susceptible to oxidation, leading to N-oxides or hydroxylated species.
-
Photodegradation: Aromatic systems like quinoline are known to absorb UV light, which can lead to radical-mediated degradation pathways.[8] The presence of a halogen atom can sometimes accelerate photolytic degradation.
Caption: Predicted forced degradation pathways for 4-Amino-6-chloroquinoline HCl.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of 4-Amino-6-chloroquinoline hydrochloride under various stress conditions as mandated by ICH guidelines.[9]
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
For each condition, a control sample (stored at 5°C, protected from light) should be run in parallel.
-
The target degradation is typically between 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[4]
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 80°C for a specified time (e.g., 2, 6, 12, 24 hours).[10]
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Maintain at 80°C for a specified time (e.g., 1, 2, 4, 8 hours).[10]
-
Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time (e.g., 6, 12, 24 hours).[10]
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place solid powder in a controlled temperature oven (e.g., 105°C).
-
Sample at various time points (e.g., 1, 3, 7 days).
-
Dissolve the sampled solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the stock solution (in a quartz cuvette) and solid powder to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze samples at appropriate time points.
-
Part 3: Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[3]
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of resolving 4-Amino-6-chloroquinoline hydrochloride from all process-related impurities and degradation products.
Starting HPLC Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides acidic pH to ensure ionization and good peak shape for the amine. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient Elution | Start at 5-10% B, ramp to 90-95% B over 20-30 min | A gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan (e.g., 220-400 nm) | A wavelength where the parent compound and expected degradants have significant absorbance. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is achieved by analyzing the stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.
Conclusion
While comprehensive public data on the solubility and stability of 4-Amino-6-chloroquinoline hydrochloride is limited, this guide provides the authoritative framework and field-proven methodologies required for its complete physicochemical characterization. By following these self-validating protocols, researchers can generate the robust, reliable data essential for informed decision-making throughout the drug development lifecycle. The principles of causality, experimental integrity, and adherence to regulatory standards embedded in these workflows will ensure the highest quality of scientific output.
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The 4-Aminoquinoline Scaffold: A Technical Guide to Structure-Activity Relationships in Antimalarial Drug Discovery
Abstract
The 4-aminoquinoline scaffold remains a cornerstone in the discovery and development of antimalarial agents. From the revolutionary impact of chloroquine to the ongoing efforts to combat drug resistance, the nuanced relationship between the chemical structure of these compounds and their biological activity is a critical area of study for medicinal chemists and drug development professionals. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminoquinolines, offering field-proven insights into the molecular features that govern their efficacy against Plasmodium falciparum. We will dissect the critical components of the 4-aminoquinoline pharmacophore, explore the mechanistic basis of their action and resistance, and provide detailed experimental protocols for their synthesis and evaluation.
The Enduring Legacy and Mechanism of Action of 4-Aminoquinolines
First synthesized in 1934, chloroquine, a prominent member of the 4-aminoquinoline class, became a leading solution for treating malaria caused by P. falciparum. The 4-aminoquinoline structure is based on the natural alkaloid quinine. These compounds exert their primary antimalarial effect during the parasite's blood stage, where it digests the host's hemoglobin within its acidic digestive vacuole. This process releases toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin.
4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[1] In their protonated state, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[2] The resulting buildup of free heme leads to oxidative stress and parasite death.
Deconstructing the 4-Aminoquinoline Pharmacophore: A Tale of Two Moieties
The antimalarial activity of 4-aminoquinolines is intricately linked to the specific chemical features of two key components: the quinoline ring system and the 4-amino side chain. Understanding the SAR of each part is fundamental to designing novel analogs with improved potency and the ability to overcome resistance.
The Quinoline Core: More Than Just a Scaffold
The quinoline ring is not merely a passive scaffold but an active participant in the drug's mechanism of action and is essential for antimalarial activity.[2] Modifications to this heterocyclic system can have profound effects on efficacy.
-
The Critical 7-Position Halogen: The presence of a halogen, particularly a chlorine atom, at the 7-position of the quinoline ring is a hallmark of highly active 4-aminoquinolines like chloroquine.[2][3] This electron-withdrawing group is considered essential for optimal antimalarial activity.[2] Replacing the 7-chloro group with a methyl group, for instance, leads to a complete loss of activity.
-
Other Ring Substitutions: Generally, substitutions at other positions on the quinoline ring are detrimental to activity. For example, the addition of a methyl group at the C-3 position decreases antimalarial activity, and any substitution at the C-8 position abolishes it entirely.[4] However, some ring-substituted 4-hydroxyquinolines, other than the 7-chloro derivatives, have shown significant activity against chloroquine-resistant strains, suggesting that exploration of this chemical space is still warranted.[5]
The 4-Amino Side Chain: The Key to Potency and Resistance Evasion
The nature of the flexible side chain attached to the 4-amino group is arguably the most critical determinant of a compound's activity profile, especially against resistant parasite strains.
-
The Terminal Amino Group: A protonatable tertiary amino group at the terminus of the side chain is crucial for the molecule's accumulation in the parasite's acidic food vacuole. This feature is essential for the "ion trapping" mechanism that concentrates the drug at its site of action.
-
The Alkyl Linker Length: The length of the carbon chain separating the two nitrogen atoms (the quinoline ring nitrogen and the terminal amino nitrogen) is a finely tuned parameter. For chloroquine-like molecules, a side chain of two to five carbon atoms is considered optimal for activity. Interestingly, both shortening and elongating this linker can be a successful strategy to overcome chloroquine resistance.[2]
-
Side Chain Modifications to Combat Resistance: The emergence of widespread chloroquine resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has driven extensive research into side chain modifications.[6] Strategies to overcome this resistance include:
-
Shortening or Elongating the Diaminoalkyl Side Chain: As mentioned, altering the linker length can disrupt the resistant parasite's ability to efflux the drug.[2]
-
Introducing Lipophilic Aromatic Moieties: Incorporating bulky, lipophilic groups into the side chain can enhance activity against resistant strains. Amodiaquine, for example, which contains a p-hydroxyanilino ring in its side chain, is more potent than chloroquine and remains effective against many chloroquine-resistant parasites.[6]
-
Dimerization: Creating "bisquinoline" compounds, where two 4-aminoquinoline units are joined by a linker, is another effective strategy to combat resistance.[2]
-
The following diagram illustrates the key SAR principles of the 4-aminoquinoline scaffold.
Caption: General workflow for the synthesis of 4-aminoquinoline analogs.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve 4,7-dichloroquinoline in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine side chain and a base (e.g., triethylamine) to the reaction mixture.
-
Reaction: Heat the mixture under reflux or using microwave irradiation for a specified period (e.g., 5 minutes at 300°C for microwave synthesis) until the reaction is complete, as monitored by thin-layer chromatography (TLC). [5]4. Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using silica gel column chromatography or recrystallization to obtain the pure 4-aminoquinoline analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Test compounds and control drugs (e.g., chloroquine)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
Step-by-Step Protocol:
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Parasite Culture Addition: Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 24 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [7]6. Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Heme Polymerization Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hematin solution (in NaOH)
-
Test compounds and control drug (e.g., chloroquine)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Microplate reader
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, mix the hematin solution with various concentrations of the test compound.
-
Initiation of Polymerization: Add glacial acetic acid to lower the pH and initiate heme polymerization.
-
Incubation: Incubate the mixture at 37°C for 24 hours.
-
Centrifugation and Washing: Centrifuge the tubes to pellet the β-hematin. Wash the pellet with DMSO to remove unreacted heme.
-
Quantification: Dissolve the final pellet in NaOH and measure the absorbance at approximately 405 nm using a microplate reader.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits heme polymerization by 50% compared to the negative control.
Conclusion and Future Perspectives
The 4-aminoquinoline scaffold has proven to be remarkably resilient and adaptable in the fight against malaria. A deep understanding of its structure-activity relationships has been instrumental in the development of second-generation compounds that can circumvent resistance mechanisms. The key takeaways for researchers in this field are the continued importance of the 7-chloroquinoline core, the vast potential for modification of the 4-amino side chain to enhance potency and overcome resistance, and the necessity of robust and reproducible bioassays to guide drug design.
Future efforts will likely focus on the development of hybrid molecules that combine the 4-aminoquinoline pharmacophore with other antimalarial scaffolds, the exploration of novel substitutions on the quinoline ring to identify new resistance-breaking motifs, and the application of computational modeling to refine our understanding of the drug-target interactions at a molecular level. By building on the extensive knowledge of 4-aminoquinoline SAR, the scientific community is well-positioned to develop the next generation of effective and durable antimalarial therapies.
References
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). Trinity Student Scientific Review. Retrieved January 25, 2026, from [Link]
-
Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 49(11), 4499–4507. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Journal of Infectious Diseases & Therapy, 4(1). [Link]
-
Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
-
Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., ... & Sanchez-Delgado, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. [Link]
-
SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022, August 12). YouTube. [Link]
-
Aguiar, A. C. C., Santos, R. d. M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., ... & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. (2016). Antimicrobial Agents and Chemotherapy, 60(6), 3369-3376. [Link]
-
Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. (2017). AIP Conference Proceedings, 1823(1), 020040. [Link]
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- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
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4-Amino-6-chloroquinoline hydrochloride as a precursor in synthesis
An In-Depth Technical Guide to 4-Amino-6-chloroquinoline Hydrochloride as a Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-chloroquinoline hydrochloride is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. As a derivative of the privileged 4-aminoquinoline scaffold, it serves as a crucial precursor for a diverse range of biologically active molecules, most notably in the development of antimalarial, anticancer, and antimicrobial agents.[1] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of 4-Amino-6-chloroquinoline hydrochloride. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile precursor in their synthetic endeavors. The guide will delve into the mechanistic underpinnings of its primary reactions, offer detailed experimental protocols, and provide a comprehensive overview of its significance in contemporary drug discovery.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[2] Its prominence is largely attributed to its role in antimalarial drugs, with chloroquine being a historically significant example. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a chlorine atom at the 6-position, as in 4-Amino-6-chloroquinoline, offers a valuable point for further functionalization and influences the overall electronic properties of the molecule, thereby impacting its reactivity and potential as a pharmacophore. This guide will focus on the hydrochloride salt, which is often preferred for its increased stability and solubility in polar solvents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 4-Amino-6-chloroquinoline hydrochloride is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂N₂ | [3] |
| Molecular Weight | 215.08 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| CAS Number | 114306-29-5 | [3] |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the amino and chloro substituents. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbons attached to the chlorine and nitrogen atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₉H₇ClN₂), which is 178.62 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the quinoline ring, and C-Cl stretching.
Core Synthesis: Preparation of 4-Amino-6-chloroquinoline Hydrochloride
The most prevalent and versatile method for the synthesis of 4-aminoquinolines is through Nucleophilic Aromatic Substitution (SₙAr).[2] This typically involves the reaction of a dichloroquinoline precursor with an amine. In the case of 4-Amino-6-chloroquinoline, the starting material would be 4,6-dichloroquinoline.
The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The key to this reaction is the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. In the quinoline system, the ring nitrogen acts as an electron-withdrawing group, particularly activating the C4 position.
Figure 1. Generalized workflow of the SₙAr mechanism for the synthesis of 4-amino-6-chloroquinoline.
Causality in Experimental Choices:
-
Choice of Nucleophile: For the synthesis of the parent 4-aminoquinoline, ammonia or a protected form of ammonia is used as the nucleophile.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often employed to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[2]
-
Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.[2]
-
Base: A base may be added to neutralize the HCl generated during the reaction, particularly when using an amine salt as the nucleophile.
Experimental Protocol: Generalized Synthesis of 4-Amino-6-chloroquinoline
This protocol is a generalized procedure based on the synthesis of analogous 4-aminoquinolines.[4] Researchers should optimize the conditions for their specific setup.
Materials:
-
4,6-dichloroquinoline
-
Ammonia (as a solution in a suitable solvent, e.g., methanol, or as ammonium hydroxide)
-
Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Base (e.g., potassium carbonate or triethylamine, if necessary)
-
Hydrochloric acid (for salt formation)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a sealed reaction vessel, dissolve 4,6-dichloroquinoline in a suitable polar aprotic solvent.
-
Add an excess of the ammonia source to the solution.
-
If required, add a non-nucleophilic base to scavenge the generated HCl.
-
Heat the reaction mixture at a temperature typically ranging from 120-180°C for several hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude 4-amino-6-chloroquinoline free base.
-
Purify the crude product by column chromatography on silica gel.
-
For the preparation of the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
4-Amino-6-chloroquinoline Hydrochloride in Synthesis: A Versatile Precursor
The primary utility of 4-Amino-6-chloroquinoline hydrochloride lies in its role as a precursor for more complex molecules, leveraging the reactivity of the 4-amino group.
N-Alkylation and N-Arylation Reactions
The amino group at the 4-position can readily undergo nucleophilic substitution reactions with various electrophiles, allowing for the introduction of diverse side chains. This is the cornerstone of synthesizing a vast library of pharmacologically active compounds.
Figure 2. Synthetic pathways for the derivatization of 4-amino-6-chloroquinoline.
Application in the Synthesis of Antimalarial Analogs
The synthesis of chloroquine and its analogs is a classic example of the utility of 4-amino-chloroquinolines. While chloroquine itself is a 7-chloroquinoline derivative, the same synthetic principles apply to the 6-chloro isomer for the generation of novel analogs.
Table of Reaction Parameters for the Synthesis of 4-Aminoquinoline Derivatives:
| Starting Material | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-dichloroquinoline | Butyl amine | Neat | 120-130 | 6 | Not specified | [4] |
| 4,7-dichloroquinoline | Ethane-1,2-diamine | Neat | 130 | 7 | Not specified | [4] |
| 4,7-dichloroquinoline | Various amines | DMSO | 140-180 | 0.3-0.5 | 80-95 | [2] |
| 4-chloroquinolines | Alkylamines | Alcohol or DMF | >120 | >24 | Not specified | [2] |
| 2,3-dihydroquinolin-4(1H)-one | Various amines | Pivalic Acid | 140 | 4 | Good | [2] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Safety and Handling
-
4-Amino-7-chloroquinoline: Toxic if swallowed and causes serious eye irritation.[5]
-
6-Chloroquinoline: Causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
4-Chloroaniline (a potential precursor): Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing cancer.[7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Amino-6-chloroquinoline hydrochloride is a valuable and versatile precursor in synthetic organic and medicinal chemistry. Its synthesis, primarily through nucleophilic aromatic substitution, is a well-established and adaptable process. The reactivity of the 4-amino group allows for a wide range of derivatizations, making it a key building block in the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers aiming to leverage its potential in their scientific pursuits.
References
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J. A. R. Romero and J. G. D. Delgado, "4-Aminoquinoline: a comprehensive review of synthetic strategies," Frontiers in Chemistry, vol. 12, 2024. [Link]
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PubChem, "4-Amino-7-chloroquinoline," National Center for Biotechnology Information. [Link]
-
PubChem, "6-Chloroquinoline," National Center for Biotechnology Information. [Link]
-
S. K. Rajapakse et al., "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum," PLOS ONE, vol. 10, no. 10, p. e0140878, 2015. [Link]
-
A. A. V. R. da Silva et al., "Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4, 7-dichloroquinoline by rotating-bomb calorimetry," The Journal of Chemical Thermodynamics, vol. 38, no. 1, pp. 49-55, 2006. [Link]
-
PubChem, "6-Chloroquinolin-4-amine," National Center for Biotechnology Information. [Link]
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A. R. Katritzky et al., "Synthesis and transformations of novel formyl-substituted quinolines," Arkivoc, vol. 2011, no. 7, pp. 136-148, 2011. [Link]
-
P. M. O’Neill et al., "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs," Current Topics in Medicinal Chemistry, vol. 6, no. 5, pp. 479-507, 2006. [Link]
-
S. Melato et al., "Under microwave, 4-aminoquinolines can be prepared using 4,7-dichloroquinoline and a variety of alkylamines (primary and secondary), anilines, and amine-N-heteroarenes, giving the desired products in good yields (80%–95%)," Journal of Medicinal Chemistry, vol. 50, no. 23, pp. 5816-5824, 2007. [Link]
-
M. A. V. R. da Silva et al., "Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4, 7-dichloroquinoline by rotating-bomb calorimetry," The Journal of Chemical Thermodynamics, vol. 38, no. 1, pp. 49-55, 2006. [Link]
-
A. A. V. R. da Silva et al., "Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4, 7-dichloroquinoline by rotating-bomb calorimetry," The Journal of Chemical Thermodynamics, vol. 38, no. 1, pp. 49-55, 2006. [Link]
-
S. K. Rajapakse et al., "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum," PLOS ONE, vol. 10, no. 10, p. e0140878, 2015. [Link]
-
PubChem, "4-Aminoquinoline," National Center for Biotechnology Information. [Link]
-
NIST, "4-Chloroquinoline," National Institute of Standards and Technology. [Link]
-
M. C. S. de Mattos et al., "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles," Molecules, vol. 24, no. 6, p. 1143, 2019. [Link]
-
M. A. V. R. da Silva et al., "Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4, 7-dichloroquinoline by rotating-bomb calorimetry," The Journal of Chemical Thermodynamics, vol. 38, no. 1, pp. 49-55, 2006. [Link]
-
J. A. R. Romero and J. G. D. Delgado, "4-Aminoquinoline: a comprehensive review of synthetic strategies," Frontiers in Chemistry, vol. 12, 2024. [Link]
-
S. K. Rajapakse et al., "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum," PLOS ONE, vol. 10, no. 10, p. e0140878, 2015. [Link]
-
P. M. O’Neill et al., "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs," Current Topics in Medicinal Chemistry, vol. 6, no. 5, pp. 479-507, 2006. [Link]
-
A. Kumar et al., "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 24, pp. 6462-6465, 2008. [Link]
-
J. A. R. Romero and J. G. D. Delgado, "4-Aminoquinoline: a comprehensive review of synthetic strategies," Frontiers in Chemistry, vol. 12, 2024. [Link]
-
M. A. V. R. da Silva et al., "Standard molar enthalpies of formation of 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline and 4, 7-dichloroquinoline by rotating-bomb calorimetry," The Journal of Chemical Thermodynamics, vol. 38, no. 1, pp. 49-55, 2006. [Link]
-
S. K. Rajapakse et al., "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum," PLOS ONE, vol. 10, no. 10, p. e0140878, 2015. [Link]
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Methodological & Application
Synthesis of 4-Amino-6-chloroquinoline Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-Amino-6-chloroquinoline hydrochloride, a key intermediate in the development of various therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and field-proven experimental choices.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine.[1][2] The specific compound, 4-Amino-6-chloroquinoline, serves as a versatile building block for the synthesis of a wide range of bioactive molecules being investigated for antimicrobial and anticancer applications.[1] Its synthesis is a critical step in the discovery of novel therapeutics. This protocol will detail a reliable method for its preparation, focusing on the nucleophilic aromatic substitution (SNAr) pathway, and subsequent conversion to the hydrochloride salt for enhanced stability and solubility.
Overall Synthesis Workflow
The synthesis of 4-Amino-6-chloroquinoline hydrochloride is typically achieved in a two-step process. The first and most critical step is the nucleophilic aromatic substitution (SNAr) of a suitable 4,6-dichloroquinoline precursor with an amine source. The second step involves the conversion of the resulting free base into its hydrochloride salt.
Caption: Overall workflow for the synthesis of 4-Amino-6-chloroquinoline hydrochloride.
Part 1: Synthesis of 4-Amino-6-chloroquinoline (Free Base)
Principle and Mechanism
The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. In this step, the highly electron-deficient C4 position of the quinoline ring is attacked by a nucleophilic amine source. The presence of the electron-withdrawing nitrogen atom in the quinoline ring and the chloro substituent activates the C4 position for nucleophilic attack. The chloride ion then serves as a good leaving group, resulting in the formation of the 4-amino-substituted product.[3]
While direct amination with ammonia can be challenging, a more sophisticated approach involves using formamide in the presence of a copper(I) iodide (CuI) catalyst. This method allows for the in-situ generation of the amino nucleophile under controlled conditions.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloroquinoline | ≥98% | Commercially Available | Starting material. |
| Formamide | Anhydrous, ≥99.5% | Commercially Available | Amine source and solvent. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Catalyst. |
| 2-Aminoethanol | ≥99% | Commercially Available | Co-catalyst/ligand. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For washing. |
| Brine | Saturated Aqueous Solution | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Chloroform | ACS Grade | Commercially Available | Eluent for chromatography. |
| Methanol | ACS Grade | Commercially Available | Eluent for chromatography. |
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4,6-dichloroquinoline (1.0 eq), copper(I) iodide (0.1 eq), and formamide (used as both reagent and solvent).
-
Addition of Co-catalyst: Add 2-aminoethanol (0.2 eq) to the reaction mixture. The use of a ligand like 2-aminoethanol can facilitate the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain vigorous stirring.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing dichloromethane.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate, water, and finally with brine.[4] This removes any unreacted formamide and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
A suitable eluent system is a gradient of chloroform-methanol.[4]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-Amino-6-chloroquinoline as a solid.
-
Part 2: Conversion to 4-Amino-6-chloroquinoline Hydrochloride
Principle
The free base of 4-Amino-6-chloroquinoline is converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility. This is a simple acid-base reaction where the basic amino group on the quinoline is protonated by hydrochloric acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-6-chloroquinoline | Purified from Part 1 | - | Starting material. |
| Hydrochloric Acid (HCl) | Concentrated (37%) or as a solution in an organic solvent (e.g., 2M in diethyl ether) | Commercially Available | Acid source. |
| Ethyl Acetate | Anhydrous | Commercially Available | Solvent. |
| Diethyl Ether | Anhydrous | Commercially Available | Co-solvent for precipitation. |
Experimental Protocol
-
Dissolution: Dissolve the purified 4-Amino-6-chloroquinoline free base in a minimal amount of anhydrous ethyl acetate. Gentle warming may be required to facilitate dissolution.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid (either a concentrated aqueous solution dropwise or a solution in an organic solvent) with constant stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The addition of a co-solvent like diethyl ether can enhance precipitation.
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the product under vacuum to obtain 4-Amino-6-chloroquinoline hydrochloride as a stable, crystalline solid.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.
-
Handling of Reagents:
-
Chloroquinolines: These compounds can be irritating to the skin, eyes, and respiratory system. Avoid direct contact and inhalation.
-
Formamide: It is a reproductive hazard and should be handled with extreme care.
-
Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with appropriate care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the final product, 4-Amino-6-chloroquinoline hydrochloride, should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. Verify the quality of the CuI catalyst. |
| Poor recovery during work-up. | Perform multiple extractions. Ensure the pH is basic during the wash to keep the product in the organic phase. | |
| Difficulty in Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization before or after column chromatography. |
| Product does not precipitate in Step 2 | Product is too soluble in the chosen solvent. | Use a more non-polar solvent system for precipitation. Add an anti-solvent like hexane or pentane. |
| Insufficient acidification. | Check the pH of the solution and add more HCl if necessary. |
References
-
Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
Coimbra, J. R. S., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
- Process for the preparation of 4-amino-chloroquinolines.
- Process for preparing 4-amino-7-chloro-quinoline.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
6-Chloroquinoline - SAFETY DATA SHEET. Alfa Aesar. [Link]
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Application Notes and Protocols for Anticancer Research Using 4-Amino-6-chloroquinoline hydrochloride
Foreword: A Strategic Approach to a Promising Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Within this class, 4-aminoquinolines have emerged from their historical success as antimalarial agents to become a focal point of contemporary anticancer research.[1][2] Their ability to interfere with fundamental cellular processes in cancer, such as autophagy and apoptosis, marks them as a promising avenue for the development of novel oncology therapeutics.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-6-chloroquinoline hydrochloride in anticancer research. It is important to note that while a substantial body of research exists for 4-aminoquinoline derivatives, particularly the 7-chloro substituted analogs like chloroquine, specific public data on the 6-chloro isomer remains limited.[1][4] Therefore, the protocols and mechanistic insights presented herein are synthesized from research on structurally related and functionally analogous compounds. This guide is designed to be a robust starting point, emphasizing the critical need for empirical validation and adaptation for 4-Amino-6-chloroquinoline hydrochloride.
Section 1: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-Amino-6-chloroquinoline hydrochloride is paramount for reproducible and accurate experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂N₂ | [5] |
| Molecular Weight | 215.08 g/mol | [5] |
| Boiling Point | 389.7°C at 760 mmHg (Calculated) | [5] |
| Flash Point | 189.5°C (Calculated) | [5] |
| Appearance | Yellow solid | Chem-Impex |
Solubility and Stability:
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of quinoline derivatives.[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7] The stability of 4-Amino-6-chloroquinoline hydrochloride in aqueous media at physiological pH should be determined empirically, as hydrolysis can occur.[8] It is advisable to prepare fresh dilutions from the DMSO stock for each experiment.
Safety and Handling:
4-Amino-6-chloroquinoline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood.
Section 2: Postulated Mechanisms of Anticancer Action
The anticancer effects of 4-aminoquinoline derivatives are believed to be multifactorial, primarily revolving around the induction of apoptosis and the inhibition of autophagy.[2][9]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering this pathway.[10] 4-aminoquinolines have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.[4][9]
Caption: Postulated Apoptosis Induction Pathway.
Inhibition of Autophagy
Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions. 4-aminoquinolines, like chloroquine, are lysosomotropic agents, meaning they accumulate in lysosomes.[11][12] This accumulation raises the lysosomal pH, inhibiting the fusion of autophagosomes with lysosomes and thereby blocking the final, degradative step of autophagy. This blockage can lead to the accumulation of cellular waste and ultimately trigger cell death.[3]
Caption: Mechanism of Autophagy Inhibition.
Section 3: In Vitro Experimental Protocols
The following protocols provide a framework for evaluating the anticancer activity of 4-Amino-6-chloroquinoline hydrochloride in vitro.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Amino-6-chloroquinoline hydrochloride (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cancer cells with 4-Amino-6-chloroquinoline hydrochloride at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for Apoptosis and Autophagy Markers
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular pathways affected by the compound.
Protocol:
-
Protein Extraction: Treat cells with 4-Amino-6-chloroquinoline hydrochloride, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, LC3-I/II, p62).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then captured using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression levels.
Section 4: In Vivo Anticancer Activity Assessment
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism.
Zebrafish Xenograft Model
The zebrafish (Danio rerio) xenograft model offers a rapid and cost-effective in vivo platform for preliminary anticancer drug screening.[9]
Protocol:
-
Cell Labeling: Label cancer cells with a fluorescent dye (e.g., DiI or DiO).
-
Microinjection: Inject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.
-
Compound Exposure: Expose the tumor-bearing embryos to different concentrations of 4-Amino-6-chloroquinoline hydrochloride in the water.
-
Tumor Growth and Metastasis Imaging: Monitor tumor growth and metastasis over several days using fluorescence microscopy.
-
Data Analysis: Quantify the tumor size and the extent of metastasis in treated versus control groups.
Section 5: Data Interpretation and Future Directions
The data generated from these assays will provide a comprehensive profile of the anticancer activity of 4-Amino-6-chloroquinoline hydrochloride. Significant cytotoxicity in cancer cell lines, coupled with the induction of apoptosis and/or inhibition of autophagy, would warrant further investigation. Promising in vitro results should be followed by more extensive in vivo studies in rodent models to evaluate efficacy, pharmacokinetics, and toxicology.
The 4-aminoquinoline scaffold holds considerable promise for the development of new anticancer agents.[13] Through rigorous and systematic evaluation as outlined in these application notes, the therapeutic potential of 4-Amino-6-chloroquinoline hydrochloride can be thoroughly explored.
References
- Kaur, K., & Jain, R. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 54, 356-366.
- Romero, A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364373.
- Nosova, E. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(5), 503-532.
- Glavaš-Obrovac, L., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 26(16), 4995.
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Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Romero, A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
- Al-Busaidi, I. Z., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 26(16), 8963.
- Burikhanov, R., et al. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports, 18(2), 508-519.
- Videnovic, M., et al. (2024). Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines. Chemico-Biological Interactions, 394, 111281.
- Sharma, S., et al. (2015). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3851.
- Al-Suwaidan, I. A., et al. (2008). Design, Synthesis and in Vitro Antitumor Activity of 4-aminoquinoline and 4-aminoquinazoline Derivatives Targeting EGFR Tyrosine Kinase. Archiv der Pharmazie, 341(8), 481-489.
-
Hasudungan, A. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic) [Video]. YouTube. [Link]
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Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The versatility of this scaffold stems from its ability to accumulate in acidic cellular compartments like lysosomes and its capacity for modification at the 4-position, allowing for the fine-tuning of its pharmacological profile.[5]
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 4-aminoquinoline derivatives. The primary focus is on the robust and widely employed method of nucleophilic aromatic substitution (SNA r) using 4-chloroquinolines as the electrophilic precursor. We will delve into the mechanistic underpinnings of this reaction, provide field-proven experimental protocols, and discuss critical parameters for optimization, purification, and characterization.
Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNA r) Pathway
The synthesis of 4-aminoquinolines from 4-chloroquinolines is a classic example of a Nucleophilic Aromatic Substitution (SNA r) reaction.[3][5][6] Unlike nucleophilic substitutions on aliphatic systems (Sₙ1/Sₙ2), the SNA r reaction on an aryl halide is generally unfavorable unless the aromatic ring is "activated" by the presence of electron-withdrawing groups.[7]
In the quinoline ring system, the ring nitrogen acts as an intrinsic electron-withdrawing group, reducing the electron density of the aromatic system, particularly at the C2 and C4 positions. This inherent electronic deficiency makes the 4-position susceptible to attack by a nucleophile, such as an amine.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon at the 4-position of the quinoline ring. This step is typically the rate-determining step of the reaction and results in the temporary loss of aromaticity and the formation of a negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Elimination and Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final 4-aminoquinoline product and a chloride ion.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing effect of the quinoline nitrogen.
Key Reaction Parameters and Optimization
The success of the synthesis hinges on the careful selection of several key parameters. The choice of amine, solvent, temperature, and additives can dramatically influence reaction time, yield, and purity.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Amine Nucleophile | Primary & secondary alkylamines, anilines, diamines. | Aliphatic amines are generally more nucleophilic and reactive than aromatic amines (anilines). Reactions with anilines may require harsher conditions or the use of an acid catalyst to enhance the electrophilicity of the quinoline ring.[3] |
| Solvent | Alcohols (Ethanol, n-Butanol), DMF, NMP, DMSO, or neat (excess amine). | The choice depends on the required reaction temperature and solubility of reagents. High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are effective for less reactive substrates.[3][10] Using an excess of a liquid amine as the solvent is a viable solvent-free option.[3] |
| Temperature | 80°C to >140°C (Conventional Heating), 140-180°C (Microwave). | Higher temperatures are generally required to overcome the activation energy barrier.[1][3] Microwave irradiation can significantly reduce reaction times from many hours to minutes.[3] |
| Additives (Base/Acid) | Base: K₂CO₃, NaHCO₃, Triethylamine (Et₃N). Acid: HCl, Lewis Acids. | A base is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3][10] For weakly nucleophilic anilines, a catalytic amount of a Brønsted or Lewis acid can protonate the quinoline nitrogen, further activating the C4 position towards attack.[3] |
Experimental Workflow Overview
A typical experimental workflow for this synthesis is a multi-stage process that requires careful execution at each step to ensure a high-purity final product.
Detailed Synthesis Protocols
Safety First: 4-chloroquinolines can be irritating and harmful. Amines can be corrosive, toxic, and have strong odors.[11] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[12][13]
Protocol 1: Neat Synthesis with an Aliphatic Diamine
This protocol is adapted from a procedure for synthesizing N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine and demonstrates a solvent-free approach.[1]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4,7-Dichloroquinoline | 198.05 | 500 mg | 2.52 |
| N,N-dimethyl-propane-1,3-diamine | 102.18 | 515 mg (0.6 mL) | 5.04 (2 equiv.) |
| Dichloromethane (DCM) | - | ~50 mL | - |
| 5% aq. NaHCO₃ solution | - | ~30 mL | - |
| Brine | - | ~30 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (500 mg, 2.52 mmol).
-
Reagent Addition: Add N,N-dimethyl-propane-1,3-diamine (5.04 mmol, 2 equivalents). Using the amine in excess serves as both the nucleophile and the solvent.
-
Heating: Heat the reaction mixture to 130°C with continuous stirring. Maintain this temperature for 7-8 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 9:1 chloroform:methanol). The starting material (4,7-dichloroquinoline) should be consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (~30 mL).
-
Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃ solution, water, and finally brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a chloroform-methanol gradient to obtain the pure 4-aminoquinoline derivative.[1]
Protocol 2: Base-Mediated Synthesis in NMP Solvent
This protocol is effective for coupling various amines and is adapted from the synthesis of novel antimalarial agents.[10] It utilizes a high-boiling solvent and a base, which is a common and versatile setup.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4,7-Dichloroquinoline | 198.05 | 1.0 g | 5.05 |
| Substituted Benzylamine | (Varies) | ~4.2 mmol | 0.83 equiv. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 g | 7.25 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | 36 |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | - | 7 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| Brine | - | ~100 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottomed flask under a nitrogen atmosphere, combine the substituted benzylamine (~4.2 mmol), 4,7-dichloroquinoline (5.0 g, an excess is used here as per the reference), K₂CO₃ (1.0 g), anhydrous triethylamine (5 mL), and anhydrous NMP (7 mL).[10]
-
Heating: Heat the mixture to reflux and maintain for 15 hours. The nitrogen atmosphere prevents potential oxidative side reactions at high temperatures.
-
Monitoring: Check for the disappearance of the starting amine via TLC.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel. The product may require extensive washing to remove the high-boiling NMP solvent. Wash multiple times (e.g., 6-10 times) with large volumes of water and/or brine.[10]
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane, often with a small amount of triethylamine (~0.5%) added to prevent the product from streaking on the acidic silica gel.[10]
Product Characterization
Authenticating the structure and purity of the synthesized compound is a non-negotiable step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons on the quinoline and substituent rings will have characteristic chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the product, typically by observing the protonated molecular ion [M+H]⁺.[10]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound.[14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature or reaction time. 2. Deactivated amine (e.g., protonated). 3. Low nucleophilicity of the amine. | 1. Increase temperature or prolong reaction time. Consider switching to a higher boiling point solvent or using microwave heating. 2. Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge HCl. 3. For anilines, add a catalytic amount of acid (e.g., HCl) to activate the 4-chloroquinoline. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products (e.g., disubstitution on diamines). 3. Decomposition of starting material or product. | 1. Continue heating the reaction. 2. Adjust the stoichiometry of the reactants. Use a large excess of the diamine to favor monosubstitution. 3. Lower the reaction temperature and extend the reaction time; ensure an inert atmosphere. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel. 2. Co-elution of impurities. 3. Residual high-boiling solvent (NMP, DMSO). | 1. Add a small percentage of triethylamine or ammonia in methanol to the eluent to deactivate the acidic silica. 2. Try a different solvent system or consider reverse-phase HPLC for purification.[14] 3. Ensure thorough aqueous washing during work-up. An azeotrope with heptane or toluene under reduced pressure can sometimes help remove residual solvent. |
References
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Delgado, F., Basika, A., Gauto, L., & Romero, A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Delgado, F., Basika, A., Gauto, L., & Romero, A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Burgess, S. J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Burgess, S. J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Singh, P. P., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances. [Link]
-
Nilsen, A., et al. (2004). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry. [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. [Link]
-
Student Publication. (n.d.). 4-aminoquinolines as Antimalarial Drugs. University of Birmingham. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Unilegal. (n.d.). How to Handle Amines Safely in Industrial Environments. Unilegal. [Link]
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Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]
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Unilegal. (n.d.). What are the Health and Safety Guidelines for Using Amines? Unilegal. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]
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Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Aminoquinoline
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-aminoquinoline. 4-Aminoquinolines are a critical class of compounds with a wide range of pharmaceutical applications, including antimalarial, anti-inflammatory, and anticancer agents.[1] The accurate and precise quantification of these compounds is paramount in drug discovery, development, and quality control. This document provides a comprehensive protocol, including the scientific rationale for methodological choices, detailed experimental procedures, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction: The Analytical Challenge of 4-Aminoquinolines
The 4-aminoquinoline scaffold is the backbone of numerous therapeutic agents, such as chloroquine and amodiaquine.[4][5][6] These molecules are characterized by their basic nature, stemming from the quinoline nitrogen and often a side-chain amine.[1] This basicity presents a unique challenge in reverse-phase HPLC, as it can lead to poor peak shape and inconsistent retention times due to interactions with residual silanols on the silica-based stationary phase.
The method described herein is optimized to overcome these challenges, ensuring symmetrical peaks and reliable quantification. This protocol is intended for researchers, scientists, and drug development professionals who require a dependable analytical method for 4-aminoquinolines.
Scientific Principles and Method Rationale
The development of this HPLC method was guided by the physicochemical properties of 4-aminoquinolines.
-
Analyte Properties: 4-Aminoquinoline is a basic compound with a pKa of approximately 9.1 for the quinoline nitrogen. To ensure consistent retention and good peak shape, it is crucial to control the pH of the mobile phase. By maintaining a low pH, the analyte is protonated, which minimizes secondary interactions with the stationary phase.[7]
-
Column Selection: A C18 column is a common choice for the separation of a wide range of pharmaceutical compounds due to its hydrophobicity.[8] For basic compounds like 4-aminoquinolines, end-capped C18 columns are preferred to reduce peak tailing. The selection of a column with high-purity silica further enhances peak symmetry.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired separation.[9][10] A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent controls the retention time, while the buffer maintains a constant pH. A low pH buffer, such as phosphate or formate, is employed to ensure the analyte is in its protonated form.[7]
-
Detection: 4-Aminoquinolines possess a chromophore that allows for ultraviolet (UV) detection.[7] The wavelength of maximum absorbance (λmax) for 4-aminoquinoline is typically around 343 nm, providing good sensitivity for quantification.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 4-aminoquinoline using this HPLC method.
Caption: Workflow for 4-aminoquinoline analysis.
Materials and Methods
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
4-Aminoquinoline reference standard (purity ≥ 98%).
-
HPLC grade water.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 343 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-aminoquinoline reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
Detailed Protocol
-
System Preparation:
-
Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
-
System Suitability Test (SST):
-
Inject the 50 µg/mL working standard solution six times.
-
Verify that the system suitability parameters meet the acceptance criteria listed in Table 2.
-
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Calibration Curve:
-
Inject each working standard solution in duplicate.
-
Plot a graph of the mean peak area versus the concentration of 4-aminoquinoline.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.
-
-
Sample Analysis:
-
Prepare sample solutions by accurately weighing the sample and dissolving it in the mobile phase to a final concentration within the calibration range.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of 4-aminoquinoline in the samples using the linear regression equation from the calibration curve.
-
Method Validation
This HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters and results are summarized below.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 4-aminoquinoline, demonstrating the method's specificity.
Linearity
The linearity of the method was assessed by analyzing seven concentrations of 4-aminoquinoline ranging from 1 µg/mL to 100 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of 4-aminoquinoline spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the 50 µg/mL standard on the same day. The RSD of the peak areas was ≤ 1.0%.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard on three different days. The RSD over the three days was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL (S/N ≥ 3), and the LOQ was 0.3 µg/mL (S/N ≥ 10).
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1)
-
Acetonitrile composition (± 2%)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable method for the quantitative analysis of 4-aminoquinoline. The method has been validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control and research applications involving 4-aminoquinolines.
References
-
Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PLOS ONE. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
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Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Retrieved from [Link]
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- 10. mastelf.com [mastelf.com]
Application Notes & Protocols: The 4-Amino-Chloroquinoline Scaffold as a Platform for Novel Antimicrobial Agents
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4-amino-chloroquinoline scaffold in the discovery of novel antimicrobial agents.
The relentless rise of antimicrobial resistance (AMR) presents a formidable threat to global health, necessitating urgent research into new chemical entities capable of combating multidrug-resistant pathogens[1][2]. Among the privileged heterocyclic structures in medicinal chemistry, the quinoline nucleus is a cornerstone in the development of therapeutic agents[1][3]. This guide delves into the synthesis, mechanism, and evaluation of 4-amino-chloroquinoline derivatives, a subclass that continues to yield promising antimicrobial candidates. We will explore the scientific rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and analyze the structure-activity relationships that govern efficacy.
The 4-Amino-Chloroquinoline Scaffold: A Privileged Structure
The 4-aminoquinoline core is famously represented by the antimalarial drug Chloroquine, which features a chlorine atom at the 7th position (C7). While the user's topic specifies 4-amino-6-chloroquinoline, the vast body of literature points to the C7-chloro substitution as being critical for potent antimalarial and, by extension, other antimicrobial activities[4][5]. The electron-withdrawing nature of the chlorine atom at this position is considered essential for high potency[4]. For the purpose of this guide, we will discuss the principles of 4-amino-chloroquinolines, acknowledging that the precise positioning of the chloro group (C6 vs. C7) is a critical variable in the design of new agents, with the C7 position being historically more validated for high activity.
The scaffold's power lies in its chemical features:
-
Quinoline Core: A bicyclic aromatic system that acts as a scaffold and can intercalate into DNA or interact with enzymatic targets.
-
4-Amino Group: This position serves as a crucial attachment point for various side chains. The nature of this side chain—its length, flexibility, and basicity—dramatically influences the compound's pharmacokinetic properties and target engagement[4][5].
-
Chloro Substituent: This electron-withdrawing group modulates the electronics of the quinoline ring system, influencing its reactivity and binding affinity to biological targets.
Synthetic Pathways to 4-Amino-Chloroquinoline Derivatives
The most prevalent and robust method for synthesizing 4-aminoquinoline derivatives is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient because the electron-withdrawing quinoline nitrogen and the chloro-substituent activate the C4 position for nucleophilic attack.
Caption: General workflow for the synthesis of 4-amino-chloroquinoline derivatives.
Causality in Synthesis:
-
Why SNAr? The reaction is highly effective for this scaffold. The nitrogen atom in the quinoline ring and the chlorine at C6 (or C7) withdraw electron density, making the C4 carbon electrophilic and susceptible to attack by an amine nucleophile[6][7].
-
Choice of Amine: The amine side chain is a critical determinant of biological activity. A diverse library of primary and secondary amines is often used to explore the structure-activity relationship (SAR). The basicity of the terminal nitrogen on the side chain is often crucial for activity[5].
-
Reaction Conditions: While conventional heating under reflux is common, microwave-assisted synthesis can significantly reduce reaction times and improve yields[1]. The choice of solvent (e.g., ethanol, DMF) depends on the solubility and boiling point required for the specific reactants[6].
Antimicrobial Mechanisms of Action
Quinoline-based agents are known to act on multiple bacterial targets. This multi-target potential is advantageous in overcoming resistance mechanisms.
Caption: Proposed mechanism of action for quinoline antibacterials.
-
Inhibition of Type II Topoisomerases: The primary mechanism for many quinolone antibacterials is the inhibition of DNA gyrase and topoisomerase IV[2][8]. These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, these drugs induce lethal double-strand breaks in the bacterial chromosome[3][9].
-
Other Potential Mechanisms: Research suggests that quinoline derivatives may also exert their effects through other means, such as disrupting bacterial cell membranes, chelating metal ions essential for enzymatic function, or inhibiting other key cellular processes. This versatility makes them robust candidates for further development[10].
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for optimizing the 4-amino-chloroquinoline scaffold to enhance potency and reduce toxicity.
| Position/Modification | Observation | Rationale & Reference |
| C7-Halogen | An electron-withdrawing group (Cl, Br) is critical for high activity. Fluorine is less effective. | Increases the binding affinity to targets. A common feature in potent antimalarials and antibacterials.[4][5] |
| C4-Amino Side Chain | The length and basicity of the side chain are crucial. A protonatable terminal nitrogen is often required. | The side chain influences solubility, cell penetration, and interaction with the target enzyme's active site.[4][11] |
| Quinoline Ring | Substitutions at other positions (e.g., C5, C8) can modulate activity and selectivity. | Can be used to fine-tune physicochemical properties and potentially evade resistance mechanisms.[2] |
| Hybridization | Fusing the scaffold with other pharmacophores (e.g., triazoles, chalcones, benzimidazoles) can create hybrid molecules with potent, broad-spectrum activity. | Combines multiple mechanisms of action or improves target recognition.[1][11][12] |
Key Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel 4-amino-6-chloroquinoline derivatives.
Objective: To synthesize a derivative via SNAr for subsequent biological evaluation.
Methodology:
-
Reactant Preparation: In a round-bottom flask suitable for reflux, dissolve 1.0 equivalent of 4,6-dichloroquinoline in anhydrous ethanol.
-
Addition of Nucleophile: Add 2.5 equivalents of the desired amine (e.g., N,N-dimethylethylenediamine). Rationale: Using an excess of the amine drives the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Take up the residue in dichloromethane (DCM). Wash the organic layer successively with 5% aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by water and brine[13]. Rationale: This purification sequence removes unreacted starting materials and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of chloroform/methanol) to isolate the pure compound[13].
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Objective: To determine the lowest concentration of the synthesized compound that inhibits visible bacterial growth.
Methodology:
-
Bacterial Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL)[14]. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in broth in a 96-well microtiter plate to achieve the desired concentration range[14].
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of DMSO used). A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard[15].
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the negative control). Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed[14]. This can be determined by visual inspection or by measuring the optical density (OD) with a plate reader.
Objective: To assess the toxicity of the compound against a mammalian cell line (e.g., HEK293, HepG2) to determine its therapeutic window.
Methodology:
-
Cell Seeding: Seed a 96-well plate with mammalian cells at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Rationale: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals[14][16].
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals[16].
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated by plotting a dose-response curve.
Data Interpretation and Future Directions
A promising antimicrobial candidate will exhibit low MIC values against a broad range of pathogens and a high IC₅₀ value in the cytotoxicity assay. The ratio of IC₅₀ to MIC yields the Selectivity Index (SI) , a critical parameter indicating the compound's therapeutic potential. A high SI value is desirable as it suggests the compound is much more toxic to the microbe than to mammalian cells.
Following these initial screens, promising compounds should be advanced to further studies, including:
-
Time-Kill Assays: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth)[17].
-
Mechanism of Action Studies: To confirm the molecular target using techniques like enzyme inhibition assays or genetic studies.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance in an animal model of infection.
By systematically applying these principles and protocols, researchers can effectively leverage the 4-amino-chloroquinoline scaffold to develop the next generation of antimicrobial agents.
References
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Faidallah, H. M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Publishers. Available at: [Link]
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Stavri, M., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
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Romero-Castro, Z. I., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Zhang, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]
-
Jubeh, B., et al. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Science OA. Available at: [Link]
-
Ahmad, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. Available at: [Link]
-
Tejesvi, M. V., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]
-
Romero-Castro, Z. I., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
-
Al-Qaisi, Z. A. H., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]
-
Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. F., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online. Available at: [Link]
-
Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. Available at: [Link]
-
Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega. Available at: [Link]
-
Sharma, P., et al. (2013). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. Available at: [Link]
-
El-Kazzaz, W., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. AAPS PharmSciTech. Available at: [Link]
-
de Freitas, A. C. C., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology. Available at: [Link]
-
Lee, G. C., et al. (2023). Quinolones. StatPearls. Available at: [Link]
-
Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Madrid, P. B., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Bîcu, E., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Koyun, H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. Available at: [Link]
-
Bîcu, E., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of 4-Amino-6-chloroquinoline
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-alkylation of 4-amino-6-chloroquinoline. The protocols and insights presented herein are synthesized from established methodologies and are designed to ensure procedural success and safety.
Introduction: The Significance of N-Alkylated 4-Amino-6-chloroquinoline Derivatives
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] The N-alkylation of the amino group at the 4-position is a critical synthetic step in the development of a diverse array of bioactive molecules.[1] Structural modifications at this basic nitrogen position are pivotal for modulating pharmacological activity, including potency against drug-resistant pathogens.[1] This guide details a robust and adaptable protocol for the synthesis of N-alkylated 4-amino-6-chloroquinoline derivatives, a key intermediate for novel drug candidates.
Health and Safety Precautions
A thorough understanding and strict adherence to safety protocols are paramount when handling the reagents involved in this synthesis.
2.1 Reagent-Specific Hazards:
-
4-Amino-6-chloroquinoline: This compound is a heterocyclic aromatic amine and should be handled with care. It may cause skin, eye, and respiratory irritation.[2][3]
-
Alkylating Agents (e.g., Alkyl Halides, Alcohols): These reagents can be toxic, corrosive, and flammable. The specific hazards will vary depending on the alkylating agent used. Always consult the Safety Data Sheet (SDS) for the specific reagent.
-
Solvents (e.g., Dichloromethane, Methanol, Dioxane): Organic solvents are often volatile and flammable. They can also be toxic upon inhalation, ingestion, or skin contact.
2.2 Personal Protective Equipment (PPE):
-
Wear a properly fitted laboratory coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
All manipulations should be performed in a well-ventilated fume hood.
2.3 Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.
Reaction Mechanism and Scientific Rationale
The N-alkylation of 4-amino-6-chloroquinoline typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Nucleophilic Aromatic Substitution (SNA r)
In the case of reacting 4,6-dichloroquinoline with an amine, the reaction is a nucleophilic aromatic substitution (SNA r). The carbon at the 4-position is attacked by the amine nucleophile, leading to the displacement of the chloride leaving group.[4]
Reductive Amination
An alternative and often milder approach is reductive amination, where an aldehyde or ketone is reacted with the amine to form an imine intermediate, which is then reduced to the corresponding alkylated amine.[5][6]
Experimental Protocols
Two primary methods for the N-alkylation of 4-amino-6-chloroquinoline are presented below. Method A outlines a direct alkylation using an alkyl halide, while Method B describes a reductive amination procedure.
Method A: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach suitable for a range of primary and secondary alkyl halides.
4.1.1 Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-6-chloroquinoline | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Heating mantle or oil bath | ||
| Separatory funnel | ||
| Rotary evaporator |
4.1.2 Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-6-chloroquinoline (1.0 eq).
-
Dissolve the starting material in anhydrous dioxane.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. This acts as a non-nucleophilic base to quench the acid formed during the reaction.[7]
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).[7]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Method B: Reductive Alkylation with Aldehydes or Ketones
This method is particularly useful for synthesizing secondary and tertiary amines from primary amines and is often milder than direct alkylation with halides.
4.2.1 Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Amino-6-chloroquinoline | ≥98% | Commercially Available |
| Aldehyde or Ketone | Reagent Grade | Commercially Available |
| Sodium Triacetoxyborohydride (STAB) | Commercially Available | |
| Dichloroethane (DCE) or Methanol | Anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel | ||
| Rotary evaporator |
4.2.2 Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4-amino-6-chloroquinoline (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in anhydrous dichloroethane (DCE) or methanol.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Diagram of Reductive Alkylation Pathway
Caption: Reductive Alkylation Mechanism.
Characterization and Data Analysis
The successful synthesis of the N-alkylated 4-amino-6-chloroquinoline derivative should be confirmed by various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of new signals corresponding to the alkyl group and shifts in the aromatic protons will indicate a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point: For solid products, a sharp melting point range is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive reagents | Use freshly distilled or anhydrous solvents and high-purity starting materials. |
| Insufficient reaction time or temperature | Monitor the reaction closely by TLC and adjust the conditions as necessary. | |
| Multiple products observed | Over-alkylation | Use a smaller excess of the alkylating agent. Consider reductive amination for better selectivity. |
| Side reactions | Optimize the reaction temperature and consider a different base or solvent. | |
| Difficulty in purification | Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization. |
Conclusion
The N-alkylation of 4-amino-6-chloroquinoline is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize a variety of N-alkylated derivatives. Careful selection of the appropriate method and optimization of reaction conditions will be key to achieving high yields and purity.
References
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports. Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Alkylation of Amines. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Chemistry Preprints. Available at: [Link]
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Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]
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N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]
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Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
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Purification of Quinoline. LookChem. Available at: [Link]
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Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for the Development of 4-Amino-6-chloroquinoline Hydrochloride as a Leishmanicidal Agent
Introduction: A Renewed Focus on Quinoline Scaffolds for a Neglected Disease
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, emerging resistance, and complex administration routes, necessitating the urgent development of novel, effective, and accessible leishmanicidal agents.[1] In this context, the 4-aminoquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility for the design of potent antiprotozoal compounds.[2][3] Historically recognized for their antimalarial properties, derivatives of 4-aminoquinoline are now being extensively investigated for their leishmanicidal potential.[4][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-6-chloroquinoline hydrochloride in the discovery and preclinical development of new treatments for leishmaniasis. We will delve into the mechanistic rationale, synthesis considerations, and detailed protocols for in vitro and in vivo evaluation of this promising compound.
Mechanistic Insights: How 4-Amino-6-chloroquinoline Hydrochloride May Combat Leishmania
The leishmanicidal activity of 4-aminoquinoline derivatives is believed to be multifactorial, targeting key vulnerabilities of the parasite. While the precise mechanisms of 4-Amino-6-chloroquinoline hydrochloride are a subject of ongoing research, compelling evidence from related compounds points towards two primary modes of action: disruption of mitochondrial function and accumulation within the acidic compartments of the host macrophage.
One of the key proposed mechanisms is the induction of mitochondrial dysfunction in the Leishmania parasite.[5] This can lead to an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and ultimately, apoptosis-like cell death of the parasite.[5][6]
Furthermore, 4-aminoquinolines are weak bases that can accumulate in the acidic phagolysosomes of macrophages, the very compartments where Leishmania amastigotes reside.[1] This "ion trapping" mechanism leads to a high localized concentration of the drug, enhancing its efficacy against the intracellular stage of the parasite.[4][1] The lipophilicity and pKa of the molecule are critical physicochemical properties that govern this lysosomotropic behavior.[1]
Caption: Proposed dual mechanism of 4-Amino-6-chloroquinoline hydrochloride.
Synthesis and Preparation of 4-Amino-6-chloroquinoline Hydrochloride
The synthesis of 4-aminoquinoline derivatives often involves a nucleophilic aromatic substitution (SNA) reaction, where the chlorine atom at the 4-position of a substituted 4-chloroquinoline is displaced by an amine.[2]
Protocol 1: Synthesis of 4-Amino-6-chloroquinoline
This protocol is a generalized procedure and may require optimization.
Materials:
-
6-chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ammonia source (e.g., ammonium carbonate, aqueous ammonia)
-
Solvents (e.g., toluene, ethanol)
-
Bases (e.g., triethylamine, potassium carbonate)
Procedure:
-
Chlorination:
-
In a fume hood, carefully react 6-chloro-4-hydroxyquinoline with an excess of phosphorus oxychloride. This reaction is typically performed at reflux temperature for several hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 4,6-dichloroquinoline intermediate.
-
The crude product is filtered, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
-
-
Amination:
-
The synthesized 4,6-dichloroquinoline is reacted with a source of ammonia in a suitable solvent (e.g., phenol or a high-boiling point alcohol) at elevated temperatures in a sealed vessel.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by adjusting the pH.
-
The crude 4-Amino-6-chloroquinoline is collected by filtration and purified.
-
-
Hydrochloride Salt Formation:
-
The purified 4-Amino-6-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The 4-Amino-6-chloroquinoline hydrochloride salt will precipitate out of the solution.
-
The salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to confirm its identity and purity.
In Vitro Leishmanicidal Activity Assessment
The initial evaluation of a potential leishmanicidal compound involves determining its activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.[7]
Protocol 2: Anti-promastigote Activity Assay
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.
-
Complete M199 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
4-Amino-6-chloroquinoline hydrochloride stock solution (in DMSO or water).
-
Reference drug (e.g., Amphotericin B, Miltefosine).[8]
-
Resazurin solution or other viability indicators.
-
96-well microtiter plates.
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 25-27°C.[9]
-
Assay Setup:
-
Seed the 96-well plates with promastigotes at a density of 1-2 x 10⁶ parasites/mL.
-
Add serial dilutions of 4-Amino-6-chloroquinoline hydrochloride to the wells. Include a positive control (reference drug) and a negative control (vehicle).
-
-
Incubation: Incubate the plates at 25-27°C for 48-72 hours.
-
Viability Assessment:
-
Add resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the compound concentration.
Caption: Workflow for the anti-promastigote activity assay.
Protocol 3: Anti-amastigote Activity Assay
This assay is more clinically relevant as it targets the intracellular form of the parasite.[9]
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary macrophages.
-
Leishmania species stationary-phase promastigotes.
-
Complete RPMI-1640 medium with 10% FBS.
-
4-Amino-6-chloroquinoline hydrochloride stock solution.
-
Reference drug.
-
Giemsa stain or a reporter gene-based assay system (e.g., luciferase, GFP).[9][10]
-
24- or 96-well plates with coverslips (for microscopy).
Procedure:
-
Macrophage Culture: Culture macrophages in complete RPMI-1640 medium at 37°C with 5% CO₂.
-
Infection:
-
Seed macrophages onto plates (with coverslips if using microscopy).
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis.
-
Wash the wells to remove extracellular parasites.
-
-
Drug Treatment: Add fresh medium containing serial dilutions of 4-Amino-6-chloroquinoline hydrochloride and controls.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours.
-
Quantification of Infection:
-
Microscopy: Fix the cells, stain with Giemsa, and count the number of amastigotes per 100 macrophages.
-
Reporter Gene Assay: If using transgenic parasites, lyse the cells and measure the reporter signal (e.g., luminescence).[9]
-
-
Data Analysis: Determine the IC₅₀ value, representing the concentration that reduces the parasite burden by 50%.
Cytotoxicity and Selectivity Index
It is crucial to assess the toxicity of the compound against host cells to determine its therapeutic window.
Procedure:
-
Perform a standard cytotoxicity assay (e.g., MTT, MTS, or resazurin) on the same macrophage cell line used in the anti-amastigote assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
-
Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀ (amastigote) . A higher SI value indicates greater selectivity for the parasite over the host cell.
| Parameter | Description | Typical Units |
| IC₅₀ (promastigote) | 50% inhibitory concentration against promastigotes. | µM |
| IC₅₀ (amastigote) | 50% inhibitory concentration against intracellular amastigotes. | µM |
| CC₅₀ (macrophage) | 50% cytotoxic concentration against host macrophages. | µM |
| Selectivity Index (SI) | Ratio of CC₅₀ to IC₅₀ (amastigote), indicating selectivity. | Unitless |
In Vivo Efficacy Evaluation
Promising compounds from in vitro studies should be evaluated in an appropriate animal model of leishmaniasis.[11][12]
Protocol 4: In Vivo Efficacy in a Murine Model of Leishmaniasis
Animal Model: BALB/c mice are commonly used for visceral leishmaniasis (L. donovani) and cutaneous leishmaniasis (L. major).[13] Other models may be more suitable for specific Leishmania species.[11]
Procedure:
-
Infection:
-
Visceral Leishmaniasis: Infect mice intravenously with L. donovani amastigotes or promastigotes.
-
Cutaneous Leishmaniasis: Infect mice in the footpad or ear with L. major promastigotes.
-
-
Treatment:
-
Once the infection is established (e.g., measurable footpad swelling for CL, or a few weeks post-infection for VL), begin treatment.
-
Administer 4-Amino-6-chloroquinoline hydrochloride via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Include a vehicle control group and a positive control group (treated with a standard drug).
-
-
Monitoring and Endpoint Analysis:
-
Cutaneous Leishmaniasis: Measure the lesion size regularly. At the end of the experiment, determine the parasite load in the lesion and draining lymph nodes by limiting dilution assay or qPCR.
-
Visceral Leishmaniasis: Monitor body weight and clinical signs. At the end of the study, determine the parasite burden in the liver and spleen (expressed as Leishman-Donovan Units or by qPCR).
-
-
Data Analysis: Compare the parasite load in treated groups to the control group to determine the percentage of inhibition.
Caption: Workflow for in vivo efficacy testing in a murine model.
Safety and Handling
4-Amino-6-chloroquinoline hydrochloride, like many quinoline derivatives, should be handled with care.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16] Handle in a well-ventilated area or a chemical fume hood.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.[14]
-
Disposal: Dispose of waste according to institutional and local regulations.[14]
Conclusion
4-Amino-6-chloroquinoline hydrochloride represents a promising starting point for the development of new leishmanicidal agents. Its synthesis is feasible, and its potential dual mechanism of action offers a compelling rationale for its investigation. The protocols outlined in this guide provide a framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. Through rigorous and well-designed experiments, the therapeutic potential of 4-Amino-6-chloroquinoline hydrochloride and its derivatives can be thoroughly explored, contributing to the critical search for new treatments for leishmaniasis.
References
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Romero, A. H., & Delgado, J. F. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]
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Delgado, J. F., Chanquia, S. N., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]
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Romero, A. H., & Delgado, J. F. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 9, 711942. [Link]
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de Almeida, L., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 137-144. [Link]
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N'Dri, A. B., et al. (2021). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. Pharmaceuticals, 14(12), 1290. [Link]
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S-J. Lee, et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. The Korean Journal of Parasitology, 53(5), 515-523. [Link]
-
van der Laan, T., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pathogens, 12(5), 711. [Link]
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Al-Salahi, R., et al. (2014). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLOS Neglected Tropical Diseases, 8(6), e2927. [Link]
-
da Silva, E. N., et al. (2021). Synthesis and biological activity of novel 4-aminoquinoline/1,2,3-triazole hybrids against Leishmania amazonensis. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]
-
Romero, A. H., & Delgado, J. F. (2025). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Future Medicinal Chemistry. [Link]
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Drugs for Neglected Diseases initiative (DNDi). (n.d.). Our R&D portfolio for visceral leishmaniasis. [Link]
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Grimm, F. (1999). Leishmaniasis: Development of an in vitro assay for drug screening. 3R Research Foundation Switzerland. [Link]
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Lang, T., et al. (2012). A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts. Antimicrobial Agents and Chemotherapy, 56(7), 3652-3661. [Link]
-
Durvasula, R. (2024). A Drug Discovery Platform for Novel Therapeutics Against Leishmaniasis and Malaria. Center for Individualized Medicine, Mayo Clinic. [Link]
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Romero, A. H., et al. (2020). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Molecules, 25(15), 3352. [Link]
-
Panda, P., et al. (2015). Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy, 59(8), 4464-4475. [Link]
-
de Souza, A. S., et al. (2019). An alternative in vitro drug screening test using Leishmania amazonensis transfected with red fluorescent protein. Acta Tropica, 199, 105139. [Link]
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Lee, S.-J., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. The Korean Journal of Parasitology, 53(5), 515-523. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-Aminoquinolines
Abstract
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously represented by antimalarial drugs like chloroquine and amodiaquine.[1][2][3] Traditional syntheses often rely on nucleophilic aromatic substitution (SNAr), which can require harsh conditions and may not be suitable for complex, functionalized substrates. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the construction of carbon-nitrogen bonds, offering a powerful and versatile alternative for synthesizing diverse 4-aminoquinoline libraries.[4] This guide provides an in-depth exploration of this methodology, including a detailed mechanistic overview, a field-tested experimental protocol, and expert insights into reaction optimization and troubleshooting.
The Strategic Advantage of Palladium-Catalyzed C-N Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[4][5] Its application to the synthesis of 4-aminoquinolines overcomes significant limitations of older methods.
Key Advantages:
-
Broad Substrate Scope: It accommodates a vast range of primary and secondary amines, including anilines, alkylamines, and various heterocycles, allowing for extensive structural diversification.[6][7]
-
High Functional Group Tolerance: The reaction proceeds under conditions mild enough to tolerate sensitive functional groups like esters, ketones, and nitro groups, which might not survive harsher, more basic traditional methods.[8]
-
Milder Reaction Conditions: Compared to high-temperature SNAr or Ullmann couplings, Buchwald-Hartwig reactions often run at lower temperatures, preserving molecular complexity.
-
Predictable Reactivity: The reaction is generally reliable and high-yielding, making it suitable for both discovery and process chemistry scales. The reactivity of the 4-haloquinoline typically follows the trend I > Br > Cl, a key consideration in substrate design.[1][2]
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is driven by a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[5][9]
The Core Mechanistic Steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the 4-haloquinoline, forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[5][9]
-
Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the 4-aminoquinoline product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[5][9]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate the oxidative addition and reductive elimination steps, stabilizing the catalytic species and preventing side reactions.[10]
Caption: Fig. 1: The Pd(0)/Pd(II) catalytic cycle.
Application Protocol: Synthesis of an N-Aryl-4-aminoquinoline
This protocol describes a general procedure for the coupling of a 4-chloroquinoline with a primary aniline using a modern palladium precatalyst system.
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade | Supplier Notes |
| 4,7-Dichloroquinoline | Aryl Halide Substrate | >98% | Ensure dryness. |
| 3-Methoxyaniline | Amine Substrate | >99% | Purify by distillation if necessary. |
| XPhos Pd G3 | Palladium Precatalyst | >98% | Air- and moisture-stable precatalyst. |
| Sodium tert-butoxide (NaOtBu) | Base | >98% | Highly hygroscopic; handle in a glovebox. |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O | Use from a solvent purification system or a fresh sealed bottle. |
| Schlenk flask / Reaction vial | Reaction Vessel | --- | Must be oven- or flame-dried before use. |
| Magnetic stirrer & stir bar | Agitation | --- | --- |
| Inert gas line (N₂ or Ar) | Atmosphere Control | High Purity | --- |
Step-by-Step Experimental Procedure
Workflow Overview
Caption: Fig. 2: General experimental workflow.
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Seal the flask, and heat-gun dry under high vacuum. Allow it to cool to room temperature and backfill with Argon or Nitrogen.
-
Reagent Loading (Solid): In a glovebox or under a positive flow of inert gas, add 4,7-dichloroquinoline (1.0 mmol, 198 mg), XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%), and sodium tert-butoxide (1.4 mmol, 135 mg) to the flask.
-
Reagent Loading (Liquid): Seal the flask again. Add anhydrous toluene (10 mL) via syringe, followed by 3-methoxyaniline (1.2 mmol, 132 µL).
-
Reaction Execution: Lower the sealed flask into a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Workup: Once the reaction is complete (starting material consumed), remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-chloro-N-(3-methoxyphenyl)quinolin-4-amine.
Data, Optimization, and Troubleshooting
General Substrate Scope
The protocol is robust and can be adapted for various substrates. The following table provides a general guide to expected reactivity.
| Amine Type | Quinoline Halide | Typical Outcome | Key Considerations |
| Primary Anilines | 4-Iodo, 4-Bromo | Excellent yields | Generally fast and clean reactions. |
| Primary Anilines | 4-Chloro | Good to excellent yields | May require more active catalysts (precatalysts) and ligands (e.g., XPhos, SPhos).[8][11] |
| Secondary Amines | 4-Iodo, 4-Bromo | Good yields | Steric hindrance can slow the reaction; may require longer reaction times or higher temperatures. |
| Primary Alkylamines | 4-Bromo, 4-Chloro | Moderate to good yields | β-hydride elimination can be a competing side reaction. Use of specific ligands like BrettPhos can mitigate this.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficiently strong base.4. Poor substrate reactivity (e.g., aryl chloride). | 1. Use a precatalyst; ensure rigorous inert atmosphere.2. Use freshly dried, anhydrous solvents and reagents.[12]3. Switch to a stronger base like LiHMDS or K₃PO₄ if NaOtBu is incompatible.[5]4. For chlorides, use a more electron-rich ligand (e.g., RuPhos); consider converting the chloride to a bromide or iodide.[11] |
| Side Product Formation (Hydrodehalogenation) | The aryl halide is reduced instead of coupled. | This often occurs with sterically hindered substrates. Try a different ligand/palladium source combination. Lowering the reaction temperature may also help.[8] |
| Inconsistent Results | Impurities in starting materials or catalyst batch variation. | Purify starting materials before use. Use a reliable source for catalysts and ligands, or consider using precatalysts for better reproducibility.[11] |
| Insolubility | Reagents or base not soluble in the chosen solvent. | While toluene is common, consider other solvents like dioxane, THF, or CPME. Solubility is a frequently underestimated cause of reaction failure.[12] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the modern medicinal chemist. Its application to the synthesis of 4-aminoquinolines provides a reliable, versatile, and high-yielding pathway to complex and diverse molecular libraries. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate drug discovery and development programs.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Valle-Sistac, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
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Valle-Sistac, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Library of Medicine. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? - Reddit. (2018). Available at: [Link]
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de Souza, N. B., et al. (2019). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]
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Singh, K., et al. (2017). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]
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Choy, P. Y., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2024). Available at: [Link]
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Vaddypally, S., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Library of Medicine. Available at: [Link]
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Grushin, V. V., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: 4-Amino-6-chloroquinoline Derivatives as Potent Inhibitors of MERS-CoV
Abstract: The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) continues to pose a significant threat to global public health. The urgent need for effective therapeutics has driven the exploration of various chemical scaffolds, among which the 4-aminoquinoline core has emerged as a privileged structure in antiviral drug discovery.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel 4-amino-6-chloroquinoline derivatives as potential inhibitors of MERS-CoV. Drawing inspiration from the known, albeit controversial, anti-coronavirus activity of compounds like chloroquine, this guide details robust, field-proven protocols designed to identify and characterize next-generation antiviral candidates with improved potency and selectivity.[3][4]
Introduction: The Rationale for Targeting MERS-CoV with Quinoline Derivatives
MERS-CoV, a betacoronavirus, can cause severe respiratory illness with a high mortality rate. With no approved vaccine or specific antiviral treatment readily available, the development of novel therapeutic agents is a critical priority.[5] The quinoline scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, most notably the antimalarial agent chloroquine.[3] Chloroquine and its derivative, hydroxychloroquine, have demonstrated broad-spectrum antiviral activity in vitro by interfering with pH-dependent steps of viral replication, such as endosomal entry.[6][7] While their clinical efficacy against coronaviruses like SARS-CoV-2 has been contentious, the underlying mechanism provides a compelling starting point for rational drug design.[8]
This guide focuses on 4-amino-6-chloroquinoline derivatives, a class of compounds that can be systematically modified to optimize antiviral activity and minimize host cell toxicity. We present a logical workflow, from chemical synthesis to biological evaluation, to empower researchers to explore this promising chemical space for the discovery of potent MERS-CoV inhibitors.
Section 1: Synthesis of 4-Amino-6-chloroquinoline Derivatives
The foundational step in developing novel inhibitors is a robust and flexible chemical synthesis. The most common and effective method for creating a library of 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This approach allows for diverse amine functionalities to be installed at the C-4 position of the quinoline ring, enabling systematic exploration of the structure-activity relationship (SAR).
Principle of Synthesis
The core reaction involves the displacement of a chlorine atom at the 4-position of a 4,7-dichloroquinoline precursor by a primary or secondary amine. The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position for nucleophilic attack, facilitating the substitution. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.[3]
Caption: General reaction scheme for synthesizing 4-aminoquinoline derivatives.
Protocol 1: General Procedure for Synthesis and Purification
This protocol describes a standard method for synthesizing a representative 4-amino-6-chloroquinoline derivative.
Materials:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., absolute ethanol, n-butanol, or neat conditions)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 equivalent) in the chosen solvent (or neat if the amine is a liquid).
-
Causality: Using a solvent ensures proper mixing of reactants. Refluxing provides the necessary thermal energy to drive the SNAr reaction, which is often slow at room temperature.
-
-
Addition of Amine: Add the selected amine (typically 1.5-2.0 equivalents) to the flask.
-
Causality: Using a slight excess of the amine helps to drive the reaction to completion and compensates for any potential side reactions.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-130°C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acid formed), water, and brine.
-
Causality: The aqueous washes remove unreacted amine, salts, and other water-soluble impurities, providing a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in DCM).
-
Causality: Column chromatography separates the desired product from unreacted starting material and any byproducts based on polarity, yielding a pure compound.
-
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
Section 2: In Vitro Evaluation of MERS-CoV Inhibition
After successful synthesis and characterization, the next critical phase is to assess the biological activity of the compounds in a controlled laboratory setting. This involves determining both their efficacy against MERS-CoV and their toxicity to host cells.
Caption: Workflow for the in vitro evaluation of MERS-CoV inhibitors.
Protocol 2: Cytotoxicity Assay (XTT Assay)
Purpose: To determine the 50% cytotoxic concentration (CC₅₀) of the synthesized compounds on a cell line susceptible to MERS-CoV infection, such as Vero E6 cells. This ensures that any observed antiviral activity is not simply due to the compound killing the host cells.[9]
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Plate reader (450-500 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂. This duration should match the length of the antiviral assay.
-
XTT Labeling: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondria will reduce the XTT tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the number of living cells.
-
-
Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol 3: MERS-CoV Plaque Reduction Neutralization Test (PRNT)
Purpose: To quantify the antiviral efficacy of the compounds by measuring the reduction in viral plaque formation. This assay determines the 50% effective concentration (EC₅₀ or IC₅₀).[10][11]
Materials:
-
Vero E6 cells in 12-well plates
-
MERS-CoV stock of known titer (Plaque Forming Units/mL)
-
DMEM with 2% FBS
-
Synthesized compounds
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Step-by-Step Methodology:
-
Cell Preparation: Grow Vero E6 cells in 12-well plates until they form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compounds. In a separate tube, mix each compound dilution with a standardized amount of MERS-CoV (e.g., 100 PFU). Incubate this mixture for 1 hour at 37°C.
-
Causality: This pre-incubation step allows the compound to interact with and potentially neutralize the virus particles before they can infect the cells.
-
-
Infection: Remove the growth medium from the Vero E6 cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., DMEM containing 0.6% agarose). This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO₂ until visible plaques are formed in the virus control wells (no compound).
-
Staining: Fix the cells with 10% formalin and then stain with Crystal Violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Data Analysis: Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to calculate the EC₅₀ value. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window.[11][12]
Data Presentation: Example Inhibitory Activity
The data below is a representative example of how to summarize the results for a series of synthesized 4-amino-6-chloroquinoline derivatives.
| Compound ID | R Group Modification | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lead-01 | -(CH₂)₂-N(CH₃)₂ | 0.16 | >40 | >250 |
| Lead-02 | -(CH₂)₃-N(C₂H₅)₂ | 0.55 | >40 | >72 |
| Lead-03 | 4-methoxybenzyl | 1.20 | 25.5 | 21 |
| Control | Chloroquine | 8.80 | >100 | >11 |
| (Note: Data is hypothetical and based on published results for similar compound classes to illustrate the format.)[11][12] |
Section 3: Preliminary In Vivo Evaluation
Promising candidates identified through in vitro screening (high SI) must be evaluated in a whole-organism model to assess their efficacy, pharmacokinetics, and safety.
Animal Model Selection
Standard laboratory mice are not susceptible to MERS-CoV because the murine dipeptidyl peptidase 4 (DPP4) protein, the virus's receptor, is not compatible with the viral spike protein.[13] Therefore, specialized animal models are required.
-
hDPP4 Transgenic Mice: These mice are genetically engineered to express the human DPP4 receptor, making them susceptible to MERS-CoV infection and often developing severe, lethal respiratory disease. They are considered an ideal first-line model for efficacy testing.[14]
-
Non-Human Primates (NHPs): Rhesus macaques and common marmosets can be infected with MERS-CoV and typically develop a respiratory disease that recapitulates aspects of human infection, making them suitable for advanced preclinical evaluation.[13][14][15]
Caption: General workflow for an in vivo efficacy study in a MERS-CoV mouse model.
Protocol 4: General Workflow for an In Vivo Efficacy Study
This section provides a high-level overview of a typical efficacy study. All animal experiments must be conducted under approved ethical protocols (IACUC) and in appropriate biosafety level 3 (BSL-3) facilities.
Step-by-Step Workflow:
-
Acclimatization and Grouping: Allow hDPP4 transgenic mice to acclimate to the BSL-3 environment. Randomly assign mice to a vehicle control group and one or more treatment groups.
-
Compound Administration: Begin administration of the lead compound or vehicle control. The dosing regimen (e.g., once or twice daily), route (e.g., oral gavage, intraperitoneal injection), and timing (prophylactic—before infection; or therapeutic—after infection) must be established based on pharmacokinetic studies.
-
Viral Challenge: Anesthetize the mice and infect them via intranasal inoculation with a lethal dose of MERS-CoV.[16]
-
Post-Infection Monitoring: Monitor the animals at least once daily for weight loss, clinical signs of disease (e.g., ruffled fur, hunched posture), and survival for up to 14 days.
-
Endpoint Analysis: At a predetermined endpoint (e.g., day 5 post-infection, when viral load is typically high), a subset of animals from each group is euthanized.
-
Data Collection:
-
Viral Load: Harvest lung tissue and determine the viral titer using a plaque assay.
-
Pathology: Preserve lung tissue in formalin for histopathological analysis to score lung damage and inflammation.
-
Immune Response: Analyze lung homogenates or blood for key inflammatory cytokines and chemokines.
-
Conclusion
The framework presented in these application notes provides a clear and scientifically grounded pathway for the discovery and preclinical development of 4-amino-6-chloroquinoline derivatives as MERS-CoV inhibitors. By combining rational chemical synthesis with a tiered approach of robust in vitro and in vivo evaluations, research teams can efficiently identify lead compounds with potent antiviral activity and a favorable safety profile. This systematic methodology is essential for advancing the most promising candidates toward further development as potential therapies to combat the ongoing threat of MERS-CoV.
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de Souza, M. V. N., & de Almeida, M. V. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234. [Link]
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Al-Tawfiq, J. A., Al-Homoud, A. H., & Memish, Z. A. (2021). Discovery of New Potent anti-MERS CoV Fusion Inhibitors. Frontiers in Pharmacology, 12, 689427. [Link]
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- 13. Development of a Mouse-Adapted MERS Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of Middle East respiratory syndrome coronavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. MERS-CoV Animal Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Side product formation in 4-chloroquinoline amination reactions
Welcome to the technical support center for 4-chloroquinoline amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a cornerstone in the synthesis of numerous pharmacologically active compounds, including antimalarials and kinase inhibitors, the successful amination of the 4-chloroquinoline scaffold is paramount.[1][2] However, the path to the desired 4-aminoquinoline is often fraught with challenges, primarily the formation of unwanted side products.
This document provides in-depth, field-proven insights into common issues, their underlying causes, and robust troubleshooting strategies. Our approach is grounded in mechanistic understanding to empower you to not only solve current experimental hurdles but also to proactively design more efficient and cleaner reactions in the future.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with a diamine is producing a significant amount of a high-molecular-weight impurity that is difficult to separate. What is happening and how can I prevent it?
Answer:
This is a classic case of bis-quinoline dimer formation . When using a diamine (e.g., ethylenediamine, piperazine), both amino groups are nucleophilic. If the stoichiometry is not carefully controlled, one diamine molecule can react with two molecules of 4-chloroquinoline, resulting in the formation of a dimeric side product. This is particularly prevalent when the 4-chloroquinoline is used in excess or equimolar amounts to the diamine.[3]
Causality: The mono-aminated intermediate is often still sufficiently nucleophilic to react with another molecule of 4-chloroquinoline, especially at elevated temperatures.
-
Molar Ratio Adjustment: The most critical parameter is the stoichiometry. Use a significant excess of the diamine (3-5 equivalents or more). This statistically favors the reaction of each 4-chloroquinoline molecule with a fresh diamine molecule, minimizing the chance of the mono-adduct reacting a second time.
-
Slow Addition: Instead of adding all the 4-chloroquinoline at once, consider a slow, controlled addition (e.g., via syringe pump) to a heated solution of the excess diamine. This maintains a low instantaneous concentration of the electrophile, further suppressing dimer formation.
-
Lower Reaction Temperature: While many protocols call for high temperatures (120-130 °C), this can accelerate the second amination step.[1][3] Experiment with lowering the temperature to the minimum required for a reasonable reaction rate of the primary amination. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Solvent Choice: In some cases, using the excess neat amine as the solvent can be effective, driving the reaction towards the mono-substituted product.[3]
Caption: Competing amination and hydrolysis pathways for 4-chloroquinoline.
References
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Chloroquinoline. Chem-Impex.
-
Buchwald–Hartwig amination. Wikipedia.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
Sources
Technical Support Center: Purification of Crude 4-Amino-6-chloroquinoline Hydrochloride
Welcome to the technical support center for the purification of crude 4-Amino-6-chloroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting advice, and detailed protocols to address challenges encountered during the purification of this important pharmaceutical intermediate.[1][2]
Understanding the Compound and Potential Impurities
4-Amino-6-chloroquinoline is a key building block in the synthesis of various bioactive molecules, including antimalarial drugs.[1] The hydrochloride salt is often the form isolated after synthesis. The primary synthetic route to 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[3][4]
Typical Synthesis and Likely Impurities:
The synthesis of 4-Amino-6-chloroquinoline typically proceeds via the reaction of 4,6-dichloroquinoline with an amino source. Given this, the crude hydrochloride salt may contain several process-related impurities:
-
Unreacted Starting Materials: Primarily 4,6-dichloroquinoline.
-
Hydrolysis Byproducts: 4-Hydroxy-6-chloroquinoline, formed by the reaction of 4,6-dichloroquinoline with water.
-
Positional Isomers: Depending on the starting materials and reaction conditions, other chloro-substituted aminoquinoline isomers could be present.
-
Colorimetric Impurities: High-temperature reactions can sometimes lead to the formation of colored, often polymeric, byproducts.
A general understanding of the synthetic pathway is crucial for devising an effective purification strategy.
Purification Strategy Overview
A multi-step approach is often necessary to achieve high purity of 4-Amino-6-chloroquinoline hydrochloride. The choice of method will depend on the nature and quantity of the impurities present.
Caption: General purification workflow for 4-Amino-6-chloroquinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily substance. What is the likely cause and how should I proceed?
A1: Dark coloration and an oily consistency often indicate the presence of polymeric byproducts or residual high-boiling solvents from the synthesis. It is recommended to first attempt an acid-base extraction to remove any acidic or basic impurities that might contribute to the oily nature. Following that, a carefully selected recrystallization protocol should be employed. If the oiling persists during recrystallization, consider using a mixed solvent system or proceeding with column chromatography.
Q2: What is the best solvent for recrystallizing 4-Amino-6-chloroquinoline hydrochloride?
Q3: How can I remove unreacted 4,6-dichloroquinoline from my product?
A3: Unreacted 4,6-dichloroquinoline is a common impurity. Due to the basicity of the 4-amino group, an acid-base extraction can be effective. By dissolving the crude product in a suitable organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the desired 4-Amino-6-chloroquinoline will be protonated and move to the aqueous phase, leaving the less basic 4,6-dichloroquinoline in the organic layer. The aqueous layer can then be basified to precipitate the free base, which can be re-isolated and converted back to the hydrochloride salt, or the aqueous solution can be carefully evaporated to yield the hydrochloride salt.
Q4: I am seeing a persistent impurity in my NMR/LC-MS that I suspect is 4-Hydroxy-6-chloroquinoline. How can I remove it?
A4: The 4-hydroxy-6-chloroquinoline byproduct is acidic due to the phenolic hydroxyl group. An acid-base extraction with a basic aqueous wash (e.g., dilute NaOH or NaHCO3 solution) can be used to remove this impurity. The crude product should be dissolved in an appropriate organic solvent, and the solution washed with the basic solution. The 4-hydroxy-6-chloroquinoline will be deprotonated and extracted into the aqueous layer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The boiling point of the solvent is too high, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble. Alternatively, reheat the solution and allow it to cool more slowly. |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the solution is too dilute, carefully evaporate some of the solvent. |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the collected crystals. |
| Product is still colored after recrystallization | Presence of highly colored impurities. | Treat the hot solution with activated charcoal before filtration. Be aware that this may reduce your yield. |
| Incomplete separation by acid-base extraction | Incorrect pH of the aqueous phase or insufficient mixing. | Ensure the pH of the aqueous washes is appropriate for the impurity being removed (acidic for basic impurities, basic for acidic impurities). Ensure vigorous mixing of the two phases to facilitate extraction. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove both acidic (e.g., 4-hydroxy-6-chloroquinoline) and neutral (e.g., unreacted 4,6-dichloroquinoline) impurities.
Materials:
-
Crude 4-Amino-6-chloroquinoline hydrochloride
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the crude 4-Amino-6-chloroquinoline hydrochloride in a suitable organic solvent like dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The desired product will be protonated and extracted into the aqueous layer.
-
Separation: Separate the aqueous layer containing the product. The organic layer containing neutral impurities like unreacted 4,6-dichloroquinoline can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will precipitate the free base of 4-Amino-6-chloroquinoline.
-
Extraction of Free Base: Extract the precipitated free base with fresh dichloromethane (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation of Free Base: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Amino-6-chloroquinoline free base.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution. The hydrochloride salt will precipitate.
-
Final Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol should be performed after an initial purification by acid-base extraction for best results.
Materials:
-
Partially purified 4-Amino-6-chloroquinoline hydrochloride
-
Ethanol
-
Deionized Water
-
Erlenmeyer Flask
-
Hot Plate/Stirrer
-
Buchner Funnel and Flask
-
Filter Paper
Procedure:
-
Solvent Screening (Small Scale): In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to find a suitable recrystallization solvent.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Statements for Related Compounds (e.g., 6-Aminoquinoline):
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes skin and eye irritation.[5]
-
May cause respiratory irritation.[5]
References
-
Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(18), 3899-3903. Available at: [Link]
-
Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1349978. Available at: [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- European Patent Office. (1982). Process for the preparation of 4-amino-chloroquinolines (EP0056766B1).
- Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline (CN106008336A).
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing 4-Aminoquinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical pharmacophore. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous blockbuster drugs, including antimalarials like chloroquine and anticancer agents such as neratinib.[1][2] However, its synthesis is not always straightforward.
This document moves beyond standard protocols to provide a troubleshooting-oriented, question-and-answer guide. We will delve into the causality behind common synthetic challenges and provide field-proven solutions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final compounds.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction
The most prevalent method for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a suitable amine.[2] While seemingly direct, this reaction is highly sensitive to substrate, solvent, and temperature.
FAQ 1.1: My SNAr reaction with 4,7-dichloroquinoline is sluggish, incomplete, or results in low yields. What are the primary factors I should investigate?
This is a common issue stemming from several interdependent parameters. A systematic approach is key to identifying the bottleneck.
Answer:
Low reactivity in SNAr reactions for 4-aminoquinoline synthesis is typically traced back to one of four areas: (1) Nucleophile Reactivity, (2) Solvent Choice, (3) Temperature and Reaction Time, or (4) Catalyst/Additive Absence.
-
Nucleophile Reactivity: The nature of your amine is critical. Aliphatic amines (primary or secondary) are generally more nucleophilic and react more readily than aromatic amines (anilines), which are weaker nucleophiles. If you are using an aniline, harsher conditions are often necessary.[2]
-
Solvent Selection: The solvent plays a crucial role in solubilizing reactants and mediating the reaction rate.
-
Polar Aprotic Solvents like DMSO, DMF, or NMP are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol or acetonitrile, leading to high yields (80-95%) in shorter reaction times.[1]
-
Alcohols (e.g., ethanol, isopropanol) can also be used, but reactions may require higher temperatures and longer durations.
-
-
Thermal Conditions: High temperatures are often required to overcome the activation energy of breaking the aromaticity of the quinoline ring during the substitution.
-
Conventional Heating: Reactions often require refluxing at temperatures above 120°C for extended periods (>24 hours).[2]
-
Microwave Irradiation: This is a highly effective method for accelerating the reaction. Temperatures of 140°C to 180°C for as little as 20-30 minutes can provide excellent yields.[1][2]
-
-
Catalysts and Additives:
-
For Anilines (Weak Nucleophiles): The addition of a Brønsted acid (e.g., HCl) or a Lewis acid can catalyze the reaction, significantly improving yields.[2] The acid activates the quinoline ring, making it more susceptible to nucleophilic attack.
-
For Secondary or Aryl Amines: A base is often required. Inorganic bases like K₂CO₃ or Na₂CO₃ are common choices.[1][3] For less reactive aryl amines, a stronger base such as sodium hydroxide may be necessary.[1][2] Primary aliphatic amines often do not require an additional base.[1][2]
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low SNAr yields.
FAQ 1.2: I am using a meta-substituted aniline in a Conrad-Limpach synthesis and obtaining a mixture of 5- and 7-substituted regioisomers. How can I control this or separate the products?
Answer:
This is a classic and often unavoidable challenge in quinoline synthesis via thermal cyclization. The cyclization step involves an electrophilic attack on the aniline ring, and with a meta-substituent, there are two non-equivalent ortho positions available for ring closure.
-
Electronic and Steric Control: The reaction generally favors the formation of the 7-substituted isomer over the 5-substituted one.[4] This is because the position para to the activating amino group (which becomes the 7-position) is electronically favored for electrophilic attack, and the position ortho to the substituent (the 5-position) can be sterically hindered. However, in most cases, a mixture is still formed.
-
Separation is Key: Since preventing the formation of both isomers is difficult, the most practical approach is efficient separation.
-
Column Chromatography: This is the most common method. The polarity difference between the 5- and 7-substituted isomers is often sufficient for separation on silica gel. You may need to screen several solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find the optimal conditions.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to isolate highly pure material, preparative HPLC is a powerful tool.[4]
-
-
Alternative Synthetic Routes: If separation proves impossible or impractical for your specific substrate, you may need to consider a different synthetic strategy that offers unambiguous regiochemical control. This could involve starting with a pre-functionalized aniline where one of the ortho positions is blocked or using a directed metalation strategy.
Section 2: Cyclization Strategies - Building the Quinoline Core
Methods like the Conrad-Limpach and Gould-Jacobs reactions build the quinoline ring from acyclic precursors. These reactions are powerful but notoriously sensitive to thermal conditions.
FAQ 2.1: My Conrad-Limpach reaction to form the 4-hydroxyquinoline intermediate is failing, resulting in decomposition or a complex mixture. What are the most critical parameters?
Answer:
The success of the Conrad-Limpach synthesis hinges almost entirely on achieving the high temperature required for the thermal cyclization step.[5][6] The key is to form a high-energy enol-imine tautomer, which requires breaking the aromaticity of the aniline ring during cyclization.[6]
-
Temperature is Non-Negotiable: This reaction requires very high temperatures, typically above 250°C .[5][6] Insufficient heat is the most common reason for failure. The reaction is often conducted by heating the intermediate Schiff base (formed from the aniline and a β-ketoester) in a high-boiling solvent.
-
Solvent Choice is Critical: The solvent's primary role is to act as a heat-transfer medium. Using a solvent with a boiling point that is too low will prevent the reaction from reaching the required temperature.
-
Traditional Solvents: High-boiling, inert solvents are standard. These include mineral oil (BP > 275°C), diphenyl ether (BP = 259°C), or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP = 257°C).[6] While effective, these can be difficult to remove during workup and may have unpleasant odors.
-
Microwave Synthesis: Microwave heating can be an excellent alternative, allowing for rapid heating to very high temperatures (e.g., 300°C) for short periods (5 minutes), which can improve yields and simplify the process.[4]
-
-
Reactant Stability: Ensure your aniline and β-ketoester are pure. Electron-deficient anilines (e.g., nitroanilines) can be sluggish in the initial condensation step. Adding a co-solvent like DMF and increasing the temperature can help drive this initial step to completion before attempting the high-temperature cyclization.[4]
Optimized Conditions for Key Synthetic Routes
The following table summarizes optimized conditions reported in the literature for different synthetic strategies.
| Synthesis Method | Key Reactants | Catalyst / Additives | Solvent | Temperature & Time | Typical Yield | Reference |
| SNAr (Microwave) | 4,7-dichloroquinoline, Alkyl/Aryl Amine | Base (e.g., NaOH for anilines) | DMSO | 140-180°C, 20-30 min | 80-95% | [1][2] |
| Conrad-Limpach | Substituted Aniline, β-ketoester | None (thermal) | Diphenyl Ether / Dowtherm A | ~250°C | Moderate-High | [6] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None (thermal) | None or high-boiling solvent | 250-300°C (Microwave), 5 min | 47% | [7] |
| Pd-Catalyzed Annulation | N-arylenamine, Isocyanide | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, Cu(OAc)₂ (oxidant) | DCE | 80°C, 16 h | Low-Moderate | [1][2] |
Section 3: Purification and General Troubleshooting
FAQ 3.1: My final 4-aminoquinoline product is difficult to purify. It streaks on TLC plates and is hard to crystallize. What purification strategies are effective?
Answer:
The basic nitrogen atoms in the 4-aminoquinoline scaffold can cause issues during purification, particularly with silica gel chromatography.
-
Taming Silica Gel Chromatography: The free amine groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation.
-
Add a Basic Modifier: To counteract this, add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is highly effective. This deactivates the acidic sites on the silica, allowing your compound to elute cleanly. A detailed protocol describes purification using a mixture of ethyl acetate, hexane, and a few drops of triethylamine.[3]
-
-
Workup for High-Boiling Solvents: If you used a solvent like NMP, diphenyl ether, or mineral oil, it must be thoroughly removed.
-
A protocol for removing NMP involves diluting the reaction mixture with ethyl acetate and performing multiple washes (e.g., 10 times) with brine, followed by several washes with water.[3] This exhaustive extraction is crucial for removing the high-boiling solvent before chromatography.
-
-
Crystallization/Salt Formation: If chromatography is still challenging, converting the 4-aminoquinoline to a salt (e.g., hydrochloride or sulfate salt) can be an excellent purification strategy. The salt often has much better crystalline properties than the free base. You can then recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The free base can be regenerated by treatment with a base if needed.
Protocols and Methodologies
Protocol: SNAr Synthesis of a 4-Aminoquinoline Derivative[3]
This protocol is adapted from the synthesis of 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine o-(diethylaminomethyl)-benzylamine (1.0 eq), 4,7-dichloroquinoline (~1.2-1.5 eq), potassium carbonate (K₂CO₃, ~1.7 eq), and anhydrous triethylamine (~8.5 eq).
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heating: Heat the mixture to reflux under a nitrogen atmosphere for 15 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a generous volume of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash it exhaustively with brine (10 times) and then with water (6 times) to completely remove the NMP.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane. Crucially, add a few drops of triethylamine to the eluent mixture to prevent streaking and improve the separation.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final 4-aminoquinoline.
-
Visualizing the Conrad-Limpach Mechanism
The critical step in the Conrad-Limpach synthesis is the high-temperature electrocyclic ring closure.
Caption: Key thermal cyclization step in the Conrad-Limpach synthesis.
References
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
-
St-Jean, F., & Bougie, J. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note AN056. [Link]
-
Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
Singh, K., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
-
Sharma, V., & Kumar, V. (2022). Mechanism of Conrad–Limpach synthesis of 4-hydroxyquinolines/... ResearchGate. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
Overcoming low solubility of 4-Amino-6-chloroquinoline in organic solvents
Welcome to the technical support guide for 4-Amino-6-chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this versatile but often stubborn compound. As a key intermediate in the synthesis of various bioactive molecules, including antimalarial and antimicrobial agents, successfully bringing 4-Amino-6-chloroquinoline into solution is a critical first step for a multitude of research applications.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome its characteristically low solubility in common organic solvents.
Understanding the Solubility Challenge: A Physicochemical Perspective
The difficulty in dissolving 4-Amino-6-chloroquinoline stems from its unique molecular structure. The planar, aromatic quinoline core is rigid, leading to strong intermolecular stacking forces within its crystal lattice. This high lattice energy requires a significant amount of energy to disrupt. Furthermore, the molecule possesses both a polar amino group (-NH₂) capable of hydrogen bonding and a nonpolar chloroquinoline scaffold. This dual nature means it is often not perfectly compatible with either highly polar or purely non-polar solvents, leading to the "like dissolves like" principle being insufficient.
A crucial feature is the presence of two basic nitrogen atoms: the quinolinic nitrogen (pKa ~6) and the 4-amino group.[2] This basicity is the key to one of the most effective solubilization strategies, as protonation can dramatically alter the molecule's polarity and break down the crystal lattice.
Troubleshooting Guide & FAQs
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: I'm starting a new project. Which organic solvents should I try first to dissolve 4-Amino-6-chloroquinoline?
A1: Your initial solvent choice is critical. While empirical testing is always necessary, we recommend starting with polar aprotic solvents. These solvents possess a high dielectric constant and polarity, which helps to solvate the molecule without the complexities of hydrogen bond donation that can sometimes hinder solubility with protic solvents.
Data Presentation: Initial Solvent Screening Recommendations
| Solvent Class | Recommended Solvents | Rationale & Expected Outcome |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | (Highest Probability of Success) These solvents are excellent at disrupting intermolecular forces. Expect moderate to good solubility, especially with gentle heating. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Solubility is often limited at room temperature but can be significantly improved with heat or pH adjustment. The amino group can hydrogen bond with these solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Limited solubility is expected. These are best used as part of a co-solvent system rather than as primary solvents.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very low solubility is typical due to the polarity mismatch with the amino group. |
| Non-Polar | Hexanes, Toluene | Expected to be practically insoluble. |
| Aqueous | Water | Insoluble in neutral water.[4] Solubility is highly pH-dependent.[5][6] |
Q2: I've tried DMSO and DMF with stirring, but the solubility is still too low for my desired concentration. What is the next logical step?
A2: This is a very common scenario. When a single solvent is insufficient, you must employ physical or chemical methods to provide the energy needed to overcome the compound's crystal lattice energy. We recommend a systematic approach, starting with the least harsh methods.
Below is a decision workflow to guide you through the next steps.
Visualization: Troubleshooting Workflow for Solubility Enhancement
Caption: Decision workflow for enhancing solubility.
Technique 1: Co-Solvent Systems
Causality: A single solvent may not possess the ideal balance of polarity to effectively solvate both the aromatic scaffold and the polar amino group. By mixing two or more miscible solvents (a co-solvent system), you can fine-tune the polarity of the medium, disrupting the crystal lattice more effectively and creating a more favorable solvation environment.[7][8][9][10]
Experimental Protocol: Co-Solvent Screening
-
Dispense a known mass of 4-Amino-6-chloroquinoline into several vials.
-
To the first vial, add your primary solvent (e.g., DMSO) to just cover the solid.
-
To this suspension, add a co-solvent (e.g., Ethanol, THF, or DCM) dropwise while stirring or vortexing.
-
Observe for dissolution. Note the approximate ratio of solvents that achieves full dissolution.
-
Repeat with different co-solvent pairs to identify the most efficient system.
Technique 2: pH Adjustment (Acidification)
Causality: 4-Amino-6-chloroquinoline is a weak base. Adding a small amount of acid to a suspension in a polar protic solvent (like ethanol or even water) will protonate the basic nitrogen atoms on the quinoline ring. This in-situ salt formation results in a charged species that is significantly more polar and readily solvated, dramatically increasing solubility.[5][6]
Visualization: Mechanism of pH-Mediated Solubilization
Caption: Acidification increases solubility by forming a soluble salt.
Experimental Protocol: Acidification
-
Suspend 4-Amino-6-chloroquinoline in your chosen polar protic solvent (e.g., ethanol).
-
Prepare a dilute solution of an appropriate acid (e.g., 1M HCl in ethanol or acetic acid).
-
Add the acid solution dropwise to the stirring suspension.
-
Continue adding acid until the solid fully dissolves. Use the minimum amount necessary to avoid significant changes to your reaction medium's pH.
-
Caution: Ensure the added acid is compatible with your downstream experimental conditions.
Technique 3: Application of Heat
Causality: Dissolving most solids is an endothermic process. Applying heat provides the necessary thermal energy to overcome the activation energy barrier for dissolution, primarily the crystal lattice energy.[11] This increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that promote dissolution.
Experimental Protocol: Gentle Heating
-
Prepare a suspension of the compound in your chosen solvent in a flask equipped with a stir bar.
-
Place the flask in a heating mantle or an oil bath set to a moderate temperature (e.g., 40-60°C).
-
Stir the suspension and monitor for dissolution.
-
Avoid aggressive boiling, as this can lead to solvent loss and potential compound degradation.
-
Self-Validation: Once dissolved, allow a small aliquot to cool to room temperature. If it remains in solution, the solubility is stable. If it precipitates, you have created a supersaturated solution (see FAQ 1).
Technique 4: Sonication
Causality: High-frequency sound waves from a sonicator create and collapse microscopic cavitation bubbles in the solvent.[12][13] The collapse of these bubbles generates intense, localized shockwaves that act as a powerful mechanical force, breaking apart agglomerates of the solid compound.[14][15] This dramatically increases the surface area of the solid that is exposed to the solvent, accelerating the rate of dissolution.[16]
Experimental Protocol: Using a Bath Sonicator
-
Place your vial containing the compound suspension into a standard laboratory bath sonicator.
-
Ensure the water level in the bath is sufficient to cover the solvent level inside your vial for efficient energy transfer.
-
Turn on the sonicator and run for 5-15 minute intervals.
-
After each interval, visually inspect the sample for dissolution. Vortexing between intervals can help.
-
Note: While less common, prolonged or high-energy sonication can sometimes generate heat. Monitor the temperature of the bath if your compound is thermally sensitive.
Frequently Asked Questions (FAQs)
-
FAQ 1: I successfully dissolved my compound with heat, but it crashed out of solution when it cooled down. What can I do?
-
This indicates you formed a supersaturated solution. You have two primary options: 1) Prepare the stock solution fresh with heat immediately before each use, or 2) Re-dissolve the compound with heat and then add a co-solvent (like ethanol to a DMSO solution) while it is still warm. The co-solvent can sometimes help stabilize the solute and keep it in solution at room temperature.
-
-
FAQ 2: I used HCl to dissolve my compound for a reaction. Will this interfere with my downstream chemistry?
-
This is a critical consideration. The acidic conditions or the presence of chloride ions could interfere with many reactions, especially those involving acid-sensitive functional groups or metal catalysts. If possible, use a minimal amount of acid. Alternatively, consider using an organic acid like acetic acid or trifluoroacetic acid if it is more compatible. If the acid is only needed for initial solubilization, you could consider adding a stoichiometric amount of a non-nucleophilic organic base (like triethylamine or DIPEA) to neutralize the solution just before starting your reaction, but be aware this may cause your product to precipitate again.
-
-
FAQ 3: Can I combine these techniques?
-
Yes, and it is often the most effective approach. A highly effective strategy is to combine methods. For example, gently warming a co-solvent mixture while sonicating is a powerful combination that addresses the solubility challenge from multiple angles: optimized polarity, increased kinetic energy, and mechanical disruption.
-
-
FAQ 4: How can I be sure my compound isn't degrading when I apply heat or sonication?
-
The best practice is to perform a quick quality control check. After your dissolution procedure, spot a small amount of your solution on a TLC plate alongside a standard solution of the starting material dissolved in a strong solvent like DMSO. If you see new spots, degradation may have occurred. For more sensitive applications, analyzing the sample by LC-MS is the most definitive way to confirm compound integrity.
-
References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
YouTube. (2025). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Reddit. (2018). Are there any substances that become MORE soluble in solvents at lower temperatures?. Retrieved from [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Solubility of Things. (n.d.). Heating Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ScienceDirect. (2025). Co-solvent. Retrieved from [Link]
-
RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. Retrieved from [Link]
-
Journal of Drug Discovery and Therapeutics. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the initial pH value on the degradation of quinoline in the.... Retrieved from [Link]
Sources
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- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
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- 6. experts.arizona.edu [experts.arizona.edu]
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- 8. researchgate.net [researchgate.net]
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- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Preventing degradation of 4-Amino-6-chloroquinoline during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis of 4-Amino-6-chloroquinoline
4-Amino-6-chloroquinoline is a critical intermediate in the development of various pharmaceutical compounds, notably antimalarial and antimicrobial agents.[1] Its synthesis, while conceptually straightforward, is often plagued by degradation, leading to low yields and impure products. This guide will illuminate the common pitfalls and provide robust strategies to mitigate them, ensuring the integrity of your synthesis.
The primary route to 4-Amino-6-chloroquinoline and its derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This involves the reaction of a 4-chloroquinoline precursor with an amine. The efficiency and cleanliness of this reaction are highly dependent on carefully controlled parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Amino-6-chloroquinoline, providing explanations for their causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting/Preventative Measures |
| Low Yield | Incomplete Reaction: Insufficient reaction time, temperature, or inadequate mixing. | - Monitor the reaction progress using TLC or HPLC. - Optimize reaction temperature; while higher temperatures can increase the rate, they may also promote degradation. - Ensure efficient stirring to overcome mass transfer limitations. |
| Degradation of Starting Material or Product: Presence of water, oxygen, or light can lead to hydrolysis, oxidation, or photodegradation. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture from light, especially if the reaction is prolonged.[4] | |
| Side Reactions: Formation of byproducts due to incorrect stoichiometry or reactive impurities. | - Use a slight excess of the amine nucleophile to drive the reaction to completion. - Purify starting materials to remove any reactive impurities. | |
| Product Discoloration (Yellowing/Browning) | Oxidation: The amino group is susceptible to oxidation, leading to colored impurities. | - Maintain an inert atmosphere throughout the reaction and workup. - Consider adding an antioxidant, though this should be tested for compatibility with your reaction. |
| Residual Catalyst: Trace amounts of metal catalysts (e.g., palladium, copper) from precursor synthesis can promote side reactions and discoloration.[2] | - Ensure the 4,6-dichloroquinoline starting material is free from residual catalysts. If necessary, purify it before use. | |
| Poor Purity/Multiple Spots on TLC | Formation of Isomers: While the 4-position is generally more reactive in SNAr reactions on quinolines, substitution at other positions can occur under certain conditions.[5] | - Optimize reaction conditions (temperature, solvent) to favor substitution at the 4-position. DFT calculations suggest the 4-position is more susceptible to nucleophilic attack.[5] |
| Hydrolysis of the Chloro Group: Presence of water can lead to the formation of 4-hydroxy-6-chloroquinoline. | - Strictly use anhydrous conditions. | |
| Dehalogenation: Reductive cleavage of the C-Cl bond can occur, especially in the presence of certain catalysts or reducing agents. | - Avoid conditions that favor reduction. If using a metal catalyst, screen for those less prone to promoting dehalogenation. | |
| Difficult Purification | Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | - Adjust the solvent system for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step. - Derivatization of the product or impurities to alter their polarity for easier separation can be an option in complex cases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of degradation during the synthesis of 4-Amino-6-chloroquinoline?
A1: The most prevalent causes of degradation are hydrolysis and oxidation. The presence of water can lead to the unwanted substitution of the chlorine atom with a hydroxyl group, forming 4-hydroxy-6-chloroquinoline. The amino group is also susceptible to oxidation, which can result in the formation of colored impurities and byproducts, especially at elevated temperatures or in the presence of oxygen.
Q2: How can I minimize the formation of the 4-hydroxy-6-chloroquinoline impurity?
A2: Strict adherence to anhydrous reaction conditions is crucial. This includes using freshly distilled, dry solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere of nitrogen or argon.
Q3: My product is always a dark color. What can I do to obtain a cleaner, lighter-colored product?
A3: Dark coloration is typically a sign of oxidative degradation. To prevent this, ensure your reaction is performed under a strictly inert atmosphere. Degas your solvents before use and maintain a positive pressure of an inert gas throughout the reaction and workup. Additionally, protecting the reaction from light can be beneficial, as photodegradation can also contribute to the formation of colored impurities.[4]
Q4: I am seeing a side product with a mass corresponding to the loss of chlorine. How can I prevent this?
A4: The loss of the chlorine atom is due to dehalogenation. This can be a reductive process, so it is important to avoid any potential reducing agents in your reaction mixture. If you are using a catalyst, some metals are more prone to promoting dehalogenation than others. Careful selection and screening of catalysts are recommended.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that provides good separation between your starting material (4,6-dichloroquinoline), your product (4-Amino-6-chloroquinoline), and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Amino-6-chloroquinoline via SNAr
This protocol provides a general framework. Optimization of specific parameters may be necessary depending on the amine used.
Materials:
-
4,6-dichloroquinoline
-
Amine (e.g., ammonia, primary or secondary amine)
-
Base (e.g., triethylamine, potassium carbonate) if required[2]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Add 4,6-dichloroquinoline and the anhydrous solvent to the flask.
-
If using a solid amine salt or a base, add it at this stage.
-
Begin stirring and purge the flask with the inert gas.
-
Add the amine to the reaction mixture. If the amine is a gas (like ammonia), it can be bubbled through the solution.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 130°C) and maintain it for the required time (can range from a few hours to over 24 hours).[3][6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the workup, which may involve quenching the reaction, extraction, and washing with aqueous solutions (e.g., 5% aq. NaHCO3, water, and brine).[6]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purity Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. The gradient can be optimized for better separation.
Procedure:
-
Prepare a stock solution of your 4-Amino-6-chloroquinoline sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions for calibration if quantification is needed.
-
Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV-Vis scan).
-
Inject the sample and run the HPLC method.
-
Analyze the resulting chromatogram for the main product peak and any impurity peaks. The purity can be calculated based on the peak areas.
Visualizing Degradation Pathways and Workflow
To better understand the potential for degradation, the following diagrams illustrate the main synthetic pathway and common degradation routes.
Synthetic and Degradation Pathways
Caption: Key synthetic and degradation pathways for 4-Amino-6-chloroquinoline.
General Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-6-chloroquinoline Hydrochloride
Welcome to the technical support center for the purification of 4-Amino-6-chloroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions grounded in chemical principles to help you achieve the desired purity for your downstream applications.
Introduction: The Importance of Purity
4-Amino-6-chloroquinoline is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably antimalarial drugs.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This guide will walk you through common purification challenges and provide robust protocols to obtain high-purity 4-Amino-6-chloroquinoline hydrochloride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your purification workflow in a question-and-answer format.
Question 1: My isolated 4-Amino-6-chloroquinoline hydrochloride is a yellow or brownish solid. How can I decolorize it?
Answer: A yellow or brownish tint in the final product is a common issue and typically indicates the presence of colored impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products.[2]
Causality: The synthesis of quinolines, such as through methods analogous to the Skraup or Doebner-von Miller reactions, can produce highly colored, often polymeric, byproducts.[3] In the case of 4-amino-6-chloroquinoline, the precursor is often a substituted aniline which can be prone to oxidation and side reactions.
Solutions:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.
-
Protocol:
-
Dissolve the crude 4-Amino-6-chloroquinoline hydrochloride in a suitable hot solvent (e.g., ethanol or a methanol/water mixture).
-
Add a small amount of activated carbon (typically 1-2% w/w of your compound).
-
Heat the mixture at reflux for 10-15 minutes with stirring.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the activated carbon.
-
Proceed with the recrystallization of the decolorized filtrate as described in the protocols below.
-
-
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor. See the detailed recrystallization protocols in the "Experimental Protocols" section.
Question 2: I'm getting a low yield after recrystallization. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent challenge in recrystallization. The primary causes are using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.
Causality: The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.
Solutions:
-
Solvent Screening: Before committing your entire batch, perform a small-scale solvent screening to find the optimal solvent or solvent mixture. Test solvents like ethanol, isopropanol, and mixtures such as ethanol/ethyl acetate or methanol/ether.
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.
Causality: The compound is melting in the hot solvent before it has a chance to crystallize upon cooling. The resulting oil may solidify into an amorphous mass, trapping impurities.
Solutions:
-
Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, try a lower-boiling alternative. If using a mixed solvent system, you can adjust the ratio to lower the overall boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Re-dissolve and Add More Solvent: If the solution is too concentrated, the compound may oil out. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Amino-6-chloroquinoline hydrochloride?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the amination of a 4,6-dichloroquinoline precursor. Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as 4,6-dichloroquinoline.
-
Hydrolysis Products: 6-chloro-4-hydroxyquinoline can form if water is present during the reaction.
-
Positional Isomers: Depending on the starting materials, other chloro-substituted aminoquinolines may be present.
-
Polymeric Byproducts: Harsh reaction conditions can lead to the formation of colored, tar-like substances.
Q2: Which purification method offers the highest purity for 4-Amino-6-chloroquinoline hydrochloride?
A2: A combination of methods is often best. An acid-base extraction is excellent for removing neutral and acidic impurities. This is typically followed by recrystallization, which is highly effective at removing structurally similar impurities. For very challenging separations, column chromatography can be employed, though it is less scalable.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (typically >1%).
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing non-basic impurities from the crude product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-Amino-6-chloroquinoline hydrochloride in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine groups and pull the desired compound into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or concentrated ammonium hydroxide) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing the free base of 4-Amino-6-chloroquinoline to precipitate.
-
Extraction of Free Base: Extract the aqueous suspension with several portions of an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Conversion back to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.
Solvent Selection:
An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the properties of similar hydrochloride salts, the following solvents and solvent systems are recommended for screening:
| Solvent/System | Rationale | Potential Drawbacks |
| Isopropanol | Often a good choice for recrystallizing hydrochloride salts. | May require a co-solvent to reduce solubility for better yield. |
| Ethanol | Similar to isopropanol, widely available. | The compound may have moderate solubility even at low temperatures, potentially reducing yield. |
| Ethanol/Ethyl Acetate | A polar protic/moderately polar aprotic mixture that can be fine-tuned. | The optimal ratio needs to be determined experimentally. |
| Methanol/Water | A highly polar system. Water acts as an anti-solvent. | The compound may be highly soluble in methanol, requiring a significant amount of water to induce precipitation. |
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-Amino-6-chloroquinoline hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a mixed pair) until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, the anti-solvent can be added dropwise to the hot solution until turbidity persists, then re-heated until clear before cooling.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Diagram of Recrystallization Troubleshooting:
Caption: Troubleshooting common recrystallization problems.
References
- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5263-5267.
- Thakur, G. S., et al. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-245.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 601400, 6-Chloroquinolin-4-amine. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Amino-6-chloroquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-6-chloroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to ensure the integrity and success of your synthesis.
The synthesis of 4-Amino-6-chloroquinoline hydrochloride is a multi-step process, with each stage presenting unique challenges. A common and efficient pathway involves the chlorination of 4-hydroxy-6-chloroquinoline to yield the key intermediate, 4,6-dichloroquinoline, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position. The final step is the formation of the hydrochloride salt. This guide is structured to address issues that may arise at each critical juncture of this synthetic route.
Diagram of the Core Synthetic Pathway
Caption: Overall workflow for the synthesis of 4-Amino-6-chloroquinoline Hydrochloride.
Part 1: Troubleshooting the Synthesis of 4,6-Dichloroquinoline
The conversion of 4-hydroxy-6-chloroquinoline to 4,6-dichloroquinoline is a critical step that often employs phosphorus oxychloride (POCl₃). Success here is paramount for a high-yielding overall process.
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction with POCl₃ is sluggish or incomplete. What are the likely causes?
A1: Incomplete conversion is a common issue. Here are the primary factors to investigate:
-
Purity of Starting Material: The presence of moisture or residual solvents in the 4-hydroxy-6-chloroquinoline can consume POCl₃, reducing its effective concentration. Ensure your starting material is thoroughly dried before use.
-
Reaction Temperature and Duration: This reaction requires sufficient thermal energy to proceed. A common protocol involves heating to reflux (around 100-110 °C) for several hours.[1][2] If the reaction is incomplete, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Insufficient POCl₃: While POCl₃ is often used as both the reagent and solvent, in cases where a co-solvent like toluene is used, ensure at least a stoichiometric excess of POCl₃ is present.[1] A molar ratio of 2-3 equivalents of POCl₃ to the substrate is a good starting point.
Q2: The workup of my POCl₃ reaction is problematic, resulting in low yields of 4,6-dichloroquinoline. How can I optimize this?
A2: The workup of a POCl₃ reaction must be handled with care due to the highly exothermic nature of quenching.
-
Quenching Procedure: The reaction mixture should be cooled to room temperature before being slowly and carefully added to a mixture of ice and water.[1][2] This prevents a rapid temperature increase that can lead to degradation of the product.
-
pH Adjustment for Isolation: After quenching, the acidic aqueous solution contains the protonated product. To isolate the 4,6-dichloroquinoline, the pH must be carefully adjusted to neutral or slightly basic (pH 7-8) using a base like sodium hydroxide or sodium carbonate solution.[1][2] This neutralization should be done at a low temperature (0-10 °C) to prevent hydrolysis of the chloro groups. The product will precipitate out of the solution and can be collected by filtration.
-
Extraction: An alternative to precipitation is to neutralize the aqueous layer and then extract the product with a suitable organic solvent like dichloromethane or toluene.[1]
Troubleshooting Guide: Chlorination Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficient heating. 2. Wet starting material or solvent. 3. Inadequate amount of POCl₃. | 1. Ensure the reaction reaches and maintains reflux (100-110 °C). 2. Dry the 4-hydroxy-6-chloroquinoline under vacuum before use. 3. Increase the molar equivalents of POCl₃. |
| Dark-colored Crude Product | 1. Reaction temperature too high or prolonged heating. 2. Impurities in the starting material. | 1. Adhere to the recommended reaction time and temperature. 2. Recrystallize the starting material if necessary. |
| Poor Yield After Workup | 1. Hydrolysis of the product during quenching and neutralization. 2. Incomplete precipitation or extraction. | 1. Perform quenching and pH adjustment at low temperatures (0-10 °C). 2. Ensure pH is in the 7-8 range for complete precipitation. If extracting, perform multiple extractions. |
Part 2: Troubleshooting the Amination of 4,6-Dichloroquinoline
The conversion of 4,6-dichloroquinoline to 4-amino-6-chloroquinoline is a nucleophilic aromatic substitution (SNAr) reaction. The 4-position is significantly more reactive than the 6-position due to the electron-withdrawing effect of the quinoline nitrogen.[3]
Frequently Asked Questions (FAQs)
Q3: I am observing low yields in my amination reaction. How can I improve the conversion?
A3: Low yields in this SNAr reaction can often be traced back to reaction conditions.
-
Ammonia Source: The choice of ammonia source is critical. Anhydrous ammonia in a sealed reactor (autoclave) is highly effective. Alternatively, aqueous ammonia or ammonium salts in a high-boiling solvent can be used, but may require higher temperatures and longer reaction times.
-
Temperature and Pressure: This reaction typically requires elevated temperatures (often >120 °C) to proceed at a reasonable rate.[3][4] When using a sealed reactor, the autogenous pressure will also increase, which can facilitate the reaction.
-
Solvent Choice: Solvents like ethanol, DMF, or even an excess of the amine reagent can be used.[3] The choice of solvent can influence the solubility of the starting materials and the reaction rate.
Q4: I am concerned about the potential for substitution at the C6 position. How selective is this reaction?
A4: The amination is highly regioselective for the C4 position. The electron-withdrawing quinoline nitrogen activates the C4 position towards nucleophilic attack far more effectively than the C6 position. While trace amounts of the 4,6-diamino product might be possible under extremely harsh conditions, it is not a typically observed side product under standard amination protocols. Palladium-catalyzed amination has also been studied and can offer high selectivity.[5]
Troubleshooting Guide: Amination Step
Caption: Decision workflow for troubleshooting low amination yields.
Part 3: Formation and Purification of the Hydrochloride Salt
The final step is the conversion of the 4-amino-6-chloroquinoline free base into its hydrochloride salt for improved stability and handling.
Frequently Asked Questions (FAQs)
Q5: My final hydrochloride product is off-color (e.g., yellow or brown). What is the cause?
A5: An off-color product indicates the presence of impurities.
-
Purity of the Free Base: The color of the final salt is highly dependent on the purity of the 4-amino-6-chloroquinoline free base. Any colored impurities from the preceding steps will be carried over. It is crucial to purify the free base before salt formation, typically by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Charcoal Treatment: If the free base solution is colored, a treatment with activated charcoal before recrystallization can effectively remove colored impurities.
Q6: I am having trouble getting a crystalline hydrochloride salt. It is coming out as an oil or an amorphous solid. How can I resolve this?
A6: The physical form of the salt can be influenced by the method of preparation.
-
Solvent System: Ensure the free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol) before adding the hydrochloric acid.
-
Acid Addition: Add the hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) slowly to the solution of the free base with good stirring. Rapid addition can cause the product to "crash out" as an amorphous solid.
-
Cooling Rate: After acid addition, allow the solution to cool slowly to promote the growth of well-defined crystals. A rapid crash cooling in an ice bath can lead to the formation of fine, poorly filterable particles or an amorphous solid.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can help induce crystallization.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloroquinoline
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-hydroxy-6-chloroquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice-water.
-
Cool the resulting solution in an ice bath and slowly add a 20% aqueous sodium hydroxide solution until the pH is between 7 and 8.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield crude 4,6-dichloroquinoline, which can be purified by recrystallization from ethanol.[1][2]
Protocol 2: Synthesis of 4-Amino-6-chloroquinoline
Safety Note: This reaction is typically performed in a sealed pressure vessel (autoclave). Ensure you are trained in its operation and that the equipment is properly rated for the expected temperature and pressure.
-
Place 4,6-dichloroquinoline (1.0 eq) and a suitable solvent (e.g., ethanol) into the autoclave.
-
Cool the autoclave and charge it with anhydrous ammonia.
-
Seal the reactor and heat it to 120-140 °C for 6-12 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess ammonia in a safe manner.
-
Transfer the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
The resulting solid can be purified by recrystallization.
Protocol 3: Formation of 4-Amino-6-chloroquinoline Hydrochloride
-
Dissolve the purified 4-amino-6-chloroquinoline free base in a minimal amount of hot isopropanol.
-
Slowly add a solution of concentrated hydrochloric acid (1.1 eq) in isopropanol to the stirred solution.
-
The hydrochloride salt will begin to precipitate.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
References
-
de Oliveira, R. B., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available at: [Link]
-
Solomon, V. R., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Barreiro, E. J., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
- CA1171861A - Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
- EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines. Google Patents.
-
Mphahlele, M. J., et al. (2022). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. Available at: [Link]
- US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.
-
Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]
-
Kurasov, O. V., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Russian Chemical Bulletin. Available at: [Link]
Sources
- 1. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 4-Aminoquinoline Synthesis
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments. The information is structured to provide not just solutions, but also the scientific reasoning behind them, ensuring you can adapt and optimize your synthetic strategies effectively.
I. Troubleshooting Guides by Catalyst Type
The synthesis of 4-aminoquinolines can be accomplished through various catalytic methods. Each method has its own set of challenges. This section provides specific troubleshooting guidance for the most common catalytic systems.
A. Palladium-Catalyzed Synthesis
Palladium catalysts are widely used for their efficiency in forming C-N bonds, crucial for many 4-aminoquinoline synthetic routes. However, issues with yield and catalyst stability can arise.
Q1: My palladium-catalyzed reaction is giving a low yield. What are the likely causes and how can I improve it?
Low yields in palladium-catalyzed reactions for 4-aminoquinoline synthesis can stem from several factors. A systematic approach to troubleshooting is key.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is critical. For instance, in a modified Torii reaction, Pd(OAc)₂ with a tri(o-tolyl)phosphine (TPP) ligand has been shown to be more efficient than PdCl₂(PPh₃)₂ or bidentate phosphine ligands.[1] If you are observing low yields, consider screening different phosphine ligands. The electronic and steric properties of the ligand can significantly impact the catalytic cycle.
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and catalyst stability. While THF is commonly used, exploring other solvents like DMF, dioxane, or toluene might be beneficial, depending on the specific reaction.[1]
-
Base: The choice and stoichiometry of the base are crucial. In some reactions, inorganic bases like K₂CO₃ are effective, while in others, organic bases such as triethylamine (Et₃N) are preferred.[1] An inappropriate base can lead to side reactions or incomplete conversion.
-
Temperature: Sub-optimal temperatures can lead to slow reaction rates or catalyst decomposition. A systematic temperature screen is recommended.
-
-
Substrate Quality: Impurities in your starting materials, particularly the amine or the halo-quinoline, can poison the palladium catalyst. Ensure your substrates are of high purity.
-
Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant side product formation in my palladium-catalyzed reaction. How can I minimize this?
Side product formation is a common issue. Identifying the side products can provide clues to the problem.
-
Homocoupling of Starting Materials: This can occur if the oxidative addition or reductive elimination steps of the catalytic cycle are not well-orchestrated. Adjusting the ligand-to-metal ratio or changing the ligand altogether can often mitigate this.
-
Dehalogenation of the Halo-quinoline: This side reaction can be promoted by certain bases or by impurities in the solvent. Using a milder base or ensuring anhydrous conditions can help.
-
Double Amination (in reductive amination): When using primary amines in reductive aminations, the formation of a tertiary amine side product can be a challenge due to the increased nucleophilicity of the secondary amine intermediate.[2] To avoid this, a stepwise procedure with a "preformed imine" and no excess aldehyde can be employed.[2]
B. Copper-Catalyzed Synthesis
Copper catalysts offer a cost-effective alternative to palladium for C-N bond formation. However, they can be sensitive to reaction conditions.
Q1: My copper-catalyzed synthesis of 4-aminoquinolines is sluggish or not proceeding to completion. What should I check?
Several factors can affect the efficiency of copper-catalyzed reactions.
-
Catalyst Species: The choice of the copper salt is important. For instance, in a copper-catalyzed [2 + 2 + 2] annulation, CuTC was found to be superior to CuPF₆, Cu(OAc), or CuCl.[1] For other reactions, CuI is a common and effective choice.[1]
-
Solvent and Base: The solvent and base play a significant role. In a copper(I)-catalyzed protocol, dichloromethane was found to be a better solvent than chloroform, THF, dioxane, acetonitrile, or DMF.[1] Similarly, K₂CO₃ was more effective than other bases like triethylamine or Cs₂CO₃.[1]
-
Additives: Some copper-catalyzed reactions benefit from the presence of additives. For example, in a Hartwig-Buchwald type amination, 2-aminoethanol was used to release the amine in situ from formamide.[1]
-
Catalyst Poisoning: Copper catalysts are susceptible to poisoning by certain functional groups or impurities. Ensure your starting materials are free from strong chelating agents.
C. Gold-Catalyzed Synthesis
Gold catalysts are particularly useful for reactions involving alkynes.
Q1: I am getting low to no yield with my gold-catalyzed reaction for 4-aminoquinoline synthesis. What could be the issue?
Gold-catalyzed reactions are often sensitive to the choice of catalyst and reaction conditions.
-
Catalyst Selection: Not all gold catalysts are equally effective. In a gold-catalyzed syn-1,2-difunctionalization of ynamides, Ph₃PAuNTf₂ was the catalyst of choice, while other gold catalysts like JohnPhosAu(MeCN)SbF₆ gave only moderate yields, and Cu(OAc)₂, Pd(OAc)₂, and AgNTf₂ resulted in no or low yields.[1]
-
Solvent Effects: The solvent can have a dramatic effect on the reaction outcome. In the aforementioned reaction, dioxane provided better yields than dichloroethane or acetone.[1]
-
Substrate Scope: Gold-catalyzed reactions can have a limited substrate scope. For example, while aryl-acetylenes gave good yields, acetylenes with alkyl chains resulted in lower yields, and those with a thiophene moiety did not react at all.[1]
D. Acid-Catalyzed Synthesis
Acid catalysts are often used in cyclization reactions to form the quinoline core.
Q1: My acid-catalyzed cyclization to form a 4-aminoquinoline is giving a low yield and a complex mixture of products. How can I optimize this?
The strength and type of acid are critical in these reactions.
-
Acid Choice: Both Brønsted acids (e.g., hydrochloric acid) and Lewis acids can be used.[1] For some cyclizations, a strong acid like trifluoromethanesulfonic acid is necessary to drive the reaction to completion.[1]
-
Reaction Temperature: Temperature control is crucial. Some reactions may require initial cooling to control the exothermicity, followed by warming to room temperature or heating to ensure complete conversion.
-
Water Scavenging: The presence of water can interfere with acid catalysis and lead to side reactions. Performing the reaction under anhydrous conditions or with the addition of a dehydrating agent can improve the yield and purity of the product.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific 4-aminoquinoline synthesis?
The choice of catalyst depends on the synthetic route you are following.
-
For Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines: This is a common and practical method.[1] Often, no catalyst is needed, but the reaction may require harsh conditions (high temperature, long reaction times).[1] The use of a base like triethylamine or K₂CO₃ can improve yields.[1] For aryl amines, a Brønsted or Lewis acid catalyst can be beneficial.[1]
-
For Cyclization/Annulation Reactions:
-
For Dehydrogenative Aromatization: Palladium catalysts, often in the presence of a copper co-oxidant, can be used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones.[1]
Q2: What are the best practices for handling and storing catalysts to ensure reproducibility?
Proper handling and storage of catalysts are essential for consistent results.
-
Inert Atmosphere: Many catalysts, particularly palladium and some copper catalysts, are air-sensitive. They should be stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Purity: Use high-purity catalysts. Impurities can significantly affect catalytic activity.
-
Storage: Store catalysts in a cool, dry place, away from light. Follow the manufacturer's recommendations for storage conditions.
-
Weighing: Weigh catalysts in a controlled environment to minimize exposure to air and moisture.
Q3: I am having trouble purifying my 4-aminoquinoline product. What are some common purification strategies?
Purification can be challenging due to the basic nature of the 4-aminoquinoline core.
-
Column Chromatography: This is a common method. A silica gel column is typically used. To prevent the product from streaking or irreversibly binding to the silica, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Screening different solvents is recommended to find suitable conditions.
-
Acid-Base Extraction: The basicity of the 4-amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent.
-
Preparative HPLC: For difficult separations or for achieving high purity, reversed-phase preparative HPLC is a powerful tool.[2]
III. Data and Protocols
Catalyst Performance Comparison
| Catalyst System | Typical Reaction | Advantages | Disadvantages | Reference |
| Pd(OAc)₂ / TPP | Modified Torii Reaction | High efficiency for primary amines | Requires CO pressure, phosphine ligands can be air-sensitive | [1] |
| CuTC | [2+2+2] Annulation | High atom economy, operationally simple | May have limited substrate scope | [1] |
| Ph₃PAuNTf₂ | Ynamide Difunctionalization | High yields for aryl-acetylenes | Lower yields for alkyl-acetylenes, catalyst can be expensive | [1] |
| TfOH | Acid-catalyzed Cyclization | Simple procedure, good yields | May not be suitable for all substrates, requires anhydrous conditions | [1] |
Experimental Protocol: Palladium-Catalyzed Dehydrogenative Aromatization
This protocol is based on the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one.[1]
-
Reaction Setup: To a flame-dried reaction tube, add 2,3-dihydroquinolin-4(1H)-one (1 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Cu(OAc)₂ (2 mmol), and 1,10-phenanthroline (0.04 mmol).
-
Solvent Addition: Add pivalic acid (2 mL) as the solvent.
-
Atmosphere: Evacuate and backfill the tube with oxygen (using an oxygen balloon).
-
Reaction: Stir the mixture at 140 °C for 4 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
IV. Visualizations
General Workflow for Catalyst Selection and Optimization
Caption: A logical workflow for selecting and optimizing a catalyst system for 4-aminoquinoline synthesis.
Decision Tree for Troubleshooting Low Yields
Caption: A decision tree to systematically troubleshoot the common problem of low reaction yields.
V. References
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
-
Roepe, D. E., & Madrid, P. B. (2014). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science, 16(8), 414-421. [Link]
Sources
Addressing incomplete conversion in 4-chloroquinoline to 4-aminoquinoline reactions
Welcome to the technical support center for the synthesis of 4-aminoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are working with the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you address common challenges, particularly incomplete conversion, and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Incomplete Conversion
Incomplete conversion in the synthesis of 4-aminoquinolines from 4-chloroquinolines is a frequent challenge. This guide provides a structured approach to diagnosing and resolving this issue.
Question 1: My reaction has stalled, and I see a significant amount of unreacted 4-chloroquinoline. What are the likely causes and how can I fix this?
Answer:
Several factors can lead to a stalled or incomplete reaction. Let's break down the potential causes and their solutions.
1. Insufficient Reaction Temperature or Time:
-
The "Why": The SNAr reaction between 4-chloroquinoline and an amine has a significant activation energy barrier. If the temperature is too low or the reaction time is too short, the reacting molecules may not have enough kinetic energy to overcome this barrier, leading to low conversion. Some protocols call for temperatures exceeding 120°C and reaction times of 24 hours or more, especially with less reactive amines.[1][2]
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (4-chloroquinoline) and the appearance of the product (4-aminoquinoline).
-
Increase the temperature: Gradually increase the reaction temperature in 10-20°C increments. Be mindful of the solvent's boiling point and the stability of your reactants and products at higher temperatures.
-
Extend the reaction time: If increasing the temperature is not feasible, extend the reaction time and continue to monitor its progress.
-
2. Inappropriate Solvent:
-
The "Why": The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby stabilizing it and accelerating the reaction.[1][3] In some cases, using an excess of the amine reactant as the solvent can also be effective.[2]
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[4]
-
Solvent Purity: Ensure your solvent is anhydrous, as water can react with the reagents or interfere with the reaction mechanism.
-
3. Issues with the Amine Nucleophile:
-
The "Why": The nucleophilicity of the amine plays a direct role. Less nucleophilic amines, such as anilines, will react more slowly than more nucleophilic alkylamines.[1][2][5] Steric hindrance on the amine can also significantly slow down the reaction rate.
-
Troubleshooting Steps:
-
Increase Amine Stoichiometry: Using an excess of the amine (2-5 equivalents) can help drive the reaction to completion according to Le Chatelier's principle.
-
Consider a Catalyst: For less reactive anilines, the addition of a Brønsted or Lewis acid catalyst can enhance the electrophilicity of the 4-chloroquinoline, promoting the reaction.
-
4. The Role of a Base:
-
The "Why": The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it non-nucleophilic. A base is often added to neutralize the HCl and maintain a sufficient concentration of the free amine.[1]
-
Troubleshooting Steps:
-
Add a Base: If you are not using a base, consider adding a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).[1][4]
-
Choice of Base: The strength of the base can be important. For weakly basic amines, a stronger base might be necessary.
-
Question 2: I'm observing the formation of side products along with my desired 4-aminoquinoline. How can I minimize these?
Answer:
Side product formation is a common issue that can complicate purification and reduce your overall yield. Here are the primary culprits and how to address them.
1. Dialkylation (with primary amines):
-
The "Why": If you are using a primary amine, the resulting secondary amine product can sometimes be more nucleophilic than the starting primary amine. This can lead to a second reaction where the product reacts with another molecule of 4-chloroquinoline, forming a tertiary amine byproduct.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a larger excess of the primary amine to increase the probability of the 4-chloroquinoline reacting with the starting amine rather than the product.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation.
-
2. Solvent Participation:
-
The "Why": Some solvents, particularly amide solvents like DMF at high temperatures, can decompose or participate in side reactions, leading to impurities.
-
Troubleshooting Steps:
-
Choose a More Inert Solvent: If you suspect solvent-related side reactions, consider switching to a more stable solvent like DMSO or dioxane.
-
Moderate Reaction Temperature: Avoid excessively high temperatures that might promote solvent degradation.
-
Visualizing the Process
Reaction Mechanism
The conversion of 4-chloroquinoline to a 4-aminoquinoline proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are the nucleophilic attack of the amine on the C4 position of the quinoline ring, followed by the departure of the chloride leaving group.
Caption: SNAr mechanism for 4-aminoquinoline synthesis.
Troubleshooting Workflow
When faced with incomplete conversion, a systematic approach can help identify the root cause efficiently.
Caption: Workflow for troubleshooting incomplete conversion.
Experimental Protocols
General Protocol for the Synthesis of a 4-Aminoquinoline
This protocol provides a general starting point for the amination of 4-chloroquinoline. Optimization may be required based on the specific amine used.
Materials:
-
4-chloroquinoline (1.0 eq)
-
Amine (2.0-3.0 eq)
-
Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K2CO3) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
-
Ethyl acetate, hexane (for TLC and column chromatography)
-
Dichloromethane
-
5% aq. NaHCO3, water, brine
Procedure:
-
To a round-bottom flask, add 4-chloroquinoline (1.0 eq), the desired amine (2.0-3.0 eq), and the base (1.5 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the 4-chloroquinoline is consumed (typically 6-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash successively with 5% aq. NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Using a capillary tube, spot the starting material (4-chloroquinoline), the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) on the TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the reaction? A1: Yes, microwave-assisted synthesis is an effective method for accelerating the amination of 4-chloroquinolines. Reactions can often be completed in much shorter times (e.g., 20-30 minutes) at elevated temperatures (140-180°C) in solvents like DMSO.[1]
Q2: What is the difference in reactivity between alkylamines and anilines? A2: Alkylamines are generally more nucleophilic and react more readily with 4-chloroquinolines than anilines.[1][2][5] Reactions with anilines often require more forcing conditions, such as higher temperatures or the use of an acid catalyst.
Q3: Are there alternative methods to the SNAr reaction for synthesizing 4-aminoquinolines? A3: Yes, other methods exist, including palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines and copper-catalyzed amination reactions.[1] However, the SNAr reaction with 4-chloroquinolines remains one of the most direct and widely used strategies.[1][2]
Q4: How should I purify my 4-aminoquinoline product? A4: The most common purification method is column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of your product. A mixture of hexane and ethyl acetate is a good starting point. In some cases, recrystallization or precipitation can also be effective.
Q5: What is the typical work-up procedure for these reactions? A5: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent like dichloromethane or ethyl acetate, and then washing with an aqueous basic solution (like sodium bicarbonate) to remove any acidic byproducts and unreacted starting materials. This is followed by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
References
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971. [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). ResearchGate. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
-
Roecker, A. J., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 9(4), 659-666. [Link]
-
Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Welcome to our dedicated support center for scientists and researchers engaged in the purification of 4-aminoquinoline derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of these valuable compounds, with a particular focus on resolving closely related impurities.
Troubleshooting Guide
This section addresses specific, hands-on issues that can arise during your purification workflows. Each solution is grounded in fundamental chemical principles to help you not only solve the immediate problem but also build a deeper understanding for future experiments.
Issue 1: My HPLC analysis shows poor separation between my target 4-aminoquinoline and a closely eluting impurity. How can I improve the resolution?
Answer:
Poor resolution between structurally similar compounds in reversed-phase HPLC is a frequent challenge. The key is to manipulate the chromatographic parameters to exploit subtle differences in the physicochemical properties of your target compound and the impurity.
Underlying Principle: Reversed-phase HPLC separates compounds based on their relative hydrophobicity. Closely related impurities, such as positional isomers or compounds with minor structural modifications, often have very similar hydrophobic characteristics, leading to co-elution.[1][2] To enhance separation, we must adjust the mobile phase and stationary phase interactions to amplify these small differences.
Step-by-Step Protocol for Method Optimization:
-
Mobile Phase pH Adjustment: The ionization state of 4-aminoquinolines is highly pH-dependent due to the presence of basic nitrogen atoms.[3] Modifying the mobile phase pH can alter the polarity and, consequently, the retention of your compound and its impurities.
-
Action: For basic quinoline compounds, reducing the mobile phase pH (e.g., to 2.5-4) will protonate the molecule.[4] This can increase its interaction with the aqueous mobile phase and potentially lead to differential retention compared to a less basic impurity.
-
Experimental Starting Point: Prepare a series of mobile phases with identical organic solvent ratios but varying pH values (e.g., pH 3.0, 4.5, 7.0). Analyze your sample with each to identify the optimal pH for separation.
-
-
Solvent Strength and Gradient Modification:
-
Action: If you are using an isocratic method, try a shallow gradient. A slow, gradual increase in the organic solvent concentration can provide better separation of closely eluting peaks.
-
Rationale: A shallow gradient allows more time for the subtle differences in partitioning between the mobile and stationary phases to take effect, enhancing resolution.
-
-
Use of Mobile Phase Additives:
-
Action: Introduce a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase.
-
Causality: Residual, acidic silanol groups on the silica-based stationary phase can cause peak tailing and poor resolution, especially for basic compounds.[4] TEA acts as a silanol-masking agent, reducing these undesirable secondary interactions and leading to sharper, more symmetrical peaks.
-
-
Consider an Alternative Stationary Phase:
-
Action: If the above steps do not yield satisfactory results, consider a column with a different stationary phase chemistry. For instance, a phenyl-hexyl or a polar-embedded phase can offer different selectivity compared to a standard C18 column.
-
Expert Insight: Phenyl-hexyl columns can provide unique selectivity for aromatic compounds through pi-pi interactions, which may differ between your target 4-aminoquinoline and an impurity.
-
Issue 2: I'm struggling to remove a known positional isomer of my 4-aminoquinoline derivative. Recrystallization and standard chromatography are not effective.
Answer:
Separating positional isomers is a classic challenge in organic chemistry due to their nearly identical physical properties.[2][5] When standard methods fail, more specialized techniques are required.
Expertise-Driven Approach: The key is to find a system where the subtle difference in the position of a functional group can be translated into a significant difference in physical properties.
Recommended Strategies:
-
Derivative Formation:
-
Principle: It may be possible to selectively react one isomer to form a derivative with significantly different properties (e.g., solubility, polarity), allowing for easy separation.
-
Example Workflow: If one isomer has a sterically more accessible reactive site (like an amino or hydroxyl group), you could perform a selective protection or derivatization reaction. After separation, the derivative can be converted back to the original compound.
-
-
Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ as the mobile phase and can offer superior resolution for isomers compared to traditional HPLC.[1]
-
Chiral Chromatography: Even for achiral isomers, a chiral stationary phase can sometimes provide the necessary selectivity for separation based on differential interactions with the chiral environment.[1]
-
-
Recrystallization with a Twist: Co-crystal Formation
-
Concept: Introduce a "co-former" molecule that will selectively form a co-crystal with one of the isomers. This new solid form will have different solubility properties, potentially allowing for the selective crystallization of one isomer while the other remains in solution.
-
Experimental Protocol:
-
Screen a variety of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, amides).
-
Dissolve your isomeric mixture and the co-former in a suitable solvent.
-
Attempt crystallization through slow evaporation or cooling.
-
Analyze the resulting crystals and the mother liquor to determine if preferential co-crystallization has occurred.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my 4-aminoquinoline synthesis?
A1: The impurity profile is highly dependent on the synthetic route.[6] However, some common classes of impurities include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents used in the synthesis.
-
By-products: Compounds formed from side reactions. For instance, in syntheses involving nucleophilic aromatic substitution on a 4-chloroquinoline, impurities from reactions at other positions on the quinoline ring can occur.[6]
-
Degradation Products: 4-aminoquinolines can be susceptible to degradation under certain conditions (e.g., light, heat, oxidative stress).[7]
-
Related Substances: These include positional isomers, over-alkylated or under-alkylated analogs, and products of incomplete reactions.[7][8] For example, in the synthesis of chloroquine, an impurity where the side chain is attached at a different position on the quinoline ring is a possibility.
A comprehensive understanding of your synthetic pathway is the first step in predicting and identifying potential impurities.[9]
Q2: I need to purify my 4-aminoquinoline derivative by recrystallization. How do I choose the best solvent system?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.[10][11]
Systematic Approach to Solvent Selection:
-
Solubility Testing:
-
Place a small amount of your crude product in several test tubes.
-
Add a small volume of a single solvent to each tube and observe the solubility at room temperature.
-
Gently heat the tubes containing undissolved solid to boiling and observe if the solid dissolves.
-
Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Common Solvents to Screen for 4-Aminoquinolines:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl Acetate)
-
Hydrocarbons (Hexane, Toluene)
-
Mixed solvent systems (e.g., Methanol/Acetone, Ethanol/Water)[12]
-
Data Summary: Solvent Screening for Recrystallization
| Solvent System | Solubility at Room Temp | Solubility at Boiling | Crystal Formation on Cooling |
| Ideal Solvent | Low | High | Abundant |
| Poor Solvent | Low | Low | None |
| Too Good Solvent | High | High | None or Poor Recovery |
Pro-Tip: If you have a colored impurity, you can add a small amount of activated charcoal to the hot solution before filtration.[13] The charcoal will adsorb the colored impurity, which can then be removed by hot filtration.[13] Be cautious not to add too much, as it can also adsorb your product.[13]
Q3: What analytical techniques are essential for identifying and quantifying impurities in my purified 4-aminoquinoline?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): This is the workhorse for separating and quantifying impurities.[14][15] A DAD can provide spectral information, helping to distinguish between impurities and the main compound. Purity is often assessed by calculating the area percentage of the main peak relative to the total peak area.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for impurity identification.[8] LC-MS provides the molecular weight of the impurities, which is crucial for proposing their structures.[8] Techniques like ion trap MS or time-of-flight (TOF) MS can provide accurate mass measurements and fragmentation data to further aid in structure elucidation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of an unknown impurity, it is often necessary to isolate the impurity (e.g., by preparative HPLC) and analyze it by NMR.[8]
-
Forced Degradation Studies: To identify potential degradation products, the purified drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradation products are then analyzed, typically by HPLC.[16] This is a critical step in developing a stability-indicating analytical method.
Workflow for Impurity Identification and Purification
Caption: A decision-making workflow for the purification and analysis of 4-aminoquinolines.
References
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. (n.d.). NIH.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- Recrystallization - Single Solvent. (n.d.).
- 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
- 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. (n.d.). RSC Publishing.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC. (n.d.).
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1).
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). Research journals - PLOS.
- (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2025, August 6). ResearchGate.
- (PDF) Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. (n.d.). ResearchGate.
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate.
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
- Chloroquine-impurities. (n.d.). Pharmaffiliates.
- Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. (n.d.). Benchchem.
- Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC. (2020, August 25). PubMed Central.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Separation of position isomers. (n.d.). Google Patents.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- The structures of the substituted quinolines. | Download Scientific Diagram. (n.d.). ResearchGate.
- Chloroquine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- Development and Validation of a Sensitive and Selective Method for Hydroxychloroquine Sulfate Drug Products to Address the Underlying Drug Shortage. (n.d.). FDA.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI.
- Preparation method of hydroxychloroquine impurity. (n.d.). Google Patents.
- Application of a multivariate optimization strategy to validate an RP-HPLC analytical method for determining hydroxychloroquine sulphate in pharmaceutical products and in forced degradation studies in. (2024, February 5). AKJournals.
- HPLC Troubleshooting Guide. (n.d.).
- Chloroquine | C18H26ClN3 | CID 2719. (n.d.). PubChem - NIH.
- separation of positional isomers. (2017, December 14). Chromatography Forum.
- (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 8). ResearchGate.
- Method for detecting hydroxychloroquine sulfate related substances and application thereof. (n.d.). Google Patents.
- HPLC Troubleshooting Guide. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
- 11. Home Page [chem.ualberta.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 16. akjournals.com [akjournals.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 4-Amino-6-chloroquinoline and 4-Amino-7-chloroquinoline
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the 4-aminoquinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom to the quinoline ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The specific placement of this halogen atom creates distinct isomers with potentially divergent pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of two such isomers: 4-Amino-6-chloroquinoline and the more extensively studied 4-Amino-7-chloroquinoline. We delve into their synthesis, mechanisms of action, and comparative efficacy in key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Isomeric Difference: A Structural Overview
The core distinction between these two molecules lies in the position of the chlorine atom on the benzo aspect of the quinoline ring. In 4-Amino-6-chloroquinoline, the chlorine is at the 6-position, while in the more renowned 4-Amino-7-chloroquinoline, it is situated at the 7-position. This seemingly minor positional shift has significant implications for the electron distribution within the aromatic system, which in turn affects the molecule's ability to interact with biological targets.
Synthesis of Chloroquinoline Scaffolds: A Common Pathway
The primary synthetic route to both 4-Amino-6-chloroquinoline and 4-Amino-7-chloroquinoline derivatives is through nucleophilic aromatic substitution (SNAr). This well-established method typically involves the reaction of the corresponding dichloroquinoline precursor with a desired amine.[1]
Caption: General synthetic scheme for 4-Amino-6-chloroquinoline and 4-Amino-7-chloroquinoline derivatives.
The reaction is typically carried out by heating a mixture of the substituted 4-chloroquinoline with the appropriate amine.[2] The choice of solvent and the use of a base can be optimized to improve reaction yields.
Biological Activity Profile: A Comparative Analysis
While both isomers have been investigated for their therapeutic potential, 4-Amino-7-chloroquinoline has been the subject of far more extensive research, largely due to its presence in globally recognized drugs like chloroquine and amodiaquine.[3]
Antimalarial Activity: The 7-Chloro Isomer's Stronghold
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[3] The mechanism of action for 7-chloro-4-aminoquinolines, such as chloroquine, is well-documented. These compounds are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[4] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Amino-7-chloroquinoline derivatives are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, ultimately killing the parasite.[4] The 7-chloro substituent is considered crucial for this activity.[5]
While there is less specific data on the antimalarial activity of 4-Amino-6-chloroquinoline itself, studies on its derivatives, such as 6-chloro-2-arylvinylquinolines, have shown antiplasmodial activity.[6] However, a direct comparison of the intrinsic antimalarial potency of the parent 4-amino-6-chloroquinoline with its 7-chloro counterpart from existing literature is challenging due to the disparity in research focus.
Key Structure-Activity Relationship (SAR) Insights for Antimalarial Activity:
-
The 7-Chloro Position: The presence of an electron-withdrawing group at the 7-position, particularly chlorine, is considered optimal for antimalarial activity.[7][8]
-
The 4-Amino Group: The amino group at the 4-position is essential for activity, and modifications to the side chain attached to this amine can significantly impact potency and overcome drug resistance.[7]
-
Basic Side Chain: A basic tertiary amine in the side chain is important for the accumulation of the drug in the acidic food vacuole of the parasite.[1]
Caption: Proposed mechanism of antimalarial action for 4-Amino-7-chloroquinolines.
Anticancer Activity: An Emerging Frontier for Both Isomers
The 4-aminoquinoline scaffold has also demonstrated significant potential in oncology.[2] Derivatives of 4-Amino-7-chloroquinoline have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[2][9] The proposed mechanisms for their anticancer activity are multifaceted and include the inhibition of autophagy, a cellular process that can promote cancer cell survival.[10]
Information on the anticancer activity of 4-Amino-6-chloroquinoline is more limited. However, the broader class of 4-aminoquinazolines (a related heterocyclic system) has been extensively explored as kinase inhibitors for cancer therapy, with several drugs like gefitinib and erlotinib reaching the market.[11][12] This suggests that the 4-amino-6-chloroquinoline scaffold could also serve as a valuable starting point for the development of novel anticancer agents, potentially through the inhibition of key signaling pathways in cancer cells.
Comparative Cytotoxicity Data:
| Compound Derivative | Cell Line | GI50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) | > 51.57 | [2] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | 7.35 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 11.52 | [2] |
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 4-Amino-substituted Chloroquinolines
This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution.
Materials:
-
4,6-dichloroquinoline or 4,7-dichloroquinoline
-
Desired primary or secondary amine
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, combine the dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents).
-
Heat the reaction mixture to 120-130°C with constant stirring for 6 hours.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the cooled mixture in dichloromethane.
-
Wash the organic layer with a 5% aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 4-amino-substituted chloroquinoline derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Antimalarial Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Culture of P. falciparum (e.g., 3D7 or K1 strains)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin)
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]
-
Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, providing a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
Conclusion and Future Directions
The comparative analysis of 4-Amino-6-chloroquinoline and 4-Amino-7-chloroquinoline highlights a significant disparity in the current body of research. The 7-chloro isomer is a well-established pharmacophore with proven antimalarial and emerging anticancer activities, underpinned by a wealth of experimental data. In contrast, the 6-chloro isomer remains a relatively underexplored entity, presenting a compelling opportunity for drug discovery.
The available evidence suggests that the position of the chlorine atom is a critical determinant of biological activity. While the 7-position appears optimal for traditional antimalarial action, the potential of the 6-chloro scaffold in other therapeutic areas, such as oncology or as an agent against resistant malaria strains, warrants thorough investigation.
Future research should focus on a direct, head-to-head comparison of these two isomers and their derivatives in a panel of biological assays. Such studies will provide crucial structure-activity relationship data, guiding the rational design of next-generation 4-aminoquinoline-based therapeutics. The protocols provided in this guide offer a robust framework for undertaking such investigations, empowering researchers to unlock the full therapeutic potential of these versatile chemical scaffolds.
References
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Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(21), 6873-6879. Available at: [Link]
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Pharma Attitude. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
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Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]
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WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. Available at: [Link]
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Tiwari, R., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 52(20), 6246-6259. Available at: [Link]
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Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 49(11), 4583-4587. Available at: [Link]
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Egan, T. J., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(11), 2264-2272. Available at: [Link]
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O'Neill, P. M., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 246. Available at: [Link]
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Noedl, H., et al. (2003). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 68(4), 415-419. Available at: [Link]
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Blanco-Carapia, R. E., et al. (2025). Effect of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol and chloroquine on... ResearchGate. Available at: [Link]
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Penna-Coutinho, J., et al. (2011). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 6(8), e22594. Available at: [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 187, 111956. Available at: [Link]
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Singh, R., & Makde, R. D. (2023). Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. bioRxiv. Available at: [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. Available at: [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]
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Mospan, S. V., & Perepelytsia, O. P. (2015). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
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Andriantsoanirina, V., et al. (2014). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. Available at: [Link]
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Penna-Coutinho, J., et al. (2011). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 6(8), e22594. Available at: [Link]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13164-13175. Available at: [Link]
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ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]
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Kaddouri, H., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3460-3468. Available at: [Link]
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Bories, C., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 29(24), 5639. Available at: [Link]
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Roepe, P. D., et al. (2006). Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors. Antimicrobial Agents and Chemotherapy, 50(5), 1712-1719. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of 4-Amino-6-chloroquinoline Derivatives in Cancer Cell Lines
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] While historically renowned for its role in developing antimalarial drugs like chloroquine, the 4-aminoquinoline framework has garnered significant attention in oncology for its emerging anticancer properties.[2] These compounds are recognized as versatile intermediates for synthesizing novel bioactive molecules with the potential to treat various cancers.[3] This guide provides a comparative analysis of the cytotoxic effects of 4-Amino-6-chloroquinoline derivatives, focusing on their performance in preclinical cancer cell line models, the underlying mechanisms of action, and the robust methodologies used for their evaluation.
Pillar 1: Unraveling the Mechanism of Action - Autophagy Inhibition
A primary mechanism through which 4-aminoquinoline derivatives are thought to exert their anticancer effects is the inhibition of autophagy.[2][4] Autophagy is a catabolic "self-eating" process that cancer cells frequently exploit to survive metabolic stress and chemotherapy-induced damage.[4]
4-aminoquinolines are lysosomotropic agents, meaning they are weak bases that readily cross cellular membranes and accumulate within the acidic environment of lysosomes.[1][4] This accumulation raises the lysosomal pH, which in turn inhibits the activity of acid-dependent hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes.[4] This blockade of the final, degradative step of autophagy leads to the buildup of non-functional autophagosomes, cellular stress, and the ultimate induction of apoptotic cell death.[4][5]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step MTT Assay Protocol
This protocol is a synthesized standard procedure for assessing the cytotoxicity of novel compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
4-Amino-6-chloroquinoline derivatives, dissolved in DMSO to create stock solutions
-
MTT reagent (5 mg/mL in sterile PBS, protect from light) [6]* Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding (Day 1): a. Harvest exponentially growing cells using trypsin and perform a viable cell count (e.g., using Trypan Blue). b. Dilute the cells in complete culture medium to an optimized density (typically 1,000-100,000 cells/well, determined empirically for each cell line). [7] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "media only" (blank). d. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment (Day 2): a. Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%). b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Also add fresh medium to control and blank wells. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). [8]
-
MTT Addition and Incubation (Day 4 or 5): a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls. [7] b. Incubate the plate for 2-4 hours at 37°C. [7]During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. The formation of a visible precipitate is a key indicator.
-
Formazan Solubilization: a. After incubation, add 100 µL of the solubilization solution to each well. [7]This step is critical to dissolve the formazan crystals. b. Gently mix the plate on an orbital shaker for 5-15 minutes to ensure all crystals are dissolved, resulting in a homogenous purple solution.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. [9]A reference wavelength of 630 nm can be used to subtract background noise. [9] b. The absorbance value is directly proportional to the number of viable cells.
-
Data Analysis: a. Subtract the average OD of the blank (media only) wells from all other readings. b. Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (OD of Treated Wells / OD of Control Wells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value.
Conclusion and Future Directions
The evidence strongly supports the 4-amino-6-chloroquinoline scaffold as a promising foundation for the development of novel anticancer agents. [10][11]Derivatives such as N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine have demonstrated superior cytotoxicity compared to established compounds like chloroquine in specific breast cancer cell lines. [10]The likely mechanism of action involves the disruption of autophagy, a critical survival pathway for cancer cells. [4] Future research should be directed towards:
-
Broad-Spectrum Screening: Evaluating the most potent derivatives against a wider panel of cancer cell lines from different tissues to determine the breadth of their activity. [4]* Mechanism of Action Studies: Moving beyond autophagy to investigate other potential molecular targets and signaling pathways affected by these compounds.
-
Pharmacophore Hybridization: Exploring the synthesis of hybrid molecules that combine the 4-aminoquinoline scaffold with other anticancer pharmacophores to potentially increase tumor specificity and overcome resistance. [12] These continued efforts will be crucial in translating the preclinical promise of these derivatives into clinically effective cancer therapies.
References
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Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. Available at: [Link]
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Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Library of Medicine. Available at: [Link]
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Singh, P., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6209. Available at: [Link]
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Dolezel, J., et al. (2012). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Molecules, 17(11), 12899-12911. Available at: [Link]
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IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]
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ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
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Frontiers Media. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. Available at: [Link]
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Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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ResearchGate. (n.d.). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... ResearchGate. Available at: [Link]
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ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
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MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]
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A Comparative Guide to HPLC and GC-MS for the Quantification of 4-Amino-6-chloroquinoline hydrochloride
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Amino-6-chloroquinoline, and its hydrochloride salt, serves as a crucial intermediate in the synthesis of various bioactive molecules, including antimalarial drugs.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4-Amino-6-chloroquinoline hydrochloride. We will delve into the fundamental principles of each technique, present hypothetical experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Understanding the Analyte: 4-Amino-6-chloroquinoline hydrochloride
4-Amino-6-chloroquinoline hydrochloride is a yellow solid with a molecular weight of 215.08 g/mol (for the hydrochloride salt).[1] Its structure, featuring a quinoline core with an amino and a chloro substituent, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification. The presence of the amino group makes it a polar and basic compound. Its boiling point is estimated to be 389.7°C at 760 mmHg, a critical parameter when considering gas chromatography.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of the pharmaceutical industry for the identification and quantification of drug compounds.[3] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4]
Principle of Separation
In HPLC, a high-pressure pump forces a solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase).[3][5] The separation is achieved as different components in the sample interact with the stationary phase to varying degrees.[6] For a polar compound like 4-Amino-6-chloroquinoline, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used. The more polar components of the sample will have less affinity for the stationary phase and will elute from the column faster.
Hypothetical HPLC Method for 4-Amino-6-chloroquinoline hydrochloride Quantification
This protocol is designed to be a self-validating system, incorporating elements that ensure its accuracy and reliability.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its wide availability and proven performance for separating moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. The acidic pH ensures that the amino group of the analyte is protonated, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 4-Amino-6-chloroquinoline. A wavelength of maximum absorbance (λmax) will be selected for optimal sensitivity.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 4-Amino-6-chloroquinoline hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing 4-Amino-6-chloroquinoline hydrochloride in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of 4-Amino-6-chloroquinoline hydrochloride in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC Analysis
Caption: HPLC analysis workflow for 4-Amino-6-chloroquinoline hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] It is a highly sensitive and specific method, often considered the "gold standard" for the identification of volatile and semi-volatile organic compounds.[8]
Principle of Separation and Detection
In GC, a sample is vaporized and injected into the head of a chromatographic column.[9] The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase).[7] The column contains a stationary phase, which can be a solid or a liquid coated on a solid support.[9] Compounds are separated based on their boiling points and their interactions with the stationary phase. After separation, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and quantification.
Challenges and Considerations for 4-Amino-6-chloroquinoline hydrochloride Analysis by GC-MS
Direct analysis of 4-Amino-6-chloroquinoline hydrochloride by GC-MS presents several challenges:
-
Volatility: While the estimated boiling point is high, it may be suitable for GC analysis. However, the hydrochloride salt form is non-volatile and must be converted to the free base before injection.
-
Polarity: The presence of the primary amino group makes the molecule polar.[10] This can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[11]
-
Thermal Stability: The compound must be thermally stable at the high temperatures used in the GC injector and column. Degradation can lead to inaccurate quantification.
To overcome these challenges, derivatization is often necessary.[12] Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability, and improving its chromatographic behavior.[10] For primary amines like 4-Amino-6-chloroquinoline, silylation is a common derivatization technique.[12][13] This involves replacing the active hydrogen on the amino group with a nonpolar trimethylsilyl (TMS) group.[13]
Hypothetical GC-MS Method for 4-Amino-6-chloroquinoline hydrochloride Quantification
This protocol includes a derivatization step to address the challenges associated with the direct GC-MS analysis of the analyte.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization Procedure:
-
Free Base Conversion: Neutralize the 4-Amino-6-chloroquinoline hydrochloride sample with a suitable base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent (e.g., ethyl acetate).
-
Derivatization Reaction: Evaporate the organic solvent and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 4-Amino-6-chloroquinoline.
Standard and Sample Preparation:
-
Standard Derivatization: Prepare a stock solution of 4-Amino-6-chloroquinoline hydrochloride reference standard and subject it to the same free base conversion and derivatization procedure as the samples.
-
Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution.
-
Sample Derivatization: Subject the samples containing 4-Amino-6-chloroquinoline hydrochloride to the derivatization procedure.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized calibration standards.
-
Quantify the derivatized 4-Amino-6-chloroquinoline in the samples by interpolating their peak areas from the calibration curve.
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for 4-Amino-6-chloroquinoline hydrochloride.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Liquid-solid chromatography | Gas-solid/liquid chromatography coupled with mass spectrometry |
| Sample Volatility | Not a requirement | Required (analyte must be volatile or made volatile through derivatization) |
| Sample Preparation | Generally simpler (dissolution and filtration) | More complex (may require extraction and derivatization) |
| Instrumentation | Widely available in pharmaceutical labs | Also common, but perhaps less ubiquitous than HPLC for routine QC |
| Selectivity | Good, based on chromatographic separation and UV detection | Excellent, due to both chromatographic separation and mass filtering |
| Sensitivity | Generally good, can be enhanced with specific detectors | Typically higher, especially in SIM mode |
| Analysis Time | Can be relatively fast (e.g., < 10 minutes)[14] | May be longer due to derivatization and temperature programming |
| Robustness | Generally considered very robust and reproducible | Derivatization step can introduce variability if not well-controlled |
| Cost | Lower initial instrument cost and running costs | Higher initial instrument cost and maintenance |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques capable of quantifying 4-Amino-6-chloroquinoline hydrochloride. The choice between the two will largely depend on the specific requirements of the analysis.
HPLC is the recommended method for routine quality control and quantification in a pharmaceutical setting. Its advantages include simpler sample preparation, robustness, lower cost, and its suitability for non-volatile compounds without the need for derivatization. The development of a validated HPLC method, as outlined in this guide, would provide a reliable and efficient means of ensuring the quality of 4-Amino-6-chloroquinoline hydrochloride.
GC-MS, on the other hand, excels in situations where very high sensitivity and specificity are required, such as in trace analysis or for the identification of unknown impurities. While the need for derivatization adds complexity to the workflow, the structural information provided by the mass spectrometer is invaluable for unambiguous compound identification.
Ultimately, the decision rests on a careful consideration of the analytical needs, available resources, and the desired level of analytical detail. For most applications involving the quantification of 4-Amino-6-chloroquinoline hydrochloride in a drug development and manufacturing environment, a well-developed and validated HPLC method will be the more practical and efficient choice.
References
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Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]
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Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Retrieved from [Link]
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National Institutes of Health. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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Wiley Online Library. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
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KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link]
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ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 4-Amino-6-chloroquinoline by ¹H NMR
For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of 4-Amino-6-chloroquinoline, a vital scaffold in medicinal chemistry.[1] We will explore the causality behind experimental choices, present a self-validating protocol, and compare ¹H NMR with alternative analytical techniques, supported by experimental data and authoritative references.
The Significance of 4-Amino-6-chloroquinoline and the Role of ¹H NMR
4-Amino-6-chloroquinoline is a crucial intermediate in the synthesis of a wide range of bioactive molecules, including antimalarial, antibacterial, and anticancer agents.[2] Its efficacy is intrinsically linked to its precise molecular architecture. Therefore, robust analytical methods are paramount to verify the successful synthesis and purity of this compound.
Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out as a primary tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule, offering a unique fingerprint of its structure.
Part 1: Deconstructing the ¹H NMR Spectrum of 4-Amino-6-chloroquinoline
A thorough understanding of the expected ¹H NMR spectrum is the first step in confirming the synthesis of 4-Amino-6-chloroquinoline. The predicted chemical shifts (δ) and coupling constants (J) are based on the analysis of substituent effects on the quinoline ring system. The numbering of the quinoline ring is essential for peak assignment.
Caption: Structure of 4-Amino-6-chloroquinoline with proton numbering.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts and coupling constants for 4-Amino-6-chloroquinoline in a typical NMR solvent like DMSO-d₆. These predictions are derived from established substituent effects on the quinoline scaffold.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.2-8.4 | Doublet (d) | J ≈ 5.5 Hz | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will couple with H-3. |
| H-3 | ~6.4-6.6 | Doublet (d) | J ≈ 5.5 Hz | Shielded by the electron-donating amino group at C-4. It will couple with H-2. |
| H-5 | ~7.8-8.0 | Doublet (d) | J ≈ 2.0 Hz | This proton experiences deshielding from the aromatic system and will exhibit a small meta-coupling to H-7. |
| H-7 | ~7.4-7.6 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz | Experiences ortho-coupling with H-8 and meta-coupling with H-5. |
| H-8 | ~7.9-8.1 | Doublet (d) | J ≈ 9.0 Hz | Deshielded due to its proximity to the electronegative nitrogen and the chloro group's influence. It will show ortho-coupling to H-7. |
| -NH₂ | ~6.0-7.0 | Broad Singlet (br s) | - | The chemical shift of amine protons is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange with trace amounts of water. |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.
Part 2: A Self-Validating Experimental Protocol for ¹H NMR Analysis
To ensure the trustworthiness of your results, a well-designed experimental protocol is essential. This protocol includes steps for sample preparation and data acquisition.
Experimental Workflow
Caption: Workflow for ¹H NMR analysis of 4-Amino-6-chloroquinoline.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized 4-Amino-6-chloroquinoline. The choice of a suitable sample concentration is crucial as chemical shifts of quinoline derivatives can be concentration-dependent.[3]
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak at ~2.50 ppm does not typically interfere with the aromatic signals of the analyte.
-
Thoroughly vortex the sample to ensure complete dissolution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Set up a standard ¹H NMR experiment. A sufficient number of scans (e.g., 16-32) should be chosen to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Assign the peaks based on their chemical shift, multiplicity, and coupling constants, comparing them to the predicted values.
-
Part 3: Comparative Analysis with Potential Impurities and Starting Materials
A key aspect of structural confirmation is to differentiate the product from potential impurities and unreacted starting materials. A common synthetic route to 4-Amino-6-chloroquinoline involves the amination of 4,6-dichloroquinoline.
¹H NMR Comparison Table
| Compound | H-2 (δ, ppm, mult, J) | H-3 (δ, ppm, mult, J) | H-5 (δ, ppm, mult, J) | H-7 (δ, ppm, mult, J) | H-8 (δ, ppm, mult, J) | Other Signals (δ, ppm) |
| 4-Amino-6-chloroquinoline (Product) | ~8.3 (d, 5.5) | ~6.5 (d, 5.5) | ~7.9 (d, 2.0) | ~7.5 (dd, 9.0, 2.0) | ~8.0 (d, 9.0) | ~6.5 (br s, -NH₂) |
| 4,6-Dichloroquinoline (Starting Material) | ~8.8 (d, 4.8) | ~7.6 (d, 4.8) | ~8.1 (d, 2.2) | ~7.8 (dd, 9.0, 2.2) | ~8.2 (d, 9.0) | - |
| 6-Chloroquinoline (Potential Byproduct) | ~8.9 (dd, 4.2, 1.7) | ~7.5 (dd, 8.3, 4.2) | ~8.0 (d, 8.5) | ~7.7 (dd, 8.8, 2.2) | ~8.4 (d, 8.8) | H-4: ~8.2 (dd, 8.3, 1.7) |
This comparison clearly shows that the ¹H NMR spectrum of the desired product, 4-Amino-6-chloroquinoline, is distinctly different from that of the likely starting material and a potential byproduct. The most significant indicator of a successful reaction is the appearance of the upfield-shifted doublet for H-3 (~6.5 ppm) and the broad singlet for the amino protons, along with the disappearance of the characteristic signals of the starting material.
Part 4: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.
Caption: Decision-making process for selecting analytical techniques.
Comparison of Analytical Methods
| Technique | Information Provided | Advantages for 4-Amino-6-chloroquinoline | Disadvantages |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton of the quinoline ring and the presence of all 9 unique carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass of the molecule, confirming the molecular formula (C₉H₇ClN₂). Fragmentation can help confirm the structure. | Does not provide detailed information on the connectivity of atoms. Isomers may have the same molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Can confirm the presence of the N-H stretches of the amino group (~3400-3200 cm⁻¹) and the C-Cl stretch (~800-600 cm⁻¹). | Provides limited information on the overall molecular structure. The aromatic region can be complex. |
| 2D NMR (e.g., COSY) | Correlation between coupled protons. | Unambiguously confirms the connectivity of protons in the quinoline ring system, for example, the coupling between H-2 and H-3, and between H-5, H-7, and H-8.[4] | Requires longer acquisition times than 1D NMR. |
For an unequivocal structural assignment, especially for novel compounds, a combination of these techniques is recommended. For instance, a 2D COSY experiment would definitively show the coupling between H-2 and H-3, and the coupling network in the benzo-ring, thus solidifying the assignments made from the 1D ¹H NMR spectrum.
Conclusion
Confirming the structure of synthesized 4-Amino-6-chloroquinoline is a critical step in the drug discovery and development pipeline. This guide has demonstrated that ¹H NMR spectroscopy is an indispensable tool for this purpose, providing a detailed and characteristic fingerprint of the molecule. By understanding the predicted spectrum, employing a robust experimental protocol, and comparing the results with potential impurities, researchers can confidently verify the successful synthesis of this important pharmaceutical intermediate. For absolute certainty, especially in regulatory submissions, complementing ¹H NMR with other analytical techniques such as ¹³C NMR, Mass Spectrometry, and 2D NMR is the gold standard.
References
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). NCBI. [Link]
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2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. [Link]
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4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. (n.d.). ATB. [Link]
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New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. (n.d.). Cherry. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]
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14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]
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1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]
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Video: ¹H NMR: Long-Range Coupling. (2024, April 4). JoVE. [Link]
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4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016, January 14). Hilaris Publisher. [Link]
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Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). [Link]
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Principles of 2D COSY and Total correlation spectroscopy (2D TOCSY). (2016, August 15). YouTube. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
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Structural and Conformational Aspects in the Chemistry of Heterocycles. (n.d.). MDPI. [Link]
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Heterocyclic Conformational Analysis. (n.d.). ElectronicsAndBooks. [Link]
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Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). [Link]
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A Comparative Guide to 4-Aminoquinoline Antimalarial Scaffolds: Amodiaquine versus the 4-Amino-6-chloroquinoline Motif
This guide provides an in-depth comparison of the well-established antimalarial drug, amodiaquine, and the foundational chemical structure, 4-Amino-6-chloroquinoline. While amodiaquine has a long history of clinical use and extensive in vitro characterization, 4-Amino-6-chloroquinoline is primarily recognized as a synthetic intermediate[1][2]. Direct experimental data on the antimalarial activity of 4-Amino-6-chloroquinoline is not available in peer-reviewed literature. Therefore, this guide will present a comprehensive profile of amodiaquine, supported by experimental data, and provide a structure-activity relationship (SAR) analysis to contextualize the potential role and expected activity of the simpler 4-Amino-6-chloroquinoline scaffold.
Our objective is to offer researchers, scientists, and drug development professionals a clear understanding of amodiaquine's performance and the structural features within the 4-aminoquinoline class that are critical for potent antimalarial activity.
Introduction to 4-Aminoquinoline Antimalarials
The 4-aminoquinoline scaffold is the cornerstone of several pivotal antimalarial drugs that have been instrumental in the fight against Plasmodium falciparum malaria.[3] This chemical class, which includes the famous drug chloroquine, was a mainstay of malaria treatment for decades due to its efficacy, safety, and low cost.[4] These agents are believed to exert their parasiticidal effects by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5][6]
Amodiaquine (AQ) is a potent 4-aminoquinoline that has remained effective against many chloroquine-resistant parasite strains, though concerns about its potential for liver toxicity have moderated its use.[7][8] In contrast, 4-Amino-6-chloroquinoline is a more fundamental structure, representing a key building block for synthesizing more complex molecules rather than being an end-product drug itself.[1][9] Understanding the vast difference in biological activity between a fully developed drug like amodiaquine and its foundational scaffold is crucial for medicinal chemists and pharmacologists working on next-generation antimalarials.
Chemical and Pharmacological Profiles
The defining structural difference between amodiaquine and 4-Amino-6-chloroquinoline lies in the substitution at the 4-amino position. Amodiaquine possesses a complex side chain, whereas 4-Amino-6-chloroquinoline has an unsubstituted primary amine. Another key difference is the position of the chlorine atom on the quinoline ring (position 7 for amodiaquine, position 6 for 4-Amino-6-chloroquinoline), a feature with significant implications for activity.
| Feature | 4-Amino-6-chloroquinoline Hydrochloride | Amodiaquine |
| Chemical Structure | ![]() | ![]() |
| IUPAC Name | 6-chloroquinolin-4-amine hydrochloride | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol |
| Molecular Formula | C₉H₈Cl₂N₂ | C₂₀H₂₂ClN₃O |
| Molar Mass | 215.08 g/mol | 355.87 g/mol |
| Key Feature | Unsubstituted 4-amino group; 6-chloro position | Elaborate side chain at 4-amino position; 7-chloro position |
| Primary Role | Synthetic Intermediate[1] | Active Antimalarial Drug[10] |
Mechanism of Action: The 4-Aminoquinoline Pathway
The antimalarial activity of 4-aminoquinolines like amodiaquine is primarily targeted at the asexual erythrocytic stages of the Plasmodium parasite. The proposed mechanism involves the following key steps:
-
Drug Accumulation: As weak bases, 4-aminoquinolines readily cross cell membranes and accumulate in the parasite's acidic digestive vacuole, where they become protonated and trapped.[9]
-
Heme Detoxification Inhibition: Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.
-
Heme-Drug Complex Formation: Amodiaquine binds to free heme, forming a complex that prevents its polymerization into hemozoin.
-
Parasite Death: The buildup of the toxic heme-drug complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[4]
Caption: Mechanism of Amodiaquine against Plasmodium.
In Vitro Evaluation: Methodologies
To objectively assess the antiplasmodial activity and selectivity of a compound, a series of standardized in vitro assays are required. The following protocols describe the workflows for culturing the parasite, determining its susceptibility to a drug, and assessing the drug's toxicity to mammalian cells.
Experimental Workflow Overview
Caption: Workflow for in vitro antimalarial drug assessment.
Protocol 1: Plasmodium falciparum Asexual Stage Culture
This protocol is adapted from standard procedures for the continuous in vitro cultivation of P. falciparum.
-
Objective: To maintain a continuous culture of the blood stages of P. falciparum for use in drug sensitivity assays.
-
Materials:
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate.
-
Human serum (Albumax II can be used as a substitute).
-
Human red blood cells (RBCs), type O+.
-
Culture flasks and 96-well plates.
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
-
Procedure:
-
Prepare complete culture medium by adding human serum (or Albumax II) to the supplemented RPMI 1640. Warm to 37°C.
-
Wash human RBCs three times with incomplete RPMI 1640 medium to remove white blood cells and plasma.
-
Initiate the culture by adding parasite-infected RBCs to a culture flask with fresh RBCs (to achieve a 2-5% hematocrit) and complete medium.
-
Incubate the flask at 37°C in the specialized gas mixture.
-
Maintain the culture by changing the medium daily and adding fresh RBCs every 2-3 days to keep the parasitemia between 1-8%.
-
Monitor parasitemia by preparing a thin blood smear, staining with Giemsa, and counting infected RBCs under a microscope.
-
For drug assays, synchronize the culture to the ring stage by treating with 5% D-sorbitol. This lyses mature parasite stages, leaving a population of young, ring-stage parasites.
-
Protocol 2: SYBR Green I-based Drug Sensitivity Assay
This fluorescence-based assay measures parasite DNA content as an indicator of parasite growth.
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit).
-
Test compounds (Amodiaquine, etc.) serially diluted in complete medium.
-
96-well black microplates.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Procedure:
-
Add 100 µL of serially diluted test compounds to the wells of a 96-well plate. Include drug-free wells (negative control) and parasite-free wells (background control).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 5,000-fold into the lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Established In Vitro Profile of Amodiaquine
Amodiaquine demonstrates potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Its active metabolite, desethylamodiaquine, is largely responsible for its parasiticidal effects.
Anti-plasmodial Activity (IC₅₀)
The following table summarizes representative IC₅₀ values for amodiaquine against common laboratory strains of P. falciparum.
| P. falciparum Strain | Resistance Phenotype | Amodiaquine IC₅₀ (nM) | Reference |
| 3D7 / NF54 | CQS | 6.11 - 15 | [7][8] |
| K1 | CQR | ~ 20 | [8] |
| Dd2 | CQR | ~ 25 | [8] |
Note: IC₅₀ values can vary between laboratories depending on the specific assay conditions.
Cytotoxicity and Selectivity (CC₅₀ & SI)
A crucial aspect of drug development is ensuring that a compound is more toxic to the pathogen than to host cells. This is quantified by the Selectivity Index (SI), calculated as CC₅₀ / IC₅₀. A higher SI value is desirable.
| Human Cell Line | Tissue of Origin | Amodiaquine CC₅₀ (µM) | Reference |
| MRC-5 | Lung Fibroblast | > 30 | [11] |
| HepG2 | Liver Carcinoma | ~15-20 | [12][13] |
| HeLa | Cervical Cancer | ~4.2 (for an analogue) | [14] |
| SH-SY5Y | Neuroblastoma | 10 | [15] |
Selectivity Index (SI) Calculation Example (for 3D7 strain):
-
IC₅₀ (3D7): ~15 nM = 0.015 µM
-
CC₅₀ (MRC-5): >30 µM
-
SI = >30 / 0.015 = >2000
This high SI value indicates that amodiaquine is over 2000 times more toxic to the parasite than to human lung cells, underscoring its targeted efficacy.
Analysis of the 4-Amino-6-chloroquinoline Motif: A SAR Perspective
While no direct activity data exists for 4-Amino-6-chloroquinoline, we can infer its likely potential based on decades of structure-activity relationship studies on this chemical class.[9]
-
The Importance of the 4-Amino Side Chain: The most critical feature for potent antimalarial activity in this class is the presence of a basic aliphatic side chain attached to the 4-amino group.[9] This side chain is essential for accumulating the drug in the parasite's acidic food vacuole. The simple, unsubstituted primary amine of 4-Amino-6-chloroquinoline lacks this feature, which would severely limit its ability to concentrate at the site of action.
-
The Position of the Chlorine Atom: Most highly active 4-aminoquinoline antimalarials, including chloroquine and amodiaquine, possess a chlorine atom at the 7-position of the quinoline ring.[16] This specific substitution is known to be optimal for activity. The placement of the chlorine at the 6-position in 4-Amino-6-chloroquinoline is a significant structural deviation and is predicted to result in substantially lower potency compared to its 7-chloro isomers.
Overall Conclusion and Future Directions
This guide demonstrates the stark contrast between a clinically effective antimalarial drug and its foundational chemical precursor.
-
Amodiaquine is a potent 4-aminoquinoline with low nanomolar activity against both drug-sensitive and drug-resistant P. falciparum strains and a high selectivity index, confirming its value as a targeted therapeutic agent. Its activity is critically dependent on its 7-chloroquinoline core and the basic side chain at the 4-amino position.
-
4-Amino-6-chloroquinoline Hydrochloride , by contrast, is best understood as a molecular building block. Based on extensive structure-activity relationship data for this class, its structure lacks the essential features required for potent anti-plasmodial effects.
For researchers in the field, this comparison serves as a powerful illustration of the principles of medicinal chemistry. It underscores that while a core scaffold is important, the specific substitutions and side chains are the primary determinants of a compound's biological activity and its potential as a therapeutic agent. Future efforts in antimalarial drug discovery will continue to build upon foundational scaffolds like 4-aminoquinolines, but success will hinge on the rational design of novel derivatives that optimize potency, overcome resistance, and minimize host toxicity.
References
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Held, J., Westerman, F., Kremsner, P. G., & Jansen, F. H. (2014). Antimalarial Activity of the Myxobacterial Macrolide Chlorotonil A. Antimicrobial Agents and Chemotherapy, 58(11), 6931–6934. Available from: [Link]
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Madrid, D. C., et al. (2013). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 57(9), 4268–4276. Available from: [Link]
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Leang, R., et al. (2019). Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates. Journal of Antimicrobial Chemotherapy, 74(11), 3248–3255. Available from: [Link]
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Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3929-3932. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Aminoquinoline Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies of 4-aminoquinoline derivatives, a class of compounds with a broad spectrum of therapeutic applications. As researchers, scientists, and drug development professionals, understanding the nuances of in silico predictions and their correlation with experimental data is paramount. This document offers a comprehensive overview of the methodologies, comparative data, and validation processes essential for robust drug discovery pipelines.
The Versatility of the 4-Aminoquinoline Scaffold: A Foundation for Drug Discovery
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic actions.[1][2] From the well-established antimalarial properties of chloroquine and hydroxychloroquine to emerging applications as anticancer, antiviral, and anti-inflammatory agents, the versatility of this chemical moiety is evident.[1][2] This guide will delve into comparative docking studies of 4-aminoquinoline derivatives against three key therapeutic targets: Plasmodium falciparum lactate dehydrogenase (PfLDH) for malaria, the main protease (Mpro) of SARS-CoV-2 for viral infections, and the Epidermal Growth Factor Receptor (EGFR) kinase for cancer.
The Cornerstone of Modern Drug Design: Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3] This method is instrumental in drug discovery for identifying potential drug candidates and optimizing their binding affinity.[3] The process involves two critical steps: sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function.[3]
A Self-Validating System: The Experimental Workflow
A robust molecular docking study is not merely a computational exercise; it is a predictive tool that must be validated by experimental data. The workflow described below outlines a self-validating system that integrates in silico predictions with in vitro testing, ensuring the reliability of the findings.
Caption: A typical workflow for a validated molecular docking study.
Comparative Docking Analysis of 4-Aminoquinoline Derivatives
This section presents a comparative analysis of docking studies of 4-aminoquinoline derivatives against three distinct therapeutic targets. The data is summarized in tables to facilitate a direct comparison of predicted binding affinities (docking scores) with experimentally determined inhibitory concentrations (IC50).
Antimalarial Activity: Targeting Plasmodium falciparum Lactate Dehydrogenase (PfLDH)
The lactate dehydrogenase enzyme of Plasmodium falciparum (PfLDH) is a critical enzyme for the parasite's energy metabolism and a well-established target for antimalarial drugs.[4] Molecular docking studies have been instrumental in identifying and optimizing 4-aminoquinoline-based inhibitors of PfLDH.[5][6]
A comparative study of ten novel 4-aminoquinoline hybrid compounds against PfLDH demonstrated that several derivatives exhibited higher predicted binding affinities than the reference drugs chloroquine, amodiaquine, and hydroxychloroquine.[6] The docking results, obtained using AutoDock Vina, Molegro Virtual Docker, and CDOCKER, were consistent in predicting the superior binding of the designed hybrids.[5][6]
Table 1: Comparative Docking Scores and Experimental Data of 4-Aminoquinoline Derivatives against PfLDH
| Compound | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (nM) | Reference |
| Chloroquine | AutoDock Vina | -5.9 | Varies | [6] |
| Amodiaquine | AutoDock Vina | -5.6 | Varies | [6] |
| Hydroxychloroquine | AutoDock Vina | -5.9 | Varies | [6] |
| Hybrid Compound 8 | AutoDock Vina | -7.0 | Not Reported | [6] |
| Hybrid Compound 8 | Molegro Virtual Docker | -74.66 | Not Reported | [5] |
| Hybrid Compound 8 | CDOCKER | -32.82 | Not Reported | [5] |
Note: The IC50 values for the reference drugs can vary significantly depending on the P. falciparum strain and experimental conditions.
The docking analysis revealed that the hybrid compounds could form additional hydrogen bonds and interact with key residues in the active site, such as PHE52, VAL26, ILE54, ILE119, and ALA98, which is crucial for competitive inhibition.[6] These in silico findings strongly suggest that the novel hybrid 4-aminoquinolines are promising candidates for further development as potent antimalarial agents.
Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development.[1] Several studies have explored the potential of 4-aminoquinoline derivatives as Mpro inhibitors.[1][7]
A study investigating a series of chloroquine analogs employed a combination of a quantitative structure-activity relationship (QSAR) model and molecular docking to identify a promising Mpro inhibitor.[1] The designed analog, 4-[(7-chloroquinolin-4-yl)amino]phenol, exhibited a predicted IC50 value of 12 nM and a strong binding affinity of -7.8 kcal/mol.[1] This compound was subsequently synthesized and showed a safer cytotoxic profile than chloroquine.[1]
Table 2: Comparative Docking Scores and Experimental Data of 4-Aminoquinoline Derivatives against SARS-CoV-2 Mpro
| Compound | Docking Software | Docking Score (kcal/mol) | Predicted IC50 (nM) | Reference |
| Chloroquine | Not Specified | - | - | [1] |
| 4-[(7-chloroquinolin-4-yl)amino]phenol | Not Specified | -7.8 | 12 | [1] |
| Quinazoline Derivative 4 | Not Specified | - | 2.012 µM (3CLpro) | [7] |
| Quinazoline Derivative 5 | Not Specified | - | 3.68 µM (3CLpro) | [7] |
| Quinazoline Derivative 6 | Not Specified | - | 1.18 µM (3CLpro) | [7] |
Note: The IC50 values for the quinazoline derivatives were determined against the related 3CL protease (3CLpro).
The structure-activity relationship analysis revealed that the presence of a C=O group and amino groups on the quinoline ring, as well as a hydroxyl group on the benzene ring, significantly contributed to the inhibitory activity through interactions with key residues like His41, His163, Glu166, and Gly143 in the Mpro active site.[7]
Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR) Kinase
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a well-validated target in cancer therapy.[8][9] Several 4-anilinoquinazoline and 4-anilinoquinoline derivatives have been developed as EGFR inhibitors.[3][8][9][10][11]
A study involving the design and synthesis of new 4-aminoquinoline and 4-aminoquinazoline derivatives demonstrated potent antitumor activity against a human breast carcinoma cell line (MCF-7), which highly expresses EGFR.[8] Virtual screening through docking into the ATP binding site of EGFR was used to predict the binding modes of these compounds. Many of the synthesized compounds exhibited IC50 values in the nanomolar range, with compound 3b being the most potent at 0.13 nM.[8]
Table 3: Comparative Docking Scores and Experimental Data of 4-Aminoquinoline Derivatives against EGFR
| Compound | Docking Software | Docking Score | Experimental IC50 (nM) | Reference |
| Erlotinib | GOLD | - | Varies | [9] |
| Gefitinib | - | - | Varies | [10] |
| Lapatinib | - | - | Varies | [10] |
| Compound 3b (quinazoline) | Not Specified | Not Reported | 0.13 | [8] |
| Compound 18 (quinoline) | Schrödinger Maestro | Not Reported | 310 (U-CH2 chordoma) | [11] |
The docking studies suggested that these compounds bind to the EGFR active site in a manner similar to known inhibitors like erlotinib and lapatinib.[3][10] The structure-activity relationship studies highlighted the importance of specific substitutions on the anilino and quinazoline/quinoline rings for potent inhibitory activity.[9][10]
Methodological Deep Dive: Ensuring Scientific Integrity
The reliability of any docking study hinges on the meticulous execution and validation of the computational protocol. This section provides a detailed look into the key methodological aspects.
Experimental Protocol: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[12][13] The following is a generalized protocol for performing a basic docking experiment.
Step 1: Receptor Preparation
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms. This can be done using tools like MGLTools.[13]
-
Define the grid box, which specifies the search space for the docking, encompassing the active site of the protein. The size and center of the grid box are crucial parameters.[12]
Step 2: Ligand Preparation
-
Obtain the 2D or 3D structure of the 4-aminoquinoline derivative, typically in SDF or MOL2 format.
-
Convert the ligand structure to the PDBQT format, which includes information on rotatable bonds and partial charges. Tools like Open Babel or MGLTools can be used for this conversion.[13]
Step 3: Running the Docking Simulation
-
Use the AutoDock Vina command-line interface to execute the docking.
-
Specify the prepared receptor and ligand files, the configuration file containing the grid box parameters, and the desired output file name.[12]
-
The exhaustiveness parameter controls the thoroughness of the search; higher values increase the computational time but can lead to more accurate results.[12]
Step 4: Analysis of Results
-
AutoDock Vina outputs a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.[14]
Caption: A streamlined protocol for molecular docking using AutoDock Vina.
The Critical Role of Scoring Functions
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein.[15][16] There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions. The choice of scoring function can significantly impact the outcome of a docking study.[15][17]
A comparative evaluation of eleven popular scoring functions revealed that their ability to reproduce experimentally determined structures and binding affinities varies.[16] For instance, PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score showed higher success rates in identifying the correct binding pose compared to the AutoDock scoring function.[16] Consensus scoring, which combines the results from multiple scoring functions, can further improve the prediction accuracy.
Validation: The Keystone of Trustworthiness
The validation of docking results is a crucial step to ensure the reliability of the in silico predictions. A common and effective validation method is re-docking . In this process, the co-crystallized ligand is extracted from the protein's binding site and then docked back into it.[16] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16]
Conclusion and Future Perspectives
This guide has provided a comparative overview of molecular docking studies of 4-aminoquinoline derivatives, highlighting their therapeutic potential against malaria, viral infections, and cancer. The integration of in silico predictions with experimental validation is indispensable for advancing drug discovery. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field.
Future advancements in computational power, coupled with the development of more accurate scoring functions and algorithms that can account for protein flexibility, will undoubtedly enhance the predictive power of molecular docking. As our understanding of the molecular basis of diseases deepens, these in silico tools will continue to play a pivotal role in the rational design of novel and more effective 4-aminoquinoline-based therapeutics.
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Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PubMed Central. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets. (2015). PubMed. [Link]
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Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. (2014). PubMed. [Link]
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Molecular Docking Study of the Interactions between Plasmodium falciparum Lactate Dehydrogenase and 4-Aminoquinoline Hybrids. (2019). ResearchGate. [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
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Structure-activity relationship of 4-aminoquinazoline EGFR inhibitors... (2008). ResearchGate. [Link]
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In Silico Screening and Molecular Dynamics Simulation of Potential Anti-Malarial Agents from Zingiberaceae as Potential Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Enzyme Inhibitors. (2022). PubMed Central. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
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Tutorial – AutoDock Vina. (2020). Scripps Research. [Link]
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Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma. (2019). bioRxiv. [Link]
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3D-QSAR and docking studies on 4-anilinoquinazoline and 4-anilinoquinoline epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. (2007). PubMed. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 4-Amino-6-chloroquinoline Hydrochloride Using Elemental Analysis
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. 4-Amino-6-chloroquinoline is a critical intermediate in the synthesis of a variety of bioactive molecules, including antimalarial drugs.[1][2] Its hydrochloride salt, 4-Amino-6-chloroquinoline hydrochloride, must be rigorously characterized to ensure that downstream reactions and final products are free from deleterious impurities.
This guide provides an in-depth protocol for validating the purity of 4-Amino-6-chloroquinoline hydrochloride using elemental analysis (EA), a fundamental and powerful technique. We will explore the causality behind the experimental choices, present a self-validating protocol, and compare the technique with other common analytical methods, grounding our discussion in authoritative standards.
The Principle of Elemental Analysis: A Foundational Truth
Elemental analysis, specifically CHNS analysis, is a cornerstone technique for assessing the purity and chemical composition of compounds.[3][4] The method operates on a simple yet robust principle: the high-temperature combustion of a sample to convert its constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[5] These gases are then separated and quantified by a detector, providing the mass percentage of each element in the original sample.
What makes elemental analysis uniquely powerful is its ability to provide an absolute measure of the elemental composition.[6] Unlike chromatographic techniques that identify impurities relative to the main component, EA directly tests the compound's adherence to its theoretical formula. It is exceptionally sensitive to inorganic impurities (like salts) and residual solvents that may be missed by techniques like NMR or HPLC.[6]
Theoretical Composition: The Unimpeachable Benchmark
Before any analysis, we must establish the theoretical elemental composition of the target molecule. This calculation serves as our gold standard for comparison.
Molecule: 4-Amino-6-chloroquinoline hydrochloride Chemical Formula: C₉H₈Cl₂N₂[7] Molecular Weight: 215.08 g/mol [7]
Calculation of Theoretical Percentages:
-
Carbon (C): (9 × 12.011) / 215.08 × 100% = 50.26%
-
Hydrogen (H): (8 × 1.008) / 215.08 × 100% = 3.75%
-
Nitrogen (N): (2 × 14.007) / 215.08 × 100% = 13.02%
-
Chlorine (Cl): (2 × 35.453) / 215.08 × 100% = 32.97%
This theoretical composition is the benchmark against which our experimental results will be judged.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating by incorporating system suitability tests and certified reference materials, ensuring the trustworthiness of every result. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8]
Workflow for Purity Validation by Elemental Analysis
Caption: Workflow for Elemental Analysis Purity Validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: To eliminate volatile impurities like water, which would artificially inflate hydrogen and oxygen percentages and alter the mass percentages of other elements. Homogenization ensures that the small subsample analyzed is representative of the entire batch.
-
Protocol: Dry the 4-Amino-6-chloroquinoline hydrochloride sample under vacuum at 60°C for 4 hours or until a constant weight is achieved.[3] Grind the sample to a fine, homogenous powder using an agate mortar and pestle.
-
-
Instrumentation and Calibration:
-
Rationale: Proper instrument setup is critical for ensuring complete combustion. Calibration with a Certified Reference Material (CRM) of known elemental composition (e.g., Acetanilide) establishes the detector response and ensures the accuracy of the measurements.
-
Protocol:
-
Set up the CHN elemental analyzer according to the manufacturer's specifications. Typical temperatures are ~950°C for the combustion furnace and ~650°C for the reduction furnace.
-
Accurately weigh 1-3 mg of a CRM (e.g., Acetanilide) into a tin capsule.
-
Analyze the CRM to generate a valid calibration curve.
-
-
-
System Suitability Test (SST):
-
Rationale: The SST validates the performance of the calibrated system before analyzing the actual test sample. This step is a key part of a self-validating protocol.
-
Protocol: Analyze a newly weighed CRM sample as if it were an unknown. The results must fall within a strict acceptance criterion (e.g., ±0.3% absolute of the certified values) before proceeding.
-
-
Sample Analysis:
-
Rationale: Multiple replicates (n≥3) are analyzed to ensure the precision and reliability of the result, guarding against weighing errors or sample inhomogeneity.
-
Protocol:
-
Accurately weigh 1-3 mg of the dried, homogenized 4-Amino-6-chloroquinoline hydrochloride into a tin capsule.
-
Perform the analysis.
-
Repeat for a minimum of three independent replicates.
-
-
Data Interpretation and Acceptance Criteria
The core of the validation lies in comparing the experimental data with the theoretical values. According to guidelines from major pharmacopoeias, a deviation of ±0.4% absolute from the theoretical value is a widely accepted limit for a pure substance.
Case Study: Analysis of Batch #ACQ-202601
Below is a sample data set for a hypothetical batch of 4-Amino-6-chloroquinoline hydrochloride.
| Element | Theoretical % | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean Exp. % | Difference (Abs.) | Pass/Fail |
| Carbon | 50.26 | 50.15 | 50.21 | 50.18 | 50.18 | 0.08 | Pass |
| Hydrogen | 3.75 | 3.81 | 3.79 | 3.80 | 3.80 | 0.05 | Pass |
| Nitrogen | 13.02 | 12.91 | 12.88 | 12.94 | 12.91 | 0.11 | Pass |
Comparison with Alternative Analytical Techniques
No single analytical technique provides a complete picture of purity. Elemental analysis is a crucial part of a comprehensive validation strategy that should include orthogonal methods.
Logical Comparison of Purity Assessment Methods
Caption: Comparison of Strengths and Weaknesses of Purity Analysis Methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying organic process-related impurities and degradation products.[9] However, it relies on a chromophore (like the quinoline ring system) for UV detection and may fail to detect impurities that do not absorb UV light or are inorganic.
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can provide highly accurate purity values against a certified internal standard and gives invaluable structural information. Its primary limitation is its inability to detect non-NMR-active species, such as inorganic salts.
-
Mass Spectrometry (MS): MS is unparalleled for confirming the molecular weight of the target compound and for identifying the structure of unknown impurities.[9] While techniques like LC-MS are powerful, MS is not inherently quantitative without specific standards for each impurity.
Elemental analysis is therefore not redundant but complementary. A batch of 4-Amino-6-chloroquinoline hydrochloride that passes a 99.8% purity test by HPLC could still fail elemental analysis if it contains 0.5% NaCl, an impurity that would be invisible to both HPLC-UV and NMR.
Conclusion
Validating the purity of a pharmaceutical intermediate like 4-Amino-6-chloroquinoline hydrochloride is a multi-faceted task that demands a suite of orthogonal analytical techniques. Elemental analysis serves as the fundamental check of stoichiometric integrity, providing a non-negotiable baseline for purity assessment. Its unique ability to detect a broad range of potential impurities, including those invisible to more common chromatographic and spectroscopic methods, makes it an indispensable tool in the arsenal of any drug development professional. By following a robust, self-validating protocol, researchers can generate high-confidence data that ensures the quality and safety of the materials destined for further synthesis and, ultimately, for patient use.
References
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4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information (PMC). Available from: [Link]
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CHNS Analysis. Eurofins Scientific. Available from: [Link]
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CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available from: [Link]
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Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. Available from: [Link]
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How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Spectroscopy Online. Available from: [Link]
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ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. European Medicines Agency. Available from: [Link]
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The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available from: [Link]
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〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Available from: [Link]
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〈233〉 elemental impurities—procedures. US Pharmacopeia (USP). Available from: [Link]
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What is a CHNS Elemental Analyzer? AZoM. Available from: [Link]
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The Double-Edged Sword: Evaluating 4-Aminoquinoline Derivatives in Parkinson's Disease Models
A Senior Application Scientist's Guide to Chloroquine, Hydroxychloroquine, and the Quest for Neuroprotection
For researchers in the neurodegenerative disease space, particularly those focused on Parkinson's disease (PD), the repurposing of established drugs offers a promising and accelerated path to potential therapeutics. Among these candidates, the 4-aminoquinoline derivatives, notably chloroquine (CQ) and hydroxychloroquine (HCQ), have emerged as compounds of significant interest. Historically deployed as antimalarials and more recently in the management of autoimmune disorders, their multifaceted mechanisms of action intersect with key pathological pathways in Parkinson's disease. This guide provides an in-depth comparison of the available preclinical evidence for these compounds, offering a critical perspective on their efficacy and the experimental frameworks used to evaluate them.
The Scientific Rationale: Why 4-Aminoquinolines in Parkinson's Disease?
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. The underlying pathology is complex, involving mitochondrial dysfunction, oxidative stress, neuroinflammation, and impaired protein clearance pathways, particularly autophagy. 4-aminoquinoline derivatives have been shown to modulate several of these processes, providing a strong rationale for their investigation in PD models.
Their primary known mechanisms relevant to Parkinson's disease include:
-
Modulation of Autophagy: Chloroquine and hydroxychloroquine are well-known lysosomotropic agents that inhibit autophagy by raising the pH of lysosomes, thereby impairing their function. This has a dual implication in PD. While a complete blockage of autophagy is detrimental, the modulation of this pathway could potentially clear aggregated proteins.
-
Anti-inflammatory Effects: Neuroinflammation, driven by activated microglia and astrocytes, is a key contributor to the progression of PD. 4-aminoquinolines have demonstrated anti-inflammatory properties, including the ability to suppress the production of pro-inflammatory cytokines.
-
Activation of Nurr1: The nuclear receptor related 1 protein (Nurr1) is crucial for the development, maintenance, and survival of dopaminergic neurons. Amodiaquine, chloroquine, and glafenine, all sharing the 4-amino-7-chloroquinoline scaffold, have been identified as agonists of Nurr1, suggesting a direct neuroprotective mechanism.[1][2]
Comparative Efficacy in Preclinical Models: A Fragmented Picture
A significant challenge in directly comparing the efficacy of different 4-aminoquinoline derivatives is the lack of head-to-head studies in standardized Parkinson's disease models. The available data comes from individual studies focusing on a single compound, making a direct, quantitative comparison difficult.
Chloroquine (CQ)
In Vivo Evidence:
In a study utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, chloroquine treatment (8 mg/kg, intraperitoneally) demonstrated significant neuroprotective effects.[3][4] Specifically, CQ therapy preserved dopamine levels, inhibited the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons, and reduced oxidative stress.[3][4] Behaviorally, CQ-treated mice showed reduced motor and cognitive deficits induced by MPTP.[3][4] Mechanistically, this study attributed the neuroprotective effects of CQ to the modulation of autophagy (reduction of LC3B and Beclin1 expression) and a decrease in the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the brain.[3][4]
In Vitro Evidence:
In PC12 cells, a common in vitro model for dopaminergic neurons, chloroquine was shown to rescue cells from MPTP-induced reactive oxygen species (ROS) generation and cell loss, highlighting its antioxidant and anti-inflammatory properties.[3][4]
Hydroxychloroquine (HCQ)
While direct comparative studies with chloroquine in PD models are scarce, some research suggests a more favorable safety profile for HCQ.
In Vitro Evidence:
A comparative study in BV-2 microglial cells found that chloroquine exhibited higher cytotoxicity than hydroxychloroquine under both serum-deprived and serum-fed conditions.[5] Both compounds demonstrated anti-inflammatory effects by interfering with MAPK signaling.[5] However, CQ was more likely to exacerbate pro-oxidant processes in activated microglia.[5] These findings suggest that HCQ may offer a better therapeutic window due to its lower cytotoxicity.
Amodiaquine
The evidence for amodiaquine in Parkinson's disease models is less extensive than for CQ and HCQ. Its primary link to PD comes from its identification as a Nurr1 agonist, alongside chloroquine.[1][2] This suggests a potential neuroprotective mechanism by directly supporting the survival and function of dopaminergic neurons. However, detailed in vivo studies in PD models are needed to validate its efficacy.
Experimental Data Summary
The following tables summarize key findings from preclinical studies on chloroquine and hydroxychloroquine in Parkinson's disease models. The lack of standardized reporting and direct comparative studies necessitates a cautious interpretation of these findings.
Table 1: In Vivo Efficacy of Chloroquine in the MPTP Mouse Model
| Parameter | Model | Treatment | Outcome | Reference |
| Behavioral Function | MPTP-induced mice | 8 mg/kg CQ, i.p. | Reduction in motor and cognitive deficits | [3][4] |
| Dopaminergic Neuron Survival | MPTP-induced mice | 8 mg/kg CQ, i.p. | Inhibition of TH-positive cell death | [3][4] |
| Dopamine Levels | MPTP-induced mice | 8 mg/kg CQ, i.p. | Preservation of dopamine levels | [3][4] |
| Autophagy Modulation | MPTP-induced mice | 8 mg/kg CQ, i.p. | Decreased LC3B & Beclin1 expression | [3][4] |
| Neuroinflammation | MPTP-induced mice | 8 mg/kg CQ, i.p. | Lowered IL-1β and TNF-α levels | [3][4] |
Table 2: In Vitro Comparison of Chloroquine and Hydroxychloroquine
| Parameter | Model | Chloroquine (CQ) | Hydroxychloroquine (HCQ) | Reference |
| Cytotoxicity | BV-2 microglia | Higher cytotoxicity | Lower cytotoxicity | [5] |
| Anti-inflammatory Effect | BV-2 microglia | Interference with MAPK signaling | Interference with MAPK signaling | [5] |
| Pro-oxidant Processes | Activated BV-2 microglia | Exaggeration of pro-oxidant processes | Less prone to pro-oxidant effects | [5] |
Key Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of findings, it is crucial to follow standardized and well-documented experimental protocols. Below are outlines of key methodologies for assessing the efficacy of 4-aminoquinoline derivatives in Parkinson's disease models.
Western Blot Analysis for Autophagy Markers (LC3-II and p62)
This protocol is essential for assessing the impact of 4-aminoquinoline derivatives on autophagy.
Protocol Outline:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and treat with the 4-aminoquinoline derivative of interest at various concentrations and time points. Include positive and negative controls (e.g., a known autophagy inducer like rapamycin and a vehicle control).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel (12-15% is suitable for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3B and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are key indicators of autophagic flux.
Causality Behind Experimental Choices: The use of both LC3-II and p62 is critical. An increase in LC3-II can indicate either an induction of autophagy or a blockage of lysosomal degradation. Since 4-aminoquinolines are known to inhibit lysosomal function, an accumulation of LC3-II is expected. p62 is a protein that is selectively degraded by autophagy, so its accumulation further supports a blockage in the pathway.
Immunofluorescence for Microglial Activation
This protocol allows for the visualization and quantification of neuroinflammation in brain tissue.
Protocol Outline:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain overnight. Cryoprotect the brain in a sucrose solution and section using a cryostat.
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent like Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody against a microglial marker, such as Iba1, overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze the morphology of Iba1-positive cells. Activated microglia typically exhibit an amoeboid shape with retracted processes, while resting microglia have a ramified morphology.
-
Quantify the number and density of activated microglia in specific brain regions (e.g., the substantia nigra).
-
Causality Behind Experimental Choices: Iba1 is a calcium-binding protein that is upregulated in activated microglia, making it a reliable marker for assessing neuroinflammation. Analyzing morphological changes provides a qualitative assessment of the activation state.
Nurr1 Reporter Gene Assay
This assay is used to screen for and characterize compounds that can activate the Nurr1 transcription factor.
Protocol Outline:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or a neuronal cell line).
-
Co-transfect the cells with three plasmids:
-
An expression vector for Nurr1.
-
A reporter plasmid containing a Nurr1 response element (NBRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Compound Treatment: Treat the transfected cells with the 4-aminoquinoline derivatives at a range of concentrations.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the dose-response curve to determine the EC50 of the compound.
Causality Behind Experimental Choices: This is a functional assay that directly measures the ability of a compound to activate the transcriptional activity of Nurr1. The dual-luciferase system is crucial for obtaining reliable and reproducible data by minimizing experimental variability.
Signaling Pathways and Experimental Workflows
Future Directions and Unanswered Questions
The preclinical data for 4-aminoquinoline derivatives in Parkinson's disease models is intriguing but far from conclusive. Several critical questions remain to be addressed:
-
Direct Comparative Efficacy: There is a pressing need for well-controlled, head-to-head studies comparing the neuroprotective effects of chloroquine, hydroxychloroquine, amodiaquine, and other relevant derivatives in the same PD models.
-
Dose-Response Relationships: The optimal therapeutic dose for neuroprotection needs to be established, and the potential for a "U-shaped" dose-response curve, where high doses may be detrimental, should be investigated.
-
Chronic Treatment Effects: Most preclinical studies have focused on short-term treatment. The effects of long-term administration on disease progression and potential side effects need to be evaluated.
-
Mechanism of Action: While autophagy modulation, anti-inflammatory effects, and Nurr1 activation are proposed mechanisms, their relative contributions to the observed neuroprotection are not fully understood.
-
Impact on Alpha-Synuclein Pathology: The effect of these compounds on the formation, aggregation, and clearance of α-synuclein oligomers and fibrils requires more detailed investigation.
References
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Neuroprotective role of chloroquine via modulation of autophagy and neuroinflammation in MPTP-induced Parkinson's disease. PubMed. [Link]
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Two Antimalarials May Benefit Parkinson's Disease Patients. Pharmacy Learning Network. [Link]
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(PDF) Neuroprotective role of chloroquine via modulation of autophagy and neuroinflammation in MPTP-induced Parkinson's disease. ResearchGate. [Link]
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Effect of Chloroquine and Hydroxychloroquine on Cytokine Release Syndrome in Patients with COVID-19. PMC - NIH. [Link]
- Comparison and evaluation of MPTP-induced subacute and chronic models of Parkinson's disease in mice. N/A.
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Chloroquine Versus Amodiaquine in the Treatment of Plasmodium Falciparum Malaria in Northeast India. PubMed. [Link]
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Effect of Chloroquine and Hydroxychloroquine on Cytokine Release Syndrome in Patients with COVID-19. PubMed. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
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Comparison of α-Synuclein Fibril Inhibition by Four Different Amyloid Inhibitors. PubMed. [Link]
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4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH. [Link]
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A simple protocol for isolating microglia from adult mouse brain. PMC - PubMed Central. [Link]
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Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells. PubMed. [Link]
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Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. NIH. [Link]
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In vivo imaging of early signs of dopaminergic neuronal death in an animal model of Parkinson's disease. PubMed. [Link]
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Quantifying autophagy using novel LC3B and p62 TR-FRET assays. PMC - NIH. [Link]
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Figure 3. Western blot analysis of LC3 and p62 in HK-2 cells and 786-0... ResearchGate. [Link]
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Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. bioRxiv. [Link]
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(PDF) A Simplified Procedure for Isolation of Primary Murine Microglia. ResearchGate. [Link]
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Dose-Dependent Effects of Genistein on Motor Function and Neurodegeneration in a 6-OHDA Rat Model of Hemi-Parkinsonism. Brieflands. [Link]
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Comparison of α-Synuclein Fibril Inhibition by Four Different Amyloid Inhibitors. ResearchGate. [Link]
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In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. [Link]
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In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. PubMed. [Link]
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Propolis as A Potential Disease-Modifying Strategy in Parkinson's Disease: Cardioprotective and Neuroprotective Effects in the 6-OHDA Rat Model. PubMed. [Link]
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Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine. ScienceOpen. [Link]
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Immunofluorescence Staining for Microglial Density and Morphology. YouTube. [Link]
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Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. [Link]
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Development of a novel NURR1/NOT agonist from hit to lead and candidate for the potential treatment of Parkinson's disease. ResearchGate. [Link]
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New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. [Link]
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Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. PubMed. [Link]
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Dopaminergic Neuronal Imaging in Genetic Parkinson's Disease: Insights into Pathogenesis. PLOS One - Research journals. [Link]
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Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole. PMC - NIH. [Link]
- Safety and efficacy of pardoprunox for patients with Parkinson's disease: A meta-analysis. N/A.
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Redox aspects of cytotoxicity and anti-neuroinflammatory profile of chloroquine and hydroxychloroquine in serum-starved BV-2 microglia. PubMed. [Link]
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Imaging the brain in Parkinson's disease. British Columbia Medical Journal. [Link]
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An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models. ResearchGate. [Link]
- 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. N/A.
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Extent of dopaminergic denervation in 6-OHDA-lesioned rats. Rears using... ResearchGate. [Link]
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Microglia, Cytokines, and Neural Activity: Unexpected Interactions in Brain Development and Function. Frontiers. [Link]
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Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. Frontiers. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 6-Chloro vs. 7-Chloro Isomers of 4-Aminoquinoline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step that underpins the reliability of biological and chemical data. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably in the development of antimalarial drugs like chloroquine, which features a 7-chloro-4-aminoquinoline core.[1][2] The isomeric counterpart, 6-chloro-4-aminoquinoline, presents a significant analytical challenge due to the subtle yet impactful difference in the position of the chlorine atom. This guide provides an in-depth comparison of spectroscopic methodologies to effectively differentiate between these two isomers, blending established experimental data with theoretical insights to offer a comprehensive analytical workflow.
The Analytical Imperative: Why Isomer Differentiation Matters
The seemingly minor shift of a chlorine atom from the 7- to the 6-position on the quinoline ring can profoundly alter a molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These changes, in turn, can significantly impact its pharmacological and toxicological profile. In a research and development setting, the ability to unequivocally confirm the isomeric identity of a synthesized compound is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Accurate SAR models depend on the precise knowledge of the chemical structures being tested.
-
Intellectual Property: Patent claims for novel compounds require unambiguous structural characterization.
-
Regulatory Compliance: Health authorities demand rigorous analytical data to ensure the identity, purity, and quality of drug substances.
This guide will navigate the nuances of utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confidently distinguish between the 6- and 7-chloro isomers of 4-aminoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of these isomers. The distinct electronic environments created by the different positions of the electronegative chlorine atom lead to predictable and measurable differences in the chemical shifts and coupling patterns of the protons and carbons in the quinoline ring system.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The most telling differences in the ¹H NMR spectra of the 6- and 7-chloro isomers are observed in the aromatic region (typically 7.0-9.0 ppm). The substitution pattern on the benzene portion of the quinoline ring dictates the coupling patterns of the remaining protons.
Expected ¹H NMR Spectral Features:
| Proton | 6-Chloro-4-aminoquinoline (Predicted) | 7-Chloro-4-aminoquinoline (Experimental) | Rationale for Differentiation |
| H-2 | Doublet | Doublet | The chemical shift of H-2 is primarily influenced by the nitrogen atom in the pyridine ring and is expected to be similar in both isomers. |
| H-3 | Doublet | Doublet | Similar to H-2, the environment of H-3 is largely dictated by the pyridine ring and the amino group at C-4. |
| H-5 | Doublet | Doublet | In the 6-chloro isomer, H-5 is adjacent to the chlorine-bearing carbon, leading to a downfield shift. In the 7-chloro isomer, H-5 is ortho to the ring fusion and will exhibit a different chemical shift. |
| H-7 | Doublet | - | This proton is absent in the 7-chloro isomer. In the 6-chloro isomer, it will appear as a doublet coupled to H-8. |
| H-8 | Doublet | Doublet | The chemical shift of H-8 will be influenced by the para-position of the chlorine in the 6-chloro isomer and the ortho-position in the 7-chloro isomer, leading to distinct resonances. |
| NH₂ | Broad Singlet | Broad Singlet | The protons of the amino group will likely appear as a broad singlet in both isomers, and its chemical shift can be concentration and solvent-dependent. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework, and the chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The electronegative chlorine atom will cause a significant downfield shift (deshielding) of the carbon to which it is attached (the ipso-carbon) and will also influence the chemical shifts of the ortho, meta, and para carbons.
Expected ¹³C NMR Spectral Features:
| Carbon | 6-Chloro-4-aminoquinoline (Predicted) | 7-Chloro-4-aminoquinoline (Experimental) | Rationale for Differentiation |
| C-2 | ~150 ppm | ~150 ppm | Similar chemical shifts are expected as this carbon is primarily influenced by the pyridine nitrogen. |
| C-3 | ~100 ppm | ~99 ppm | Minor differences are expected due to long-range electronic effects. |
| C-4 | ~155 ppm | ~152 ppm | The amino group is the dominant influence on the chemical shift of this carbon. |
| C-4a | ~148 ppm | ~149 ppm | The bridgehead carbon's chemical shift will be subtly different in each isomer. |
| C-5 | ~125 ppm | ~128 ppm | The position of the chlorine atom will have a noticeable effect on the chemical shift of this carbon. |
| C-6 | ipso-carbon (downfield) | ~125 ppm | The most significant difference will be the downfield shift of C-6 in the 6-chloro isomer due to the direct attachment of the chlorine atom. |
| C-7 | ~130 ppm | ipso-carbon (downfield) | In the 7-chloro isomer, C-7 will be the downfield-shifted ipso-carbon. |
| C-8 | ~122 ppm | ~121 ppm | The chemical shift of C-8 will be influenced by the different positions of the chlorine atom. |
| C-8a | ~140 ppm | ~149 ppm | The bridgehead carbon's chemical shift will be different in each isomer. |
Advanced NMR Techniques: HMBC and HSQC for Unambiguous Assignment
To definitively assign all proton and carbon signals and thus confirm the isomeric structure, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity of the entire molecule. For example, in the 6-chloro isomer, the proton at H-5 would show a correlation to the chlorine-bearing C-6 in an HMBC spectrum.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) may differ, although these differences can be subtle.
Expected Mass Spectrometry Features:
| Feature | 6-Chloro-4-aminoquinoline | 7-Chloro-4-aminoquinoline | Differentiating Factor |
| Molecular Ion (M⁺) | m/z 178/180 (approx. 3:1 ratio) | m/z 178/180 (approx. 3:1 ratio) | The isotopic pattern of chlorine will be present in both, confirming the presence of one chlorine atom. |
| Fragmentation | The fragmentation pathway may involve the loss of HCN from the pyridine ring and subsequent loss of the chlorine atom. The relative intensities of fragment ions may differ from the 7-chloro isomer. | The fragmentation of the 7-chloro isomer is well-documented and can serve as a reference. | The stability of the resulting fragment ions can be influenced by the position of the chlorine atom, leading to variations in the relative abundances of the peaks in the mass spectrum. |
Infrared (IR) Spectroscopy: A Supporting Role
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While both isomers share the same functional groups (amine, aromatic C-H, C=C, C=N, and C-Cl), the "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is unique to each molecule and can be used for differentiation, provided a reference spectrum is available.[1]
Expected IR Spectral Features:
| Vibrational Mode | Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3400 - 3200 | Appears as one or two sharp bands, characteristic of the primary amine. |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the C-H bonds on the quinoline ring. |
| C=C and C=N Stretch | 1650 - 1450 | A series of sharp bands corresponding to the aromatic ring vibrations. |
| C-Cl Stretch | 850 - 550 | The exact position of this band can be influenced by the substitution pattern, but it may not be a definitive diagnostic feature on its own. |
| Out-of-Plane Bending | 900 - 675 | The pattern of these bands is highly characteristic of the substitution pattern on the aromatic ring and can be a key differentiating feature in the fingerprint region. |
Experimental Protocols
Standard NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-aminoquinoline isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if necessary): If the 1D spectra are not sufficient for unambiguous assignment, acquire HSQC and HMBC spectra using standard pulse programs.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for LC-MS or a direct insertion probe for EI-MS).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. If using a tandem mass spectrometer, perform MS/MS analysis on the molecular ion to obtain a fragmentation spectrum.
Infrared Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent in an IR-transparent cell (for solutions).
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of 4-aminoquinoline isomers.
Conclusion
The differentiation of the 6-chloro and 7-chloro isomers of 4-aminoquinoline, while challenging, is readily achievable through a systematic application of modern spectroscopic techniques. NMR spectroscopy, particularly a combination of 1D and 2D experiments, serves as the definitive method for unambiguous structure determination. Mass spectrometry and IR spectroscopy provide valuable confirmatory data. By understanding the predictable influence of the chlorine substituent on the spectroscopic properties of the quinoline ring, researchers can confidently identify their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
-
Dola, V. R., et al. (2017). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 61(3), e01152-16. [Link]
-
Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal chemistry, 6(1), 001-011. [Link]
-
Yousuf, M., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5865-5868. [Link]
-
PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
-
Akbaş, H., et al. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 731-746. [Link]
-
Spectra-Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


